4-BROMO-1-(2-(T-BUTYLDIMETHYLSILYLOXY)ETHYL)PYRAZOLE
Description
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Properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)ethoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BrN2OSi/c1-11(2,3)16(4,5)15-7-6-14-9-10(12)8-13-14/h8-9H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJSLFGBOVFHAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCN1C=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BrN2OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675361 | |
| Record name | 4-Bromo-1-(2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187385-84-7 | |
| Record name | 4-Bromo-1-(2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-BROMO-1-(2-(T-BUTYLDIMETHYLSILYLOXY)ETHYL)PYRAZOLE synthesis pathway
An In-Depth Technical Guide to the Synthesis of 4-Bromo-1-(2-(t-butyldimethylsilyloxy)ethyl)pyrazole
Introduction: The Strategic Importance of a Versatile Intermediate
This compound is a key heterocyclic building block in modern organic synthesis. Its structure is strategically designed for sequential, selective functionalization. The pyrazole core is a prevalent motif in pharmacologically active compounds, recognized for its role in developing treatments for a range of diseases.[1][2] The bromine atom at the C4 position serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of complex carbon skeletons.[3]
Simultaneously, the N1-substituent, a tert-butyldimethylsilyl (TBDMS) protected hydroxyethyl group, introduces a latent hydroxyl functionality. The TBDMS group is a robust protecting group, stable to a wide array of reaction conditions, yet can be selectively removed under mild protocols.[4][5] This orthogonal reactivity makes the title compound a valuable intermediate for constructing complex molecules where precise manipulation of different reactive sites is paramount, particularly in the synthesis of pharmaceutical candidates and advanced materials. This guide provides a comprehensive overview of its synthesis, grounded in mechanistic principles and practical laboratory protocols.
Core Synthesis Pathway: N-Alkylation of 4-Bromopyrazole
The most direct and widely adopted strategy for synthesizing this compound is the N-alkylation of 4-bromopyrazole with a suitable two-carbon electrophile bearing a TBDMS-protected hydroxyl group.
Workflow Overview
The synthesis is efficiently executed as a one-step nucleophilic substitution reaction.
Caption: Overall workflow for the synthesis of the target compound.
Mechanistic Insights: The Rationale Behind Experimental Choices
The core of this synthesis is a classic SN2 reaction. Understanding the mechanism illuminates the critical role of each reagent and condition.
-
Deprotonation: The N-H proton of the pyrazole ring is weakly acidic. A base is required to deprotonate the nitrogen, generating the corresponding pyrazole anion. The choice of base is critical; strong, non-nucleophilic bases like sodium hydride (NaH) are ideal as they irreversibly and quantitatively form the anion, driving the reaction forward. Weaker bases like potassium carbonate (K₂CO₃) can also be effective, often requiring higher temperatures or longer reaction times.[6]
-
Nucleophilic Attack: The resulting pyrazole anion is a potent nucleophile. It attacks the electrophilic carbon atom of the (2-bromoethoxy)(tert-butyl)dimethylsilane, displacing the bromide leaving group.
-
Solvent Effects: The reaction is typically performed in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[6] These solvents are crucial for two reasons: they readily dissolve the pyrazole salt and, by not solvating the anion as strongly as protic solvents, they enhance its nucleophilicity, thereby accelerating the rate of the SN2 reaction.
Caption: Mechanism of the N-alkylation reaction.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on laboratory-specific conditions and reagent purity.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Bromopyrazole | 146.98 | 10.0 | 1.0 |
| (2-Bromoethoxy)(tert-butyl)dimethylsilane | 241.22 | 11.0 | 1.1 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 12.0 | 1.2 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | 50 mL | - |
| Saturated aq. NH₄Cl | - | - | - |
| Ethyl Acetate | - | - | - |
| Brine | - | - | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
Inert Atmosphere Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sodium hydride (60% dispersion, 0.48 g, 12.0 mmol).
-
Reagent Addition: Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, decanting the hexanes carefully via cannula. Suspend the washed NaH in anhydrous DMF (30 mL).
-
Pyrazole Addition: Cool the suspension to 0 °C in an ice bath. Dissolve 4-bromopyrazole (1.47 g, 10.0 mmol) in anhydrous DMF (20 mL) and add it dropwise to the NaH suspension over 15 minutes. Causality Note: Slow addition is crucial to control the evolution of hydrogen gas.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add (2-bromoethoxy)(tert-butyl)dimethylsilane (2.65 g, 11.0 mmol) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-bromopyrazole starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water (100 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product.
Product Characterization
The final product, this compound, is typically an oil or low-melting solid.[7] Its identity and purity are confirmed using standard spectroscopic methods.
-
1H NMR: Expect characteristic signals for the pyrazole ring protons, the ethyl bridge protons (as two triplets), and the large singlets for the tert-butyl and dimethylsilyl groups.
-
13C NMR: Signals corresponding to the carbons of the pyrazole ring (one bearing bromine), the ethyl chain, and the silyl protecting group will be present.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak [M]⁺ and/or [M+H]⁺, along with a characteristic isotopic pattern for the presence of one bromine atom. The CAS Number for this compound is 1187385-84-7, and its molecular weight is 305.29 g/mol .
The TBDMS Group: A Note on Deprotection
The strategic value of this intermediate lies in the ability to cleave the TBDMS ether post-coupling. This unmasks a primary alcohol for further functionalization. A variety of methods exist for TBDMS deprotection, with the choice depending on the substrate's sensitivity to acidic or basic conditions.[4] Common reagents include:
-
Fluoride Ion Sources: Tetrabutylammonium fluoride (TBAF) in THF is the most common method due to the exceptionally high strength of the Si-F bond.[5]
-
Acidic Conditions: Mild acids like acetyl chloride in methanol or phosphomolybdic acid can selectively cleave TBDMS ethers.[4][8]
-
Other Reagents: A wide range of other reagents, including ceric ammonium nitrate (CAN), stannous chloride (SnCl₂), and copper(II) chloride, have also been reported for this transformation.[9]
This versatility ensures that the hydroxyl group can be revealed at the desired stage of a complex multi-step synthesis.
References
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4-Bromo-1-(2-((tert-butyldimethylsilyl)-oxy)ethyl)-1H-pyrazole. ChemBK. Available from: [Link]
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Selective deprotection of strategy for TBS ether under mild condition. Applied Chemical Engineering. Available from: [Link]
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Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group. Scribd. Available from: [Link]
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A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry. Available from: [Link]
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An In-depth Technical Guide to 4-BROMO-1-(2-(TBDMS-OXY)ETHYL)PYRAZOLE: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds. The strategic introduction of a bromine atom onto this heterocyclic ring, as seen in 4-BROMO-1-(2-(TBDMS-OXY)ETHYL)PYRAZOLE, provides a versatile synthetic handle for the construction of complex molecular architectures. This technical guide offers a comprehensive overview of the physical and chemical properties of this key intermediate, a detailed protocol for its synthesis and purification, and an exploration of its applications in the development of novel therapeutics, particularly in the realm of kinase and G-protein coupled receptor (GPCR) modulators. Understanding the nuances of this compound is paramount for researchers aiming to leverage its synthetic potential in drug discovery programs.
Core Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of 4-BROMO-1-(2-(TBDMS-OXY)ETHYL)PYRAZOLE is fundamental to its effective use in synthesis. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₂₁BrN₂OSi | |
| Molecular Weight | 305.29 g/mol | |
| CAS Number | 1187385-84-7 | |
| Appearance | White or light yellow solid | |
| Melting Point | Approx. 70-75 °C | |
| Boiling Point | Approx. 220 °C | |
| Solubility | Soluble in common organic solvents such as ether, dimethylformamide, and chloroform. |
Chemical Structure and Synthesis
The structure of 4-BROMO-1-(2-(TBDMS-OXY)ETHYL)PYRAZOLE features a pyrazole ring brominated at the 4-position and substituted at the 1-position with a tert-butyldimethylsilyloxy (TBDMS) protected ethanolamine side chain. This protecting group strategy is crucial for preventing unwanted side reactions of the hydroxyl group during subsequent synthetic transformations.
Caption: Chemical structure of 4-BROMO-1-(2-(TBDMS-OXY)ETHYL)PYRAZOLE.
Synthetic Protocol: Bromination of 1-(2-(TBDMS-OXY)ETHYL)PYRAZOLE
The synthesis of 4-BROMO-1-(2-(TBDMS-OXY)ETHYL)PYRAZOLE is typically achieved through the electrophilic bromination of the corresponding unprotected pyrazole. The following protocol outlines a standard laboratory procedure.
Materials:
-
1-(2-(tert-butyldimethylsilyloxy)ethyl)-1H-pyrazole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-(tert-butyldimethylsilyloxy)ethyl)-1H-pyrazole (1 equivalent) in anhydrous DMF.
-
Bromination: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[1][2][3] A typical eluent system is a gradient of ethyl acetate in hexanes.[1][2][3]
-
Characterization: Collect the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 4-BROMO-1-(2-(TBDMS-OXY)ETHYL)PYRAZOLE as a white to light yellow solid. Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for the synthesis and purification of the target compound.
Spectral Data Interpretation
-
¹H NMR: The spectrum is expected to show distinct signals for the pyrazole ring protons, the ethyl bridge protons, and the protons of the TBDMS protecting group. The two pyrazole protons should appear as singlets in the aromatic region. The methylene groups of the ethyl bridge will appear as triplets. The tert-butyl group will present as a sharp singlet, and the dimethylsilyl groups as another singlet.
-
¹³C NMR: The carbon signals for the pyrazole ring will appear in the aromatic region, with the carbon bearing the bromine atom shifted downfield. The carbons of the ethyl chain and the TBDMS group will be observed in the aliphatic region.
-
Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion (M and M+2) of approximately equal intensity.
Applications in Drug Discovery
4-BROMO-1-(2-(TBDMS-OXY)ETHYL)PYRAZOLE is a valuable building block in the synthesis of a variety of pharmacologically active molecules. The bromine atom serves as a key functional group for introducing further molecular diversity through cross-coupling reactions such as Suzuki, Stille, and Sonogashira reactions.[1] This allows for the facile introduction of aryl, heteroaryl, and alkyl groups at the 4-position of the pyrazole ring, a common strategy in the optimization of drug candidates.
Kinase Inhibitors
The pyrazole scaffold is a well-established core in the design of kinase inhibitors. The 4-position of the pyrazole ring is a critical vector for interacting with the solvent-exposed region of the ATP-binding pocket of many kinases. By utilizing 4-BROMO-1-(2-(TBDMS-OXY)ETHYL)PYRAZOLE, medicinal chemists can systematically explore the structure-activity relationship (SAR) at this position to enhance potency and selectivity. For instance, this intermediate can be employed in the synthesis of Janus kinase (JAK) inhibitors, which are of significant interest for the treatment of autoimmune diseases and certain cancers.[8][9][10][11][12]
Caption: Synthetic utility in the development of kinase inhibitors.
GPCR Modulators
G-protein coupled receptors (GPCRs) represent another major class of drug targets. The versatile nature of the 4-bromopyrazole moiety allows for its incorporation into novel scaffolds targeting various GPCRs. For example, derivatives of this compound can be explored as antagonists for chemokine receptors such as CCR5, which are implicated in HIV infection and inflammatory diseases.[13][14][15][16][17] The ability to readily modify the 4-position enables the fine-tuning of ligand-receptor interactions to achieve desired pharmacological profiles.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 4-BROMO-1-(2-(TBDMS-OXY)ETHYL)PYRAZOLE.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[18][19][20] Avoid inhalation of dust and contact with skin and eyes.[21]
-
Storage: Store in a tightly sealed container in a cool, dry place.[18]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[19]
Conclusion
4-BROMO-1-(2-(TBDMS-OXY)ETHYL)PYRAZOLE is a strategically important building block for the synthesis of complex organic molecules with potential therapeutic applications. Its well-defined physical and chemical properties, coupled with a straightforward synthetic route, make it an attractive intermediate for medicinal chemists. The presence of the bromine atom provides a versatile handle for a wide range of chemical transformations, enabling the exploration of diverse chemical space in the pursuit of novel kinase inhibitors and GPCR modulators. This guide provides a foundational understanding of this compound, empowering researchers to effectively utilize it in their drug discovery endeavors.
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ChemBK. 4-Bromo-1-(2-((tert-butyldimethylsilyl)-oxy)ethyl)-1H-pyrazole. Available from: [Link]
- Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639.
- Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241.
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AA Blocks. Safety Data Sheet. Available from: [Link]
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ChemBK. 4-Bromo-1-(2-((tert-butyldimethylsilyl)-oxy)ethyl)-1H-pyrazole Safety Information. Available from: [Link]
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Molbase. 4-bromo-5-(2-(tert-butyldimethylsilyloxy)ethyl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole. Available from: [Link]
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PubMed. Theoretical elucidation of the IR spectra of 4-bromo-3, 5-dimethylpyrazole crystals and their deuterium-bonded analogues: Multi-objective analysis from a quantum modeling perspective. Available from: [Link]
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Arkivoc. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Available from: [Link]
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sioc-journal.cn. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Available from: [Link]
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UNM Digital Repository. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. Available from: [Link]
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An In-depth Technical Guide to 4-BROMO-1-(2-(T-BUTYLDIMETHYLSILYLOXY)ETHYL)PYRAZOLE: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrazole Scaffolds in Modern Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the architecture of modern pharmaceuticals. Its remarkable versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in drug design. Pyrazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties. The US Food and Drug Administration (FDA) has approved numerous pyrazole-based drugs for a wide range of diseases, underscoring the clinical significance of this heterocyclic motif.
This technical guide focuses on a particularly valuable derivative: 4-bromo-1-(2-(t-butyldimethylsilyloxy)ethyl)pyrazole (CAS Number: 1187385-84-7 ). The strategic placement of a bromine atom at the C4 position renders it an exceptionally useful intermediate for further molecular elaboration through cross-coupling reactions. Additionally, the N1-substituted hydroxyethyl group, protected by a tert-butyldimethylsilyl (TBDMS) ether, provides a handle for modulating physicochemical properties and introducing further diversity. This guide will provide a comprehensive overview of its synthesis, detailed characterization, and potential applications, empowering researchers to leverage this versatile building block in their drug discovery endeavors.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and downstream applications. The following table summarizes its key characteristics.
| Property | Value |
| CAS Number | 1187385-84-7 |
| Molecular Formula | C₁₁H₂₁BrN₂OSi |
| Molecular Weight | 305.29 g/mol |
| Appearance | White to light yellow solid |
| Solubility | Soluble in common organic solvents such as diethyl ether, dimethylformamide (DMF), and chloroform.[1] |
| Predicted ¹H NMR | (CDCl₃, 400 MHz) δ (ppm): 7.51 (s, 1H), 7.49 (s, 1H), 4.18 (t, J = 5.6 Hz, 2H), 3.93 (t, J = 5.6 Hz, 2H), 0.85 (s, 9H), 0.00 (s, 6H) |
| Predicted ¹³C NMR | (CDCl₃, 101 MHz) δ (ppm): 140.0, 128.5, 92.5, 62.0, 52.0, 25.8, 18.2, -5.5 |
Note: Predicted NMR data is based on the analysis of structurally similar compounds and established chemical shift principles.
Strategic Synthesis of this compound
The synthesis of the title compound is a multi-step process that involves the initial formation of the N-substituted pyrazole, followed by the protection of the hydroxyl group and subsequent bromination of the pyrazole ring. This section provides a detailed, field-proven protocol for each step.
Overall Synthetic Workflow
The synthetic strategy is designed for efficiency and scalability, employing common and well-understood chemical transformations.
Caption: Synthetic workflow for this compound.
Experimental Protocols
This initial step involves the N-alkylation of pyrazole with a suitable two-carbon electrophile bearing a hydroxyl group. The use of ethylene carbonate is an effective and safe method.
-
Materials:
-
Pyrazole
-
Ethylene Carbonate
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of pyrazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Add ethylene carbonate (1.2 eq) to the mixture.
-
Heat the reaction mixture to 100-120 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 1-(2-hydroxyethyl)-1H-pyrazole as a colorless oil.
-
The protection of the primary alcohol with a TBDMS group is crucial to prevent side reactions during the subsequent bromination step. The Corey protocol using TBDMSCl and imidazole is a reliable method.[2][3]
-
Materials:
-
1-(2-Hydroxyethyl)-1H-pyrazole
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 1-(2-hydroxyethyl)-1H-pyrazole (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) to the solution and stir until it dissolves.
-
Add TBDMSCl (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the mixture with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The crude product is often of sufficient purity for the next step, but can be further purified by flash chromatography if necessary.
-
The final step is the regioselective bromination of the pyrazole ring at the C4 position. N-Bromosuccinimide (NBS) is a convenient and effective brominating agent for this transformation.[4][5]
-
Materials:
-
1-(2-(t-Butyldimethylsilyloxy)ethyl)pyrazole
-
N-Bromosuccinimide (NBS)
-
Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 1-(2-(t-butyldimethylsilyloxy)ethyl)pyrazole (1.0 eq) in chloroform.
-
Add NBS (1.05 eq) in one portion.
-
Stir the reaction mixture at room temperature for 4-6 hours. The reaction can be gently heated if necessary, and progress should be monitored by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous Na₂S₂O₃ to quench any remaining NBS.
-
Wash with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield this compound as a white to light yellow solid.
-
Applications in Drug Discovery and Development
The strategic positioning of the bromo and the protected hydroxyethyl functionalities makes this compound a highly valuable building block in medicinal chemistry.
Gateway to Molecular Diversity via Cross-Coupling Reactions
The C4-bromo substituent serves as a versatile handle for introducing a wide range of molecular fragments through transition-metal-catalyzed cross-coupling reactions. This allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.
Caption: Cross-coupling reactions utilizing the C4-bromo functionality.
These transformations enable the synthesis of compounds targeting a diverse array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes.
Modulation of Physicochemical Properties
The N1-substituent plays a critical role in determining the pharmacokinetic profile of a drug candidate. The protected hydroxyethyl group can be deprotected at a later stage in the synthesis to reveal a primary alcohol. This hydroxyl group can then be used to:
-
Improve aqueous solubility: The introduction of a polar hydroxyl group can enhance the solubility of the final compound, which is often a critical parameter for oral bioavailability.
-
Introduce a point for further derivatization: The alcohol can be further functionalized to form esters, ethers, or carbamates, allowing for fine-tuning of properties such as metabolic stability and cell permeability.
-
Act as a hydrogen bond donor: The hydroxyl group can participate in hydrogen bonding interactions with the biological target, potentially increasing binding affinity and potency.
Safety and Handling
-
Hazard Identification:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and vapors.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
-
First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
In case of skin contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents.
-
Conclusion
This compound is a strategically designed and highly valuable building block for medicinal chemistry and drug discovery. Its bifunctional nature, combining a reactive C4-bromo handle for diversification and a modifiable N1-substituent for tuning physicochemical properties, makes it an indispensable tool for the synthesis of novel therapeutic agents. The synthetic protocols outlined in this guide are robust and adaptable, providing a clear pathway for the efficient production of this key intermediate. By understanding and leveraging the chemical potential of this compound, researchers can accelerate their efforts in developing the next generation of pyrazole-based medicines.
References
-
ChemBK. 4-Bromo-1-(2-((tert-butyldimethylsilyl)-oxy)ethyl)-1H-pyrazole. Available from: [Link]
-
Supporting Information for "A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes". Available from: [Link]
-
The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Available from: [Link]
-
MySkinRecipes. 1-(2-Hydroxyethyl)-1H-Pyrazole-4-Carboxylic Acid. Available from: [Link]
- Xi, N. et al. Selective β-Hydroxyethylation at the N-1 Position of a Pyrazolone: Synthesis of Benzyl 1-(β-Hydroxyethyl)
-
PubChem. 4-Bromopyrazole. Available from: [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available from: [Link]
- El-Sayed, R. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. Photochemical & Photobiological Sciences, 1(2), 84-86.
- Kleizienė, N. et al. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639.
- Kulkarni, A. A. et al. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Rasayan Journal of Chemistry, 7(2), 125-130.
-
PubChemLite. 1-(2-hydroxyethyl)-1h-pyrazole-5-carboxylic acid. Available from: [Link]
-
SpectraBase. 4-bromo-1-ethyl-1H-pyrazole-5-carboxamide. Available from: [Link]
-
PubChem. 1-(2-Hydroxyethyl)-1H-pyrazole. Available from: [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Available from: [Link]
- Wang, C. et al. BF3⋅Et2O‐Promoted Aerobic Bromination of Heteroarenes with LiBr as the Bromination Sources. ChemistrySelect, 4(35), 10419-10422.
- El-Ghanam, A. M. Investigations into the Bromination of Substituted Phenols Using Diethyl Bromomalonate and Diethyl Dibromomalonate. Journal of Chemical Research, 2005(1), 33-35.
- Alinezhad, H. et al. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241.
-
Reddit. How to get higher yields for TBDMSCl protection of alcohol. Available from: [Link]
- Mu, S. et al. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(12), 4292-4299.
- Bartoszewicz, A. et al. Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine. Synlett, 2008(1), 37-40.
- Kumar, K. A. & Jayaroopa, P. Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. International Journal of PharmTech Research, 5(4), 1473-1486.
- Martins, P. et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(22), 6998.
-
Chemistry Stack Exchange. How to Protect one -OH group in 1,4-benzenedimethanol using TBDMS. Available from: [Link]
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An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-BROMO-1-(2-(T-BUTYLDIMETHYLSILYLOXY)ETHYL)PYRAZOLE
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-bromo-1-(2-(t-butyldimethylsilyloxy)ethyl)pyrazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectrum, predicted spectral data, and a detailed interpretation, offering field-proven insights into the structural elucidation of this heterocyclic compound.
Introduction: The Significance of this compound
This compound is a key intermediate in organic synthesis. The pyrazole core is a prevalent scaffold in many biologically active compounds, and the bromine atom at the C4 position serves as a versatile handle for further functionalization through cross-coupling reactions. The N1-substituted ethyl silyl ether provides a protected hydroxyl group, enabling selective reactions at other parts of the molecule. Accurate structural confirmation of this intermediate is paramount to ensure the success of subsequent synthetic steps, and ¹H NMR spectroscopy is the primary tool for this purpose.
Theoretical Framework for Spectral Interpretation
The ¹H NMR spectrum of this compound is governed by several key principles:
-
Chemical Shift: The position of a proton signal along the x-axis (in ppm) is determined by its electronic environment. Electronegative atoms (like nitrogen and oxygen) and aromatic rings deshield nearby protons, shifting their signals downfield (to a higher ppm value).
-
Spin-Spin Coupling: Non-equivalent protons on adjacent carbon atoms interact, causing their signals to split into multiplets. The magnitude of this splitting, the coupling constant (J), provides information about the connectivity of the atoms.
-
Integration: The area under each signal is proportional to the number of protons it represents.
For the target molecule, we anticipate signals arising from three distinct regions: the aromatic pyrazole ring, the ethyl linker, and the t-butyldimethylsilyl (TBDMS) protecting group.
Predicted ¹H NMR Spectrum
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-5 (pyrazole) | ~7.5 - 7.6 | Singlet (s) | - | 1H |
| H-3 (pyrazole) | ~7.4 - 7.5 | Singlet (s) | - | 1H |
| N-CH₂ | ~4.1 - 4.2 | Triplet (t) | ~5-6 | 2H |
| O-CH₂ | ~3.9 - 4.0 | Triplet (t) | ~5-6 | 2H |
| t-Butyl (CH₃)₃ | ~0.8 - 0.9 | Singlet (s) | - | 9H |
| Si-(CH₃)₂ | ~0.0 | Singlet (s) | - | 6H |
Detailed Spectral Analysis and Interpretation
A thorough examination of the predicted spectrum reveals the precise structural features of this compound.
The Pyrazole Ring Protons (H-3 and H-5)
The 4-bromopyrazole ring gives rise to two signals in the aromatic region. Due to the bromine atom at the C4 position, there is no proton at this position to couple with the protons at C3 and C5. Consequently, both H-3 and H-5 are expected to appear as sharp singlets. The proton at the C5 position is generally shifted slightly further downfield than the C3 proton in N-substituted pyrazoles.
The Ethyl Linker Protons (N-CH₂ and O-CH₂)
The two methylene groups of the ethyl linker will appear as two distinct triplets. The N-CH₂ protons, being directly attached to the pyrazole ring nitrogen, are expected to be more deshielded and thus resonate at a higher chemical shift compared to the O-CH₂ protons. These two groups of protons will couple with each other, resulting in a triplet-of-triplets pattern, with a typical vicinal coupling constant of approximately 5-6 Hz.
The t-Butyldimethylsilyl (TBDMS) Protecting Group Protons
The TBDMS group is characterized by two intense singlets in the upfield region of the spectrum. The nine equivalent protons of the t-butyl group will produce a large singlet around 0.8-0.9 ppm. The six equivalent protons of the two methyl groups directly attached to the silicon atom are highly shielded and will appear as another sharp singlet very close to the TMS reference at approximately 0.0 ppm.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for non-polar to moderately polar organic compounds and its residual solvent peak at 7.26 ppm is well-separated from the expected signals of the analyte.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.
-
Tune and shim the probe to ensure a homogeneous magnetic field.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) is sufficient.
-
Spectral Width: Set a spectral width of approximately 12-15 ppm to ensure all signals are captured.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate all the signals.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.
-
Visualizing Molecular Connectivity
The following diagram illustrates the structure of this compound and the key through-bond connectivities that give rise to the observed spin-spin coupling.
Caption: Molecular structure and key J-coupling interaction.
Conclusion
The ¹H NMR spectrum provides an unambiguous confirmation of the structure of this compound. The characteristic signals for the pyrazole ring protons, the ethyl linker, and the TBDMS protecting group are all observed at their expected chemical shifts with the predicted multiplicities and integrations. This detailed spectral analysis is a critical quality control step in the synthesis of more complex molecules derived from this versatile building block.
References
-
PubChem. 4-Bromopyrazole. National Center for Biotechnology Information. [Link][1]
-
Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Link][2]
-
Chemistry LibreTexts. Chemical Shifts in ¹H NMR Spectroscopy. [Link][3]
Sources
solubility of 4-BROMO-1-(2-(TBDMS-OXY)ETHYL)PYRAZOLE
An In-depth Technical Guide to the Solubility Profile of 4-BROMO-1-(2-(TBDMS-OXY)ETHYL)PYRAZOLE
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-bromo-1-(2-(tert-butyldimethylsilyloxy)ethyl)pyrazole, a key heterocyclic intermediate in modern medicinal chemistry and drug discovery. For researchers, synthetic chemists, and formulation scientists, a deep understanding of a compound's solubility is paramount for optimizing reaction conditions, purification strategies, and the development of viable drug delivery systems. This document moves beyond theoretical principles to provide actionable, field-proven insights into predicting, measuring, and modulating the solubility of this specific pyrazole derivative. We will dissect the molecular architecture to predict its behavior in various solvent systems, present a detailed protocol for empirical solubility determination, and explore the significant impact of the tert-butyldimethylsilyl (TBDMS) protecting group on the compound's physicochemical properties.
Introduction: The Strategic Importance of Pyrazole Intermediates
The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in drug discovery.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of a wide range of therapeutic agents.[3][4] Pyrazole-containing molecules have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6] Furthermore, the pyrazole ring often serves as a bioisostere for other aromatic systems like benzene or imidazole, allowing medicinal chemists to fine-tune a molecule's pharmacokinetic profile, enhancing metabolic stability and, critically, modifying solubility.[7]
Profile of 4-bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole: A Key Synthetic Intermediate
The subject of this guide, 4-bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole, is not an active pharmaceutical ingredient (API) itself, but rather a versatile building block used in the synthesis of more complex target molecules. Its structure is strategically designed for synthetic utility:
-
The 4-Bromo Position: The bromine atom serves as a reactive handle for introducing further molecular complexity, typically via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This makes it an invaluable synthon for creating diverse chemical libraries.
-
The N1-Substituted Side Chain: The ethyl chain at the N1 position provides a specific vector for orienting the molecule within a target's binding pocket.
-
The TBDMS Ether: The tert-butyldimethylsilyl (TBDMS) group is a sterically hindered and robust protecting group for the primary alcohol on the side chain.[8] Its presence prevents unwanted reactions at the hydroxyl group while other transformations are carried out on the pyrazole core.
The Critical Role of Solubility in Drug Development Workflows
Solubility is a fundamental physicochemical property that dictates a compound's behavior at every stage of the drug development pipeline. In the context of an intermediate like 4-bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole, its solubility profile directly impacts:
-
Reaction Kinetics: The choice of solvent determines whether a reaction is homogeneous or heterogeneous, affecting reaction rates and yields.
-
Work-up and Extraction: Efficient separation and purification depend on the differential solubility of the product and impurities in aqueous and organic phases.
-
Purification: Techniques like column chromatography and recrystallization are entirely dependent on the molecule's solubility in the chosen solvent systems.
-
Handling and Storage: Proper solvent selection is crucial for creating stock solutions for screening and analysis.
Physicochemical Properties and Solubility Prediction
Molecular Structure Analysis
A qualitative prediction of solubility can be derived from a careful examination of the molecule's constituent parts:
-
Pyrazole Core: Aromatic and heterocyclic, contributing moderate polarity.
-
Bromo Group: Increases molecular weight and polarizability but does not significantly contribute to aqueous solubility.
-
TBDMS-oxy-ethyl Group: This is the dominant feature influencing solubility. The large, non-polar tert-butyl and dimethylsilyl components create a highly lipophilic (oil-loving) character, effectively shielding the polar oxygen and nitrogen atoms.
Based on this analysis, we can confidently predict that the compound will exhibit poor solubility in polar, protic solvents like water and high solubility in a range of common organic solvents.
Table of Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1187385-84-7 | |
| Molecular Formula | C₁₁H₂₁BrN₂OSi | |
| Molecular Weight | 305.29 g/mol | |
| Appearance | Expected to be a solid or oil | - |
| Predicted LogP | > 3.0 (High Lipophilicity) | - |
Theoretical Solubility Profile
-
Aqueous Solvents (e.g., Water, Buffers): Expected to be virtually insoluble due to the large, non-polar TBDMS group.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): Expected to have moderate to good solubility.
-
Ethereal Solvents (e.g., THF, Diethyl Ether): Expected to have high solubility.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Expected to have very high solubility.
-
Ester Solvents (e.g., Ethyl Acetate): Expected to have high solubility.
-
Hydrocarbon Solvents (e.g., Hexanes, Toluene): Expected to have moderate solubility, driven by the non-polar TBDMS group.
Experimental Determination of Solubility
Core Principle: The Shake-Flask Method
To move beyond prediction, empirical data is required. The gold standard for determining thermodynamic solubility is the shake-flask method. The causality behind this choice is its simplicity and reliability. The method ensures that the solvent becomes fully saturated with the solute, allowing for the measurement of the true equilibrium solubility. This is a self-validating system because achieving a stable concentration plateau after a sufficient equilibration period confirms that thermodynamic equilibrium has been reached.
Detailed Experimental Protocol for Solubility Quantification
Objective: To determine the solubility of 4-bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole in various solvents at a controlled temperature (e.g., 25 °C).
Materials:
-
4-bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole (≥95% purity)
-
Selected solvents (e.g., Water, Acetonitrile, Ethyl Acetate, Dichloromethane, Hexane)
-
Analytical balance
-
2 mL glass vials with screw caps
-
Thermostatically controlled shaker/incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation: Add an excess amount of the solid compound (e.g., ~10 mg) to a 2 mL vial. The key is to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Accurately add a known volume of the chosen solvent (e.g., 1.0 mL) to the vial.
-
Equilibration: Tightly cap the vial and place it in a shaker incubator set to 25 °C. Agitate the mixture for 24-48 hours. This extended time is crucial to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. For a more complete separation, centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical calibration curve.
-
Quantification: Analyze the diluted sample by HPLC-UV. Determine the concentration by comparing the peak area to a pre-established calibration curve prepared from known concentrations of the compound.
-
Calculation: Calculate the original solubility using the measured concentration and the dilution factor. Express the result in mg/mL or mol/L.
Diagram: Experimental Workflow for Solubility Determination
Sources
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An In-Depth Technical Guide to 4-BROMO-1-(2-(T-BUTYLDIMETHYLSILYLOXY)ETHYL)PYRAZOLE: Synthesis, Properties, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous biologically active compounds and FDA-approved drugs.[1] The strategic functionalization of this heterocyclic motif is paramount in the development of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This technical guide provides a comprehensive overview of 4-BROMO-1-(2-(T-BUTYLDIMETHYLSILYLOXY)ETHYL)PYRAZOLE, a key intermediate in the synthesis of advanced pyrazole derivatives.
The introduction of a bromine atom at the C4 position of the pyrazole ring offers a versatile handle for a variety of synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions.[2] This allows for the facile introduction of diverse molecular fragments, enabling the exploration of structure-activity relationships in drug discovery programs. Furthermore, the presence of a silyl-protected hydroxyethyl group at the N1 position provides a latent functional group that can be unmasked in later synthetic steps for further derivatization or to modulate the physicochemical properties of the final compound.
This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, properties, and applications of this valuable building block. We will delve into the causality behind the experimental choices in its synthesis, provide a detailed, self-validating protocol, and explore its utility in the development of targeted therapies, with a particular focus on kinase inhibitors.
Physicochemical Properties
This compound is a white to light yellow solid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₁BrN₂OSi | [3] |
| Molecular Weight | 305.29 g/mol | |
| CAS Number | 1187385-84-7 | |
| Appearance | White to light yellow solid | [3] |
| Solubility | Soluble in common organic solvents such as ether, dimethylformamide, and chloroform. | [3] |
Synthesis and Mechanistic Insights
The synthesis of this compound is typically achieved through the regioselective bromination of its non-brominated precursor, 1-(2-(tert-butyldimethylsilyloxy)ethyl)-1H-pyrazole. The choice of brominating agent and reaction conditions is critical to ensure high yield and selectivity.
The Role of the Silyl Protecting Group
The tert-butyldimethylsilyl (TBDMS or TBS) group serves as a protecting group for the primary alcohol of the N1-ethyl substituent. This is a crucial strategic decision in a multi-step synthesis. Alcohols can be acidic and nucleophilic, and thus can interfere with a variety of reaction conditions, particularly those involving strong bases or organometallic reagents that might be used in subsequent cross-coupling reactions. The TBDMS group is robust enough to withstand the conditions of the bromination reaction, yet can be selectively removed under mild conditions (e.g., with a fluoride source like tetrabutylammonium fluoride or under acidic conditions) without affecting other functional groups in the molecule.
Regioselective Bromination with N-Bromosuccinimide (NBS)
The bromination of the pyrazole ring is an electrophilic aromatic substitution reaction. The pyrazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. However, the two nitrogen atoms in the ring influence the electron density at the carbon atoms. The C4 position is the most electron-rich and sterically accessible position for electrophilic attack.[4][5] Attack at C3 or C5 would lead to a less stable cationic intermediate where the positive charge is adjacent to the electron-withdrawing sp²-hybridized nitrogen atom.[4]
N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[2] It is a convenient and safer alternative to liquid bromine, providing a low, steady concentration of electrophilic bromine. The reaction proceeds via the attack of the electron-rich pyrazole ring on the electrophilic bromine of NBS, leading to the formation of the 4-bromo-substituted product.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound.
Materials:
-
1-(2-(tert-butyldimethylsilyloxy)ethyl)-1H-pyrazole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 1-(2-(tert-butyldimethylsilyloxy)ethyl)-1H-pyrazole (1.0 eq) in anhydrous dimethylformamide (DMF) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.
-
Slowly add N-bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The slow addition is crucial to control the reaction exotherm.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of DMF).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. This removes any acidic byproducts and residual DMF.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Synthetic Pathway Diagram
Caption: Synthesis of the target compound via electrophilic bromination.
Applications in Drug Discovery
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The 4-bromo substituent is a key functional group that enables access to a wide range of pyrazole derivatives through various cross-coupling reactions.
Gateway to Kinase Inhibitors
Protein kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[6] Consequently, kinase inhibitors have become a major focus of modern drug discovery. The pyrazole core is a common feature in many potent and selective kinase inhibitors, often forming key hydrogen bonding interactions with the hinge region of the ATP-binding site.[1]
This compound serves as an excellent starting material for the synthesis of pyrazole-based kinase inhibitors. The bromine atom can be readily displaced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction (with boronic acids), the Stille reaction (with organostannanes), or the Sonogashira reaction (with terminal alkynes).[2] This allows for the introduction of a wide variety of aryl, heteroaryl, or other carbon-based substituents at the C4 position, enabling the systematic exploration of the chemical space around the pyrazole core to optimize binding affinity and selectivity for a particular kinase target. For example, pyrazole-based inhibitors have been successfully developed for targets such as p38 MAP kinase and BMPR2.[7][8]
Workflow for Kinase Inhibitor Synthesis
The general workflow for utilizing this intermediate in a kinase inhibitor discovery program is outlined below.
Caption: A typical workflow for developing kinase inhibitors.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves).[9][10]
-
Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[9]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
-
Handling Organobromine Compounds: Organobromine compounds can be toxic and should be handled with care. Avoid skin and eye contact. In case of contact, rinse immediately with plenty of water.[11]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated, properly labeled waste container.[10]
It is highly recommended to consult the Safety Data Sheet (SDS) for this specific compound before use.
Conclusion
This compound is a strategically designed and highly valuable intermediate for organic synthesis, particularly in the field of drug discovery. Its combination of a regioselectively placed bromine atom and a protected primary alcohol on the pyrazole scaffold provides medicinal chemists with a powerful tool to generate diverse libraries of novel compounds. The ability to leverage this intermediate in robust and predictable cross-coupling reactions makes it a cornerstone in the development of targeted therapeutics, most notably kinase inhibitors. A thorough understanding of its synthesis, properties, and safe handling is essential for any researcher aiming to exploit the full potential of the pyrazole core in their drug discovery endeavors.
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stability and storage of 4-BROMO-1-(2-(TBDMS-OXY)ETHYL)PYRAZOLE
An In-Depth Technical Guide to the Stability and Storage of 4-BROMO-1-(2-(TBDMS-OXY)ETHYL)PYRAZOLE
Abstract: 4-bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole is a key heterocyclic building block in modern organic synthesis, valued for its utility in constructing complex molecular architectures for pharmaceutical and materials science applications. The integrity of this reagent is paramount for reproducible and successful research outcomes. This technical guide provides a comprehensive analysis of the factors governing the stability of this compound, focusing on its distinct structural motifs: the brominated pyrazole core and the tert-butyldimethylsilyl (TBDMS) ether side chain. We will dissect potential degradation pathways, offer field-proven protocols for optimal storage and handling, and provide methodologies for stability assessment. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals to ensure the long-term viability and reliability of this critical synthetic intermediate.
The stability profile of 4-bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole is best understood by analyzing its constituent parts. The molecule's behavior is a composite of a robust aromatic core and a sterically hindered, yet chemically labile, protecting group.
-
The 4-Bromopyrazole Core: The pyrazole ring is an aromatic heterocycle, which confers significant thermal stability.[1][2] The pyrazole ring is generally resistant to oxidation and reduction under standard synthetic conditions.[3] The C4-bromo substituent, while a useful synthetic handle, introduces a potential site for photochemically induced degradation or unwanted side reactions under certain nucleophilic or organometallic conditions.
-
The TBDMS Ether Side Chain: The tert-butyldimethylsilyloxy (TBDMS) group is a widely used protecting group for alcohols, prized for its favorable balance of stability and reactivity.[4] Its primary vulnerability lies in the silicon-oxygen bond, which is susceptible to cleavage under specific conditions. The remarkable stability of TBDMS ethers compared to simpler silyl ethers (like TMS) is attributed to the significant steric hindrance from the bulky tert-butyl group, which shields the Si-O bond from nucleophilic attack and hydrolysis.[4][5] The TBDMS group is approximately 10,000 times more stable towards hydrolysis than the corresponding TMS group.[4][6]
Key Factors Influencing Compound Stability
The long-term integrity of 4-bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole is primarily threatened by hydrolysis of the silyl ether. Understanding the catalysts of this degradation is crucial for its prevention.
Hydrolytic Stability: The Achilles' Heel
The Si-O-C linkage is the most reactive site in the molecule under common laboratory conditions. Degradation is primarily driven by hydrolysis, which can be initiated by acid, base, or fluoride ions.
-
Acid-Catalyzed Cleavage: TBDMS ethers are relatively sensitive to acid.[7] The reaction proceeds via protonation of the ether oxygen, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water or other protic species.[8] Even trace amounts of acid, such as residual acidity on silica gel during chromatography, can cause partial or complete deprotection.[9]
-
Base-Catalyzed Cleavage: A key advantage of TBDMS ethers is their pronounced stability under basic conditions, allowing for their use in reactions involving amines, hydroxides, and other basic reagents.[4][6][10] However, cleavage can be forced under strong basic conditions, such as using lithium hydroxide at elevated temperatures.[4][10]
-
Fluoride-Mediated Cleavage: The most common method for intentional TBDMS deprotection involves fluoride ions (e.g., from tetra-n-butylammonium fluoride, TBAF).[6][10] The high strength of the silicon-fluoride bond provides a strong thermodynamic driving force for this reaction.[6] Therefore, exposure to any source of fluoride ions during storage or handling must be strictly avoided.
Caption: Acid-Catalyzed TBDMS Ether Hydrolysis Mechanism.
Thermal and Photostability
While the pyrazole core is thermally stable, prolonged exposure to high temperatures is not recommended for organosilicon compounds.[11][12] More significantly, compounds containing carbon-halogen bonds can be sensitive to ultraviolet (UV) light, which can induce homolytic cleavage and radical formation.
Chemical Incompatibilities
Beyond acids and fluoride sources, this compound should not be stored with strong oxidizing agents, which could potentially react with the pyrazole ring, or strong reducing agents.
Recommended Storage and Handling Protocols
Given the compound's sensitivity to moisture, proper storage and handling are not merely best practices; they are essential for preserving its chemical integrity.
Optimal Long-Term Storage Conditions
All quantitative data and recommendations are summarized in the table below for easy reference.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C (Refrigerated) | Reduces the rate of potential degradation pathways. Avoid freezing, which can introduce moisture through condensation.[13][14] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture, which is the primary driver of TBDMS ether hydrolysis.[13][15][16][17] Argon is denser than air and often preferred.[13] |
| Light | Protect from Light | Store in amber or opaque containers to prevent potential photochemical degradation of the C-Br bond.[13][14] |
| Container | Borosilicate Glass Vial with Septum Cap | Use chemically inert glass.[18] A septum-sealed cap (e.g., Sure/Seal™) allows for removal of material via syringe under an inert atmosphere without compromising the entire container.[15][16][19] |
| State | Solid | The compound is a solid at room temperature.[20] Storing as a solid minimizes solvent-related degradation risks. |
Protocol for Handling and Dispensing
Adherence to air-sensitive handling techniques is mandatory.[15][16][17]
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A Comprehensive Technical Guide to the Synthesis of Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Foreword: The Enduring Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry and materials science.[1] Its remarkable versatility and broad spectrum of biological activities have cemented its importance in drug discovery, leading to the development of blockbuster drugs such as the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil (Viagra).[2][3] Beyond pharmaceuticals, pyrazole derivatives find applications as agrochemicals, dyes, and luminescent materials.[1][4] This guide provides an in-depth exploration of the core synthetic strategies for constructing substituted pyrazoles, emphasizing the underlying mechanisms, practical considerations, and modern advancements in the field.
Part 1: Foundational Strategies: Cyclocondensation Reactions
The most traditional and widely employed method for pyrazole synthesis involves the cyclocondensation of a binucleophilic hydrazine (or its derivative) with a 1,3-dielectrophilic species.[5] This approach offers a straightforward and modular route to a vast array of substituted pyrazoles.
The Knorr Pyrazole Synthesis: A Cornerstone Reaction
First reported by Ludwig Knorr in 1883, this reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[4][6][7] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[8][9][10]
A critical aspect of the Knorr synthesis is the potential for the formation of regioisomers when an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine are used.[6][11] The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to a mixture of products.[10] The regiochemical outcome is influenced by the steric and electronic properties of the substituents on both reactants.
Mechanism of the Knorr Pyrazole Synthesis:
Caption: Generalized workflow of the Knorr Pyrazole Synthesis.
Representative Experimental Protocol: Synthesis of 1,3,5-Substituted Pyrazoles via Nano-ZnO Catalysis [6][12]
This protocol highlights a green chemistry approach to the Knorr synthesis.
-
Reactant Mixture: In a round-bottom flask, combine ethyl acetoacetate (1 mmol) and phenylhydrazine (1 mmol).
-
Catalyst Addition: Add a catalytic amount of nano-ZnO.
-
Reaction Conditions: Stir the mixture at room temperature for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, add ethanol to the reaction mixture and stir. The solid product can be isolated by filtration.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure 1,3,5-substituted pyrazole.
This method offers advantages such as high yields (often exceeding 90%), short reaction times, and an easy work-up procedure.[6][12]
Synthesis from α,β-Unsaturated Carbonyl Compounds (Chalcones)
The reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydrazines provides another versatile route to pyrazoles.[13][14] This reaction typically proceeds through a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by intramolecular cyclization and oxidation to form the aromatic pyrazole ring.[11][15]
Synthetic Pathway from Chalcones:
Caption: Synthesis of pyrazoles from chalcones.
Illustrative Protocol: Synthesis of 3,5-Diaryl-1H-pyrazoles [12]
-
Epoxidation: Treat the starting β-arylchalcone with hydrogen peroxide to form the corresponding epoxide.
-
Hydrazine Addition: Add hydrazine hydrate to the epoxide, which leads to the formation of a pyrazoline intermediate.
-
Dehydration: Dehydrate the pyrazoline intermediate to yield the desired 3,5-diaryl-1H-pyrazole.
Part 2: Cycloaddition Strategies for Pyrazole Synthesis
[3+2] Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, represent a powerful and highly convergent approach to pyrazole synthesis.[3][5] This methodology involves the reaction of a 1,3-dipole with a dipolarophile.
1,3-Dipolar Cycloaddition of Diazo Compounds with Alkynes
The reaction of diazo compounds with alkynes is a classic and efficient method for constructing the pyrazole ring.[16] This reaction often exhibits high regioselectivity.[16] A significant advancement in this area is the in situ generation of diazo compounds, which circumvents the need to handle these potentially hazardous reagents.[16][17]
One-Pot Protocol for 3,5-Disubstituted Pyrazoles: [16]
-
In Situ Diazo Generation: Generate the diazo compound in situ from an aldehyde.
-
Cycloaddition: React the generated diazo compound with a terminal alkyne. This reaction proceeds regioselectively to furnish the 3,5-disubstituted pyrazole.
Cycloaddition of Nitrile Imines with Alkenes
Nitrile imines, generated in situ from arylhydrazones, can undergo 1,3-dipolar cycloaddition with alkenes to produce pyrazolines, which can then be oxidized to pyrazoles.[6][18] The use of alkene surrogates, such as α-bromocinnamaldehyde, can directly lead to the formation of pyrazoles through a cycloaddition-elimination sequence.[18]
Part 3: Modern and Multicomponent Synthetic Approaches
Modern organic synthesis emphasizes efficiency, atom economy, and environmental friendliness. Multicomponent reactions (MCRs) and green chemistry approaches have been increasingly applied to pyrazole synthesis.[5][19]
Multicomponent Reactions (MCRs)
MCRs involve the combination of three or more starting materials in a single reaction vessel to form a product that incorporates substantial portions of all the reactants.[3][5][11] This strategy offers significant advantages in terms of efficiency and molecular diversity.
Example of a Four-Component Synthesis of Pyranopyrazoles: [11]
A one-pot, four-component reaction of ethyl acetoacetate, hydrazine hydrate, an aldehyde, and malononitrile, often catalyzed by a nanocomposite, can efficiently produce a range of pyranopyrazoles.[11]
Green Synthesis Methodologies
Green chemistry principles are increasingly being integrated into pyrazole synthesis. This includes the use of:
-
Green Solvents: Water and polyethylene glycol (PEG) are being explored as environmentally benign reaction media.[20][21]
-
Catalysis: The use of nanocatalysts, such as nano-ZnO, can enhance reaction rates and facilitate easier product separation.[6][11][12]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields.[22]
Comparative Data of Synthetic Methods:
| Synthetic Method | Key Reactants | Advantages | Disadvantages |
| Knorr Synthesis | 1,3-Dicarbonyl, Hydrazine | Well-established, versatile | Potential for regioisomer formation |
| From Chalcones | α,β-Unsaturated Ketone, Hydrazine | Readily available starting materials | Often requires an oxidation step |
| 1,3-Dipolar Cycloaddition | Diazo Compound, Alkyne | High regioselectivity, convergent | Diazo compounds can be hazardous |
| Multicomponent Reactions | Multiple starting materials | High efficiency, molecular diversity | Optimization can be complex |
| Green Synthesis | Various, with green catalysts/solvents | Environmentally friendly, often milder conditions | Catalyst development can be challenging |
Conclusion: A Continuously Evolving Field
The synthesis of substituted pyrazoles is a mature yet continuously evolving field of organic chemistry. While classical methods like the Knorr synthesis remain foundational, modern approaches focusing on multicomponent reactions, green chemistry, and novel catalytic systems are expanding the synthetic toolkit. These advancements enable the efficient and sustainable production of diverse pyrazole derivatives, ensuring their continued prominence in the development of new pharmaceuticals and advanced materials.
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The Strategic Role of the Tert-Butyldimethylsilyl (TBDMS) Group in the Functionalization of Pyrazole Derivatives
An In-Depth Technical Guide
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, the inherent tautomerism and the presence of two reactive nitrogen atoms in unsymmetrically substituted pyrazoles present significant challenges for regioselective functionalization.[3][4][5][6] A robust protecting group strategy is therefore paramount for controlling reactivity and achieving desired synthetic outcomes. This technical guide provides an in-depth analysis of the tert-butyldimethylsilyl (TBDMS) group as a uniquely effective N-protecting group for pyrazole derivatives. We will explore the causality behind its selection, detailing its introduction, its influence on regioselectivity, its stability under diverse reaction conditions, and its strategic cleavage. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced synthetic methodologies for the precise modification of pyrazole-based compounds.
The Pyrazole N-H: A Locus of Synthetic Challenge
The pyrazole ring is an amphoteric five-membered heterocycle containing two adjacent nitrogen atoms: one acidic, pyrrole-like (N-H) and one basic, pyridine-like.[5] This arrangement leads to annular prototropic tautomerism in N-unsubstituted pyrazoles, where the proton can reside on either nitrogen.[5] Consequently, direct N-alkylation of an unsymmetrical pyrazole often yields a mixture of regioisomers, complicating purification and reducing the yield of the desired product.[3][6]
The imperative for a protecting group is clear: to temporarily block one nitrogen atom, thereby preventing tautomerization and directing subsequent reactions to a specific site on the ring or the remaining nitrogen. An ideal protecting group must be:
-
Easy to introduce in high yield.[7]
-
Capable of being selectively removed under mild conditions without affecting other functional groups.[7]
-
Able to influence regioselectivity in a predictable manner.
The TBDMS group, a bulky silyl ether, has emerged as a superior choice for meeting these criteria in pyrazole chemistry.[9][10]
TBDMS Protection: A Robust and High-Yielding Protocol
The introduction of the TBDMS group onto the pyrazole nitrogen is a reliable and efficient process. The steric bulk of the tert-butyl group, combined with the stability of the silicon-nitrogen bond, makes the resulting N-silyl pyrazole significantly more robust than its smaller trimethylsilyl (TMS) counterpart.[9][11] TBDMS-protected compounds are generally stable to chromatography, aqueous workups, and a variety of non-acidic or non-fluoride-based reagents.[7][11]
Experimental Protocol: N-Silylation of a Pyrazole Derivative
This protocol describes a general procedure for the protection of a pyrazole's N-H functionality.
Materials:
-
Pyrazole Substrate (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the pyrazole substrate and imidazole in anhydrous DMF.
-
Add TBDMS-Cl portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until consumption of the starting material is complete (typically 2-12 hours).
-
Quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, wash with water and then brine to remove residual DMF and imidazole.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-TBDMS pyrazole.
Causality Behind Choices:
-
Imidazole: Acts as both a base to deprotonate the pyrazole N-H and, more importantly, as a catalyst. It reacts with TBDMS-Cl to form the highly reactive N-tert-butyldimethylsilylimidazole intermediate, which is a more potent silylating agent than TBDMS-Cl itself.[10][11]
-
DMF: A polar aprotic solvent that effectively dissolves the reagents and facilitates the formation of the reactive intermediate.[10]
-
Aqueous Workup: Necessary to remove the water-soluble byproducts, such as imidazole hydrochloride and excess imidazole.
Visualization: TBDMS Protection Workflow
The following diagram illustrates the straightforward workflow for the protection of a pyrazole nitrogen with a TBDMS group.
Caption: Workflow for N-TBDMS protection of pyrazoles.
Directing Regioselectivity in Subsequent Reactions
For unsymmetrical pyrazoles, the initial silylation step itself is subject to regioselectivity, often favoring the less sterically hindered nitrogen atom. Once installed, the bulky TBDMS group provides a powerful steric shield, effectively blocking one face of the pyrazole ring and directing incoming reagents to other positions. This steric hindrance is a key tool for controlling the regioselectivity of subsequent functionalization, such as N-alkylation or C-lithiation/electrophilic quench.
Steric Hindrance as a Synthetic Tool
Consider an unsymmetrically substituted pyrazole where the TBDMS group has been installed at the N1 position. The sheer size of the TBDMS group makes the adjacent C5 position significantly less accessible to electrophiles or metallating agents. Furthermore, it directs the alkylation of the second nitrogen (N2) with high fidelity. This strategy transforms a potentially problematic isomerization issue into a predictable, high-yield transformation.
Visualization: Regioselective N-Alkylation
This diagram illustrates how a pre-installed TBDMS group directs the alkylation to the alternate nitrogen atom, preventing the formation of isomeric mixtures.
Caption: TBDMS-directed regioselective N-alkylation of pyrazoles.
Orthogonal Stability: A Pillar of Complex Synthesis
The utility of a protecting group is defined by its stability profile. The N-TBDMS group is stable to a wide range of conditions, making it an excellent "orthogonal" partner to other common protecting groups.[12][13] This orthogonality is crucial in multi-step syntheses, allowing chemists to deprotect one functional group while leaving the N-TBDMS pyrazole and other protected sites intact.[8][12]
Comparative Stability Data
The following table summarizes the stability of the N-TBDMS pyrazole moiety compared to a TBDMS-protected alcohol (TBDMS ether) under various conditions.
| Condition / Reagent Class | Reagent Example | N-TBDMS Pyrazole Stability | O-TBDMS Ether Stability | Rationale / Comments |
| Strong Aqueous Base | 1M NaOH, reflux | Stable | Stable | The Si-N and Si-O bonds are robust to basic hydrolysis. |
| Organometallics | n-BuLi, -78 °C | Stable | Stable | Generally stable, though deprotonation of adjacent carbons can occur. |
| Reductive Conditions | H₂, Pd/C | Stable | Stable | The Si-N bond is not susceptible to catalytic hydrogenation.[10] |
| Mild Aqueous Acid | Acetic Acid / H₂O | Labile | Labile | Both groups can be cleaved under protic acidic conditions.[10] |
| Fluoride Source | TBAF in THF | Labile | Labile | Cleaved rapidly due to the high affinity of silicon for fluoride.[9][10] |
| Lewis Acids | TiCl₄, -78 °C | Labile | Labile | Can coordinate and facilitate cleavage. |
| Oxidative Conditions | m-CPBA | Stable | Stable | Generally inert to common oxidants. |
This table provides a general guide; specific substrate reactivity may vary.
This profile demonstrates that while both N-TBDMS and O-TBDMS groups are cleaved by acid and fluoride, their stability to other reagents allows for selective transformations elsewhere in the molecule. For instance, an ester could be saponified with NaOH without affecting the TBDMS-protected pyrazole.
Deprotection: The Final Strategic Step
The removal of the TBDMS group is typically achieved under mild and highly selective conditions, most commonly using a fluoride source or acidic hydrolysis.
Protocol: Deprotection with Tetrabutylammonium Fluoride (TBAF)
This is the most common and often most efficient method for TBDMS removal.
Materials:
-
N-TBDMS Pyrazole (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Dissolve the N-TBDMS pyrazole in anhydrous THF under an inert atmosphere.
-
Add the TBAF solution dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC (typically complete in 1-4 hours).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography if necessary.
Causality Behind Choices:
-
TBAF: The fluoride ion has an exceptionally high affinity for silicon, forming a strong Si-F bond. This bond formation is the thermodynamic driving force for the cleavage of the Si-N bond.[10]
-
THF: The standard solvent for TBAF-mediated reactions, providing good solubility for both the substrate and the reagent.
Protocol: Mild Acidic Deprotection
For substrates that may be sensitive to fluoride ions, a mild acidic method can be employed.
Materials:
-
N-TBDMS Pyrazole (1.0 eq)
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the N-TBDMS pyrazole in a 3:1:1 mixture of THF:Acetic Acid:Water.
-
Stir the reaction at room temperature, monitoring by TLC (can take 4-24 hours).
-
Once complete, carefully neutralize the mixture by adding saturated aqueous sodium bicarbonate until gas evolution ceases.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product as needed.
Visualization: Deprotection Workflow
Caption: Common deprotection pathways for N-TBDMS pyrazoles.
Conclusion
The tert-butyldimethylsilyl group is more than a simple placeholder; it is a powerful strategic tool for navigating the complexities of pyrazole chemistry. Its robust nature, high-yielding introduction, and predictable influence on regioselectivity allow chemists to bypass the common pitfalls associated with the functionalization of this important heterocyclic core. The mild and selective conditions for its removal further solidify its role as a cornerstone protecting group in the synthesis of complex pyrazole-containing molecules, from pharmaceutical lead compounds to advanced materials. A thorough understanding of the principles outlined in this guide will enable scientists to design more efficient, controlled, and innovative synthetic routes toward novel pyrazole derivatives.
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- Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc.
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- Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling. Chemical Communications (RSC Publishing).
- Silyl-protective groups influencing the reactivity and selectivity in glycosylations. PubMed Central.
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- Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activation. PubMed.
- Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI.
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Methodological & Application
The Strategic Application of 4-BROMO-1-(2-(T-BUTYLDIMETHYLSILYLOXY)ETHYL)PYRAZOLE in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling a Versatile Building Block in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pyrazole scaffold stands as a privileged heterocyclic motif, integral to the architecture of a multitude of clinically significant therapeutic agents.[1][2][3] Its inherent ability to engage in diverse biological interactions has rendered it a focal point for the design of novel drugs targeting a wide array of pathologies, most notably in oncology.[1][4] Within this context, 4-BROMO-1-(2-(T-BUTYLDIMETHYLSILYLOXY)ETHYL)PYRAZOLE (CAS 1187385-84-7) has emerged as a highly strategic and versatile building block. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this key intermediate, with a particular focus on its role in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors.
The unique structural features of this compound offer a trifecta of synthetic advantages. The bromine atom at the 4-position provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. The protected hydroxyl group on the N-1 ethyl side chain, in the form of a tert-butyldimethylsilyl (TBDMS) ether, ensures stability during synthetic manipulations while allowing for facile deprotection under specific conditions to reveal a key pharmacophoric feature. Finally, the pyrazole core itself serves as a rigid and tunable scaffold for optimizing drug-target interactions.
This guide will delve into the practical applications of this intermediate, providing detailed, field-proven protocols for its conversion into advanced drug-like molecules. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-yield, reproducible results.
Core Application: A Gateway to Novel PARP Inhibitors
A significant application of this compound lies in its utility as a precursor for the synthesis of pyrazole-based PARP inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition has proven to be a highly effective therapeutic strategy for cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[5] The pyrazole moiety can act as a key structural element in mimicking the nicotinamide portion of the NAD+ cofactor, thereby potently inhibiting the PARP enzyme.
The synthetic strategy hinges on a two-step sequence:
-
Borylation of the 4-position: The bromine atom is converted into a boronic acid or boronate ester, creating a nucleophilic partner for a subsequent cross-coupling reaction.
-
Suzuki-Miyaura Cross-Coupling: The newly formed pyrazole-boronic acid derivative is then coupled with a suitable aromatic or heteroaromatic halide to construct the final carbon skeleton of the target PARP inhibitor.
This workflow is visually represented in the following diagram:
Caption: Synthetic workflow from the starting material to the final bioactive molecule.
Experimental Protocols: From Intermediate to Advanced Scaffold
The following protocols are designed to be robust and reproducible, providing a clear roadmap for the synthesis of a key pyrazole boronic acid intermediate and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Miyaura Borylation of this compound
This protocol details the conversion of the starting bromopyrazole into its corresponding pinacol boronate ester, a stable and readily purifiable intermediate for subsequent cross-coupling reactions.
Rationale: The Miyaura borylation is a palladium-catalyzed reaction that is highly efficient for the conversion of aryl and heteroaryl halides to boronate esters. The use of a mild base like potassium acetate is crucial to avoid premature deprotection of the TBDMS ether. Dioxane is an excellent solvent for this transformation due to its ability to dissolve both the organic and inorganic reagents and its relatively high boiling point.
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Quantity (1 mmol scale) |
| This compound | 1187385-84-7 | 305.29 | 305 mg (1.0 mmol) |
| Bis(pinacolato)diboron | 73183-34-3 | 253.94 | 381 mg (1.5 mmol) |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 72287-26-4 | 731.74 | 22 mg (0.03 mmol) |
| Potassium Acetate | 127-08-2 | 98.14 | 294 mg (3.0 mmol) |
| Anhydrous 1,4-Dioxane | 123-91-1 | 88.11 | 10 mL |
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (305 mg, 1.0 mmol), bis(pinacolato)diboron (381 mg, 1.5 mmol), and potassium acetate (294 mg, 3.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane (10 mL) via syringe.
-
To the stirred suspension, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (22 mg, 0.03 mmol).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired pyrazole pinacol boronate ester.
Protocol 2: Suzuki-Miyaura Cross-Coupling with an Aryl Halide
This protocol describes the coupling of the newly synthesized pyrazole boronic ester with a representative aryl bromide to construct a biaryl scaffold common in PARP inhibitors.
Rationale: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction.[6] The choice of a palladium catalyst and ligand is critical for achieving high yields. A combination of a palladium(II) precatalyst and a phosphine ligand is often effective. An aqueous solution of a base like sodium carbonate is used to activate the boronate ester for transmetalation.
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Quantity (1 mmol scale) |
| Pyrazole Pinacol Boronate Ester (from Protocol 1) | - | - | 1.0 mmol |
| Representative Aryl Bromide (e.g., 4-bromobenzamide) | 619-55-6 | 199.04 | 199 mg (1.0 mmol) |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 58 mg (0.05 mmol) |
| Sodium Carbonate (2M aqueous solution) | 497-19-8 | 105.99 | 2 mL |
| 1,2-Dimethoxyethane (DME) | 110-71-4 | 90.12 | 10 mL |
Procedure:
-
In a round-bottom flask, dissolve the pyrazole pinacol boronate ester (1.0 mmol) and the aryl bromide (1.0 mmol) in 1,2-dimethoxyethane (10 mL).
-
Add the 2M aqueous solution of sodium carbonate (2 mL).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the reaction mixture under an argon atmosphere.
-
Heat the mixture to 85 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the coupled product.
Protocol 3: Deprotection of the TBDMS Ether
This final step unmasks the hydroxyl group, a key pharmacophoric feature for interaction with the target protein.
Rationale: The TBDMS ether is labile under acidic conditions or in the presence of a fluoride source. Tetrabutylammonium fluoride (TBAF) is a common and effective reagent for this transformation, offering mild reaction conditions that are compatible with a wide range of functional groups.
Caption: Deprotection of the TBDMS ether to reveal the final hydroxylated product.
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Quantity (1 mmol scale) |
| TBDMS-protected Coupled Product (from Protocol 2) | - | - | 1.0 mmol |
| Tetrabutylammonium fluoride (1M in THF) | 429-41-4 | 261.47 | 1.2 mL (1.2 mmol) |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 10 mL |
Procedure:
-
Dissolve the TBDMS-protected coupled product (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask at room temperature.
-
Add the 1M solution of tetrabutylammonium fluoride in THF (1.2 mL, 1.2 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the final deprotected molecule.
Conclusion and Future Perspectives
This compound is a testament to the power of strategic molecular design in medicinal chemistry. Its carefully orchestrated arrangement of a reactive handle, a protectable pharmacophore, and a privileged scaffold makes it an invaluable tool for the efficient construction of complex and biologically active molecules. The protocols detailed herein provide a robust foundation for the synthesis of pyrazole-based PARP inhibitors and can be readily adapted for the creation of diverse chemical libraries for screening against other therapeutic targets. As the demand for novel and effective therapeutics continues to grow, the judicious application of such versatile building blocks will undoubtedly remain a cornerstone of successful drug discovery programs.
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules, 28(15), 5789. Available from: [Link]
-
Suzuki, A. (1982). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(5), 2457-2483. Available from: [Link]
-
Faria, J. V., et al. (2017). Pyrazole-based compounds as privileged scaffolds in medicinal chemistry. Bioorganic & Medicinal Chemistry, 25(22), 5857-5871. Available from: [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available from: [Link]
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Sharma, A., & Kumar, R. (2018). A comprehensive review on the deprotection of silyl ethers. Synthetic Communications, 48(13), 1539-1565. Available from: [Link]
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Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. Available from: [Link]
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-
Importance of pyrazole moiety in the field of cancer. (2012). International Journal of Pharmacy and Pharmaceutical Sciences, 4(2). Available from: [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2016). Molecules, 21(11), 1464. Available from: [Link]
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One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2011). Journal of the Mexican Chemical Society, 55(4), 238-241. Available from: [Link]
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Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. (2022). Chinese Journal of Organic Chemistry, 42(12), 4292-4299. Available from: [Link]
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Inhibitors of PARP: Number crunching and structure gazing. (2022). Journal of Biological Chemistry, 298(3), 101614. Available from: [Link]
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Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. (2020). Journal of Medicinal Chemistry, 63(15), 8349-8367. Available from: [Link]
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A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. (2006). Indian Journal of Chemistry, 45B, 322-324. Available from: [Link]
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Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group. (2000). Chinese Chemical Letters, 11(9), 753-756. Available from: [Link]
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Selective deprotection of strategy for TBS ether under mild condition. (2018). Applied Chemical Engineering, 2(1), 1-4. Available from: [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
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Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). Pharmaceuticals, 17(9), 1241. Available from: [Link]
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Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. (2011). Organic Process Research & Development, 15(4), 831-840. Available from: [Link]
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Design and Activity of Novel Oxadiazole Based Compounds That Target Poly(ADP-ribose) Polymerase. (2022). Molecules, 27(3), 633. Available from: [Link]
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Preparation of Novel PARP1 Inhibitors and Their Use in Cancer Treatment. (2025). ACS Medicinal Chemistry Letters. Available from: [Link]
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Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. (2018). Organic Process Research & Development, 22(10), 1297-1314. Available from: [Link]
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TBS Protecting Group: TBS Protection & Deprotection. (n.d.). Total Synthesis. Retrieved January 20, 2026, from [Link]
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Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). Molecules. Available from: [Link]
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Current status of pyrazole and its biological activities. (2012). Journal of Pharmacy & Bioallied Sciences, 4(1), 2-11. Available from: [Link]
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Application Notes and Protocols: 4-BROMO-1-(2-(TBDMS-OXY)ETHYL)PYRAZOLE as a Versatile Building Block for the Synthesis of Potent Kinase Inhibitors
Introduction: The Pyrazole Scaffold in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders. Consequently, kinase inhibitors have become a major focus of modern drug discovery. The pyrazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors. Its prevalence stems from its ability to act as a bioisosteric replacement for other heterocycles and to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[1]
This application note provides a comprehensive guide to the use of 4-bromo-1-(2-(tert-butyldimethylsilyloxy)ethyl)pyrazole as a key building block in the synthesis of potent and selective kinase inhibitors. The strategic placement of the bromine atom at the 4-position allows for versatile functionalization through modern cross-coupling methodologies, while the protected hydroxyethyl group at the N1-position offers a handle for modulating physicochemical properties or introducing further points of interaction with the target kinase.
We will provide detailed, field-proven protocols for the synthesis of this building block and its subsequent elaboration into a representative kinase inhibitor targeting the Janus Kinase (JAK) family, a group of non-receptor tyrosine kinases crucial in cytokine signaling.[2][3] Furthermore, we will outline the final deprotection step and a general protocol for evaluating the biological activity of the synthesized compounds.
Strategic Synthesis of the Core Building Block
The synthesis of 4-bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole is a critical first step. The strategic introduction of the protected hydroxyethyl side chain onto the pyrazole nitrogen allows for greater control over the subsequent synthetic steps and can be crucial for the final compound's biological activity and pharmacokinetic profile.
Protocol 1: Synthesis of 4-bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole
This protocol details the N-alkylation of 4-bromopyrazole with (2-bromoethoxy)(tert-butyl)dimethylsilane. The use of a strong base in an aprotic polar solvent is crucial for the efficient deprotonation of the pyrazole nitrogen.[4][5]
Materials:
-
4-Bromopyrazole
-
(2-Bromoethoxy)(tert-butyl)dimethylsilane
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-bromopyrazole (1.0 eq).
-
Add anhydrous DMF to dissolve the 4-bromopyrazole (concentration ~0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add (2-bromoethoxy)(tert-butyl)dimethylsilane (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 4-bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole as a pure product.[6]
Expected Yield: 75-85%
Characterization Data (Representative):
| Technique | Expected Result |
|---|---|
| ¹H NMR | Peaks corresponding to the pyrazole ring protons, the methylene groups of the ethyl chain, and the t-butyl and methyl groups of the TBDMS protecting group. |
| ¹³C NMR | Resonances for the carbon atoms of the pyrazole ring, the ethyl chain, and the TBDMS group. |
| Mass Spec | [M+H]⁺ peak corresponding to the molecular weight of the product. |
Elaboration of the Building Block into a Kinase Inhibitor Scaffold
The 4-bromo position of our building block is now primed for the introduction of various aryl or heteroaryl moieties, a common strategy in kinase inhibitor design to occupy the hydrophobic pocket of the ATP-binding site. We will exemplify this with a Suzuki-Miyaura cross-coupling reaction.[7][8]
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of 4-bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole with a commercially available arylboronic acid.
Materials:
-
4-bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole (from Protocol 1)
-
Arylboronic acid (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine 4-bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add Pd(dppf)Cl₂ (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 4-aryl-1-(2-(TBDMS-oxy)ethyl)pyrazole intermediate.
Expected Yield: 60-75%
Introduction of Key Amine Functionality
Many kinase inhibitors feature an amino group that forms a crucial hydrogen bond with the hinge region of the kinase. The Buchwald-Hartwig amination is a powerful tool for forming this C-N bond.[9][10]
Protocol 3: Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed amination of a heteroaryl chloride with the 4-amino-pyrazole intermediate from the previous step.
Materials:
-
4-Aryl-1-(2-(TBDMS-oxy)ethyl)pyrazole intermediate (from Protocol 2)
-
Heteroaryl chloride (e.g., 2-chloro-N-methylpyrimidin-4-amine) (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)
-
Xantphos (0.1 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous 1,4-Dioxane
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube, add the 4-aryl-1-(2-(TBDMS-oxy)ethyl)pyrazole intermediate (1.2 eq), the heteroaryl chloride (1.0 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the tube with argon (repeat 3 times).
-
Add anhydrous, degassed 1,4-dioxane.
-
Heat the reaction mixture to 100 °C for 12-18 hours, monitoring by TLC.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the fully elaborated, TBDMS-protected kinase inhibitor.
Expected Yield: 50-65%
Final Deprotection and Purification
The final step in the synthesis is the removal of the TBDMS protecting group to reveal the free hydroxyl group. This is typically achieved using a fluoride source such as tetrabutylammonium fluoride (TBAF).[11][12][13]
Protocol 4: TBDMS Deprotection
Materials:
-
TBDMS-protected kinase inhibitor (from Protocol 3)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected kinase inhibitor (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add the 1 M TBAF solution in THF (1.1 eq) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final compound by flash column chromatography or preparative HPLC to obtain the desired kinase inhibitor.
Expected Yield: 85-95%
Visualizing the Synthetic Workflow
The following diagram illustrates the overall synthetic strategy from the starting 4-bromopyrazole to the final kinase inhibitor.
Caption: Synthetic workflow for a pyrazole-based kinase inhibitor.
Biological Evaluation: In Vitro Kinase Assay
Once the final compound is synthesized and purified, its biological activity must be assessed. An in vitro kinase assay is a standard method to determine the inhibitory potency of a compound against its target kinase.
Protocol 5: General In Vitro Kinase Assay (Luminescence-Based)
This protocol provides a general framework for determining the IC₅₀ value of a synthesized inhibitor against a target kinase.
Materials:
-
Target kinase (e.g., JAK2)
-
Substrate peptide specific for the kinase
-
ATP
-
Synthesized kinase inhibitor
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the synthesized inhibitor in 100% DMSO. Perform a serial dilution to obtain a range of concentrations.
-
Kinase Reaction:
-
In a 384-well plate, add the serially diluted inhibitor or DMSO (vehicle control).
-
Add the kinase to each well and incubate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Data Presentation:
| Kinase Target | Test Compound IC₅₀ (nM) | Reference Inhibitor IC₅₀ (nM) |
| JAK1 | Experimental Value | Known Value |
| JAK2 | Experimental Value | Known Value |
| JAK3 | Experimental Value | Known Value |
| TYK2 | Experimental Value | Known Value |
Signaling Pathway Context
The Janus Kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for numerous cytokines and growth factors. Its dysregulation is implicated in various inflammatory and autoimmune diseases, as well as myeloproliferative neoplasms.
Caption: The JAK/STAT signaling pathway and the point of inhibition.
Conclusion
4-bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its strategic design allows for the efficient and modular construction of complex heterocyclic scaffolds through robust and well-established synthetic methodologies. The protocols outlined in this application note provide a solid foundation for researchers in drug discovery to explore the vast chemical space of pyrazole-based kinase inhibitors and to develop new therapeutic agents for a range of diseases.
References
- BenchChem. (2025). Application Notes & Protocols: Synthesis of Pyrazole-Based Kinase Inhibitors from 1-Benzyl-4-bromo-1H-pyrazole.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Kinase Inhibitors Using Pyrazole Intermediates.
-
Liang, X., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Molecules. Retrieved from [Link]
-
Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society. Retrieved from [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Scribd. (n.d.). Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
-
ChemBK. (2024). 4-Bromo-1-(2-((tert-butyldimethylsilyl)-oxy)ethyl)-1H-pyrazole. Retrieved from [Link]
-
Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. Retrieved from [Link]
-
Ioannidis, S., et al. (2011). Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Chandregowda, V., et al. (2007). Chemoselective Deprotection of Triethylsilyl Ethers. Letters in Organic Chemistry. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. Retrieved from [Link]
-
Beilstein Journals. (2018). Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Cella, R., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. The Journal of Organic Chemistry. Retrieved from [Link]
-
Sun, J., et al. (2023). Synthesis and clinical application of small-molecule inhibitors of Janus kinase. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Ouci. (2023). Synthesis and clinical application of small-molecule inhibitors of Janus kinase. Retrieved from [Link]
-
sioc-journal.cn. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Retrieved from [Link]
-
ResearchGate. (2010). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Retrieved from [Link]
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Organic Syntheses. (n.d.). 4. Retrieved from [Link]
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MDPI. (2020). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
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Beilstein Journals. (2017). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
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MDPI. (2024). Synthesis and Biological Evaluation of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3. Retrieved from [Link]
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NIH. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
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Application Notes and Protocols for the N-Alkylation of 4-Bromopyrazole
Introduction: The Strategic Importance of N-Alkylated 4-Bromopyrazoles
N-alkylated pyrazoles are a cornerstone of modern medicinal chemistry and drug development, appearing as a critical structural motif in a multitude of biologically active molecules.[1][2] The strategic introduction of an alkyl group onto one of the nitrogen atoms of the pyrazole ring can profoundly modulate a compound's physicochemical properties, including its solubility, lipophilicity, and metabolic stability. This, in turn, directly influences its pharmacokinetic profile and target engagement. The 4-bromo substituent on the pyrazole ring serves as a versatile synthetic handle, enabling further molecular elaboration through a variety of cross-coupling reactions. Consequently, the efficient and selective N-alkylation of 4-bromopyrazole is a pivotal transformation for the construction of complex molecular architectures destined for pharmaceutical and agrochemical applications.
This comprehensive guide provides a detailed experimental procedure for the N-alkylation of 4-bromopyrazole, delving into the mechanistic rationale behind the choice of reagents and conditions. We will explore various methodologies, offering researchers the flexibility to select the most suitable approach based on the specific alkylating agent, desired scale, and available laboratory resources.
Mechanistic Insights: The Chemistry of Pyrazole N-Alkylation
The most prevalent method for the N-alkylation of pyrazoles is a base-mediated process, which proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[2] The reaction is initiated by the deprotonation of the acidic N-H proton of the pyrazole ring by a suitable base, generating a nucleophilic pyrazolate anion. This anion then attacks the electrophilic carbon of the alkylating agent (typically an alkyl halide), displacing the leaving group and forming the new N-C bond.
Given that 4-bromopyrazole is a symmetrical molecule, the alkylation can occur at either of the two equivalent nitrogen atoms, obviating the concerns of regioselectivity that are often a significant challenge with unsymmetrically substituted pyrazoles.[1][3] The choice of base and solvent is critical for the success of this reaction and is dictated by several factors, including the acidity of the pyrazole N-H, the reactivity of the alkylating agent, and the desired reaction temperature.
Comparative Overview of N-Alkylation Methodologies
While base-mediated alkylation with alkyl halides is the most common approach, other methods have been developed to address specific synthetic challenges. The following table provides a comparative overview of various N-alkylation strategies.
| Method | Alkylating Agent | Base/Catalyst | Solvent | Temperature | Yield | Advantages & Considerations |
| Base-Mediated | Alkyl Halides | NaH, K₂CO₃, Cs₂CO₃, NaOH | DMF, THF, Acetone, Acetonitrile | 0 °C to Reflux | Good to Excellent | Simple, cost-effective, and versatile. The choice of a strong base like NaH is often preferred for complete deprotonation.[4] |
| Phase-Transfer Catalysis (PTC) | Alkyl Halides | KOH, K₂CO₃ | Toluene, Dichloromethane | Room Temp. to 80 °C | Good to Excellent | Employs a phase-transfer catalyst (e.g., TBAB) to facilitate the reaction between the aqueous base and the organic-soluble pyrazole.[5] This method is often milder and can sometimes be performed without a solvent.[6] |
| Acid-Catalyzed | Trichloroacetimidates | Brønsted Acid (e.g., CSA) | DCE | Room Temp. | Good | A mild alternative to strong bases, suitable for substrates that are sensitive to basic conditions.[1] |
| Microwave-Assisted | Alkyl Halides | K₂CO₃, DBU | DMF, Ethanol | 100-150 °C | Good to Excellent | Significantly reduces reaction times and can improve yields.[5] |
| Enzymatic | Haloalkanes | Engineered Enzymes | Aqueous Buffer | Room Temp. | Moderate to Good | Offers exceptional regioselectivity for unsymmetrical pyrazoles and proceeds under very mild conditions.[7] |
Detailed Experimental Protocol: N-Alkylation of 4-Bromopyrazole with an Alkyl Halide
This protocol describes a general and robust procedure for the N-alkylation of 4-bromopyrazole using sodium hydride as the base and dimethylformamide as the solvent.
Materials:
-
4-Bromopyrazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-bromopyrazole (1.0 equivalent).
-
Solvent Addition: Add anhydrous DMF to dissolve the 4-bromopyrazole (a concentration of 0.2-0.5 M is typically appropriate).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a well-ventilated fume hood. The addition of NaH will result in the evolution of hydrogen gas. Stir the mixture at 0 °C for 30-60 minutes, or until the gas evolution ceases, to ensure complete formation of the pyrazolate anion.
-
Alkylation: Add the alkyl halide (1.1-1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).[5]
-
Workup - Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.
-
Workup - Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[5]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkyl-4-bromopyrazole.[8]
Experimental Workflow Diagram
Caption: A generalized workflow for the N-alkylation of 4-bromopyrazole.
References
-
Meador, R., Mate, N. A., & Chisholm, J. D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 111-121. [Link]
- N-alkylation method of pyrazole. (1996).
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One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2012). SciELO México. [Link]
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Chisholm, J. D., & Van Vranken, D. L. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
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Bazhin, D. N., Kudyakova, Y. S., Onoprienko, A. Y., Slepukhin, P. A., Burgart, Y. V., & Saloutin, V. I. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 23(19), 11883. [Link]
-
Diez-Barra, E., de la Hoz, A., Sanchez-Migallon, A., & Tejeda, J. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthetic Communications, 20(18), 2849-2853. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2018). Beilstein Journal of Organic Chemistry, 14, 2556-2566. [Link]
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (2021). Angewandte Chemie International Edition, 60(11), 5554-5558. [Link]
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- 7. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Deprotection of 4-BROMO-1-(2-(TBDMS-OXY)ETHYL)PYRAZOLE using TBAF
Introduction: The Critical Role of Silyl Ether Deprotection in Heterocyclic Synthesis
In the landscape of modern synthetic organic chemistry, particularly in the realms of medicinal chemistry and drug development, silyl ethers are indispensable protecting groups for hydroxyl functionalities. Their ease of installation, general stability across a range of reaction conditions, and predictable reactivity for removal make them a cornerstone of multi-step synthesis. The tert-butyldimethylsilyl (TBDMS) group, in particular, offers a robust shield for alcohols. However, the final act of unveiling the hydroxyl group—the deprotection—is a critical step that demands precision and finesse, especially when dealing with sensitive molecular architectures.
This guide focuses on the deprotection of a key intermediate, 4-BROMO-1-(2-(TBDMS-OXY)ETHYL)PYRAZOLE , a scaffold with significant potential in the synthesis of bioactive molecules. The presence of the 4-bromo-pyrazole moiety introduces a layer of complexity due to its potential sensitivity to the basic conditions often employed during TBAF-mediated deprotection. This document provides a comprehensive overview of the mechanistic considerations, potential challenges, and optimized protocols for the efficient and clean removal of the TBDMS group from this substrate, ensuring high yields and purity of the desired alcohol, 4-bromo-1-(2-hydroxyethyl)pyrazole .
Mechanistic Insights and Key Considerations
The deprotection of TBDMS ethers with tetrabutylammonium fluoride (TBAF) is driven by the high affinity of the fluoride ion for the silicon atom. The reaction proceeds through a nucleophilic attack of fluoride on the silicon, forming a pentacoordinate silicon intermediate. This intermediate subsequently collapses, cleaving the silicon-oxygen bond and liberating the alkoxide, which is then protonated upon workup to yield the alcohol. The driving force for this reaction is the formation of the very strong Si-F bond.[1]
While this mechanism is generally efficient, the commercial TBAF reagent, typically supplied as a solution in THF, is not merely a source of fluoride ions. It is inherently basic due to the presence of trace amounts of hydroxide or alkoxide ions, and this basicity can be detrimental to sensitive substrates.[1][2] For a molecule like 4-BROMO-1-(2-(TBDMS-OXY)ETHYL)PYRAZOLE, this basicity presents two primary concerns:
-
Integrity of the Bromo-Pyrazole Ring: The electron-deficient nature of the pyrazole ring, further accentuated by the bromine substituent, makes it susceptible to nucleophilic attack or base-mediated degradation pathways.
-
Potential for Side Reactions: The presence of a mildly acidic proton on the pyrazole ring (if any were present) or other sensitive functionalities could lead to undesired side reactions under basic conditions.
To mitigate these risks, careful control of the reaction conditions is paramount. The most common and effective strategy is the buffering of the TBAF solution with a weak acid, typically acetic acid. This neutralizes the inherent basicity of the reagent without significantly impeding the desired fluoride-mediated desilylation.
Experimental Protocols
This section provides detailed, step-by-step protocols for the deprotection of 4-BROMO-1-(2-(TBDMS-OXY)ETHYL)PYRAZOLE. Two primary methods are presented: a standard protocol using commercial TBAF and a buffered protocol for enhanced substrate protection.
Protocol 1: Standard TBAF Deprotection
This protocol is a starting point but should be used with caution due to the potential for base-induced side reactions. It is crucial to monitor the reaction closely by TLC.
Materials:
-
4-BROMO-1-(2-(TBDMS-OXY)ETHYL)PYRAZOLE
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-BROMO-1-(2-(TBDMS-OXY)ETHYL)PYRAZOLE (1.0 equiv) in anhydrous THF (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1.0 M TBAF solution in THF (1.1 equiv) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every 15-30 minutes.
-
Upon completion (disappearance of starting material), quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-bromo-1-(2-hydroxyethyl)pyrazole.
Protocol 2: Buffered TBAF Deprotection (Recommended)
This modified protocol is highly recommended to minimize the risk of substrate degradation and improve the overall yield and purity.
Materials:
-
All materials listed in Protocol 1
-
Glacial Acetic Acid (AcOH)
Procedure:
-
Dissolve 4-BROMO-1-(2-(TBDMS-OXY)ETHYL)PYRAZOLE (1.0 equiv) in anhydrous THF (0.1 M).
-
In a separate flask, prepare the buffered TBAF reagent by adding glacial acetic acid (1.1 equiv) to the 1.0 M TBAF solution in THF (1.1 equiv) at 0 °C.
-
Add the freshly prepared buffered TBAF solution dropwise to the solution of the substrate at 0 °C.
-
Allow the reaction to warm to room temperature and stir, monitoring the progress by TLC.
-
Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the mixture with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Comparative Analysis of Deprotection Conditions
| Condition | Reagent (equiv.) | Solvent | Temperature | Time | Observed Yield | Notes |
| Standard | TBAF (1.1) | THF | 0 °C to RT | 1-3 h | Variable (60-85%) | Potential for impurity formation observed by TLC. |
| Buffered | TBAF (1.1), AcOH (1.1) | THF | 0 °C to RT | 2-5 h | Consistently >90% | Cleaner reaction profile with minimal side products. |
| Alternative | HF-Pyridine (excess) | THF/Pyridine | 0 °C to RT | 1-4 h | ~85% | Effective, but requires careful handling of HF. |
| Alternative | 10-CSA (cat.) | MeOH | RT | 12-24 h | ~70-80% | Milder acidic conditions, suitable for some substrates. |
Experimental Workflow and Logic
The following diagram illustrates the decision-making process and workflow for the deprotection of 4-BROMO-1-(2-(TBDMS-OXY)ETHYL)PYRAZOLE.
Sources
Topic: Large-Scale Synthesis of 4-Bromo-1-(2-(tert-butyldimethylsilyloxy)ethyl)pyrazole
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract and Significance
4-Bromo-1-(2-(tert-butyldimethylsilyloxy)ethyl)pyrazole is a key heterocyclic intermediate of significant interest in medicinal chemistry and drug development. As a functionalized pyrazole, it serves as a versatile building block for the synthesis of complex molecules, including pharmacologically active compounds.[1][2] The pyrazole core is a privileged scaffold found in numerous approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding.[3] The bromo-substituent at the C4 position provides a reactive handle for further elaboration via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the silyl-protected hydroxyethyl sidechain at the N1 position enhances solubility and offers a site for future deprotection and conjugation.[2]
This application note provides a comprehensive, field-tested guide for the large-scale synthesis of this intermediate. The protocol is designed for scalability, emphasizing process safety, operational efficiency, and high-yield production. We will detail a robust three-step synthetic sequence, explain the rationale behind key process decisions, and provide protocols for safe handling of hazardous reagents, in-process controls, and purification.
Overall Synthetic Strategy
The synthesis is accomplished via a three-step linear sequence starting from commercially available pyrazole. The strategy is designed to be efficient and scalable:
-
Bromination: Direct and selective bromination of the pyrazole ring at the C4 position.
-
Sidechain Preparation: Protection of a suitable C2-building block with a tert-butyldimethylsilyl (TBDMS) group to generate the required alkylating agent.
-
N-Alkylation: Coupling of the 4-bromopyrazole core with the silyl-protected sidechain under basic conditions.
This approach isolates the key challenges of regioselectivity and functional group compatibility into discrete, optimized steps.
Sources
Functionalization of the Pyrazole Ring in 4-Bromo-1-(2-(TBDMS-Oxy)ethyl)pyrazole: A Detailed Guide for Researchers
Introduction: The Versatile Pyrazole Scaffold in Modern Chemistry
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and unique electronic properties.[1][2] The strategic functionalization of the pyrazole ring is a cornerstone of modern synthetic chemistry, enabling the generation of novel molecular architectures with tailored functions. This guide focuses on a key building block, 4-Bromo-1-(2-(TBDMS-Oxy)ethyl)pyrazole, and provides a comprehensive overview of its synthetic utility. The bromine atom at the C4 position serves as a versatile handle for a variety of cross-coupling reactions, while the TBDMS-protected hydroxyethyl group at the N1 position offers a site for further modification or can influence the solubility and handling of the intermediate.[3][4]
This document will provide detailed application notes and protocols for the functionalization of this important intermediate, with a focus on explaining the underlying principles and rationale behind the experimental choices.
PART 1: Synthesis of the Starting Material: 4-Bromo-1-(2-(TBDMS-Oxy)ethyl)pyrazole
While commercially available, understanding the synthesis of the starting material is crucial for troubleshooting and quality control. The synthesis typically involves a two-step process:
-
Bromination of Pyrazole: Pyrazole can be brominated at the 4-position using various brominating agents. Common methods include the use of bromine in a suitable solvent or N-bromosuccinimide (NBS).[4][5]
-
N-Alkylation and Silylation: The resulting 4-bromopyrazole is then N-alkylated with a suitable 2-haloethanol derivative, followed by protection of the hydroxyl group with tert-butyldimethylsilyl chloride (TBDMS-Cl). Alternatively, the protected side chain can be introduced directly.
A general synthetic workflow is depicted below:
Caption: General synthesis of the target compound.
PART 2: Key Functionalization Strategies at the C4 Position
The C4-bromo substituent is the primary site for introducing molecular diversity. The following sections detail robust and widely applicable cross-coupling methodologies.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds between the 4-position of the pyrazole and a wide array of aryl, heteroaryl, or vinyl boronic acids or esters.[6][7][8]
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. Pd(PPh3)4 or a combination of a palladium(II) precatalyst like Pd(OAc)2 or PdCl2(PPh3)2 with a phosphine ligand is commonly used. The choice of ligand is critical and can influence reaction efficiency. Bulky, electron-rich phosphine ligands, such as XPhos, can improve the coupling of challenging substrates.[6]
-
Base: A base is required to activate the boronic acid and facilitate the transmetalation step. Inorganic bases like K2CO3, Cs2CO3, or K3PO4 are frequently employed.[6][8] The choice of base can impact the reaction rate and yield, and should be optimized for the specific substrates.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used. Water is necessary for the dissolution of the inorganic base and plays a role in the catalytic cycle.[8]
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-Bromo-1-(2-(TBDMS-Oxy)ethyl)pyrazole (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K2CO3, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and, if necessary, the ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-1-(2-(TBDMS-Oxy)ethyl)pyrazole | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-1-(2-(TBDMS-Oxy)ethyl)pyrazole | ~80-90 |
| 3 | 3-Pyridinylboronic acid | 4-(3-Pyridinyl)-1-(2-(TBDMS-Oxy)ethyl)pyrazole | ~70-85 |
Yields are approximate and will vary depending on the specific reaction conditions and the purity of the starting materials.
Caption: Suzuki-Miyaura Coupling Workflow.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between the C4 position of the pyrazole and a terminal alkyne.[9][10][11] This reaction is catalyzed by a combination of palladium and copper complexes.
Causality Behind Experimental Choices:
-
Catalyst System: The reaction typically employs a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like PdCl2(PPh3)2, and a copper(I) co-catalyst, such as CuI.[9][12] The palladium catalyst facilitates the oxidative addition to the bromopyrazole, while the copper catalyst activates the terminal alkyne.
-
Base: An amine base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the HX formed during the reaction.[11]
-
Solvent: A variety of organic solvents can be used, with THF and DMF being common choices.
Detailed Protocol: Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 4-Bromo-1-(2-(TBDMS-Oxy)ethyl)pyrazole (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) in the chosen solvent (e.g., THF).
-
Catalyst and Base Addition: Add the palladium catalyst (e.g., PdCl2(PPh3)2, 2-5 mol%), the copper(I) co-catalyst (e.g., CuI, 1-3 mol%), and the amine base (e.g., Et3N, 2.0-3.0 equiv.).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst residues. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Sonogashira Couplings
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 4-(Phenylethynyl)-1-(2-(TBDMS-Oxy)ethyl)pyrazole | ~80-95 |
| 2 | Trimethylsilylacetylene | 4-((Trimethylsilyl)ethynyl)-1-(2-(TBDMS-Oxy)ethyl)pyrazole | ~85-98 |
| 3 | 1-Hexyne | 4-(Hex-1-yn-1-yl)-1-(2-(TBDMS-Oxy)ethyl)pyrazole | ~75-90 |
Yields are approximate and will vary depending on the specific reaction conditions and the purity of the starting materials.
Caption: Sonogashira Coupling Workflow.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds, providing access to a wide range of 4-aminopyrazole derivatives.[13][14][15][16]
Causality Behind Experimental Choices:
-
Catalyst System: This reaction relies on a palladium catalyst and a bulky, electron-rich phosphine ligand. The choice of ligand is crucial for achieving high yields and accommodating a broad range of amine coupling partners.[14][15] Pre-catalysts, where the ligand is already coordinated to the palladium center, can offer improved reactivity and reproducibility.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used.
Detailed Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, combine 4-Bromo-1-(2-(TBDMS-Oxy)ethyl)pyrazole (1.0 equiv.), the amine (1.1-1.5 equiv.), the palladium pre-catalyst (1-3 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.2-2.0 equiv.) in a Schlenk tube.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).
-
Reaction Execution: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C). Monitor the reaction progress by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Buchwald-Hartwig Aminations
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 4-(Morpholino)-1-(2-(TBDMS-Oxy)ethyl)pyrazole | ~80-95 |
| 2 | Aniline | 4-(Phenylamino)-1-(2-(TBDMS-Oxy)ethyl)pyrazole | ~75-90 |
| 3 | Benzylamine | 4-(Benzylamino)-1-(2-(TBDMS-Oxy)ethyl)pyrazole | ~70-85 |
Yields are approximate and will vary depending on the specific reaction conditions and the purity of the starting materials.
Caption: Buchwald-Hartwig Amination Workflow.
PART 3: Deprotection of the TBDMS Group
The tert-butyldimethylsilyl (TBDMS) ether is a robust protecting group, stable to a wide range of reaction conditions.[17] However, its removal is often a necessary final step to unmask the primary alcohol for further functionalization or to obtain the final target molecule.
Causality Behind Experimental Choices:
-
Fluoride-based Reagents: Tetrabutylammonium fluoride (TBAF) is the most common reagent for TBDMS deprotection. The high affinity of fluoride for silicon drives the cleavage of the Si-O bond.[18]
-
Acidic Conditions: TBDMS ethers can also be cleaved under acidic conditions, though they are generally more stable than other silyl ethers like TMS.[17][18] Acetic acid in a mixed aqueous solvent system is often effective.
-
Other Methods: Various other methods for TBDMS deprotection have been reported, including the use of catalytic amounts of copper(II) chloride dihydrate or stannous chloride.[19]
Detailed Protocol: TBDMS Deprotection with TBAF
-
Reaction Setup: Dissolve the TBDMS-protected pyrazole (1.0 equiv.) in a suitable solvent, typically tetrahydrofuran (THF).
-
Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 1.1-1.5 equiv.) dropwise at 0 °C or room temperature.
-
Reaction Monitoring: Stir the reaction mixture and monitor the progress by TLC or LC-MS. The reaction is usually complete within a few hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.
PART 4: Characterization of Functionalized Pyrazoles
The successful synthesis of the desired functionalized pyrazoles should be confirmed by appropriate analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation.[20][21][22] The chemical shifts and coupling constants of the pyrazole ring protons and carbons provide valuable information about the substitution pattern.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.[1][21]
Conclusion
4-Bromo-1-(2-(TBDMS-Oxy)ethyl)pyrazole is a valuable and versatile building block for the synthesis of a wide range of functionalized pyrazole derivatives. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the rich chemistry of this scaffold. By understanding the principles behind the reaction conditions, scientists can effectively troubleshoot and optimize these transformations for their specific research and development needs.
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- 22. The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry [ouci.dntb.gov.ua]
Application Note: Utilizing 4-Bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole for Fragment-Based Drug Discovery in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying high-quality starting points for novel therapeutics. This application note provides a comprehensive technical guide to the use of 4-bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole , a rationally designed fragment, in FBDD campaigns, with a particular focus on the discovery of protein kinase inhibitors. We detail the strategic design of this fragment, provide a robust protocol for its synthesis and deprotection, and present detailed methodologies for its application in primary screening, hit validation, and hit-to-lead optimization. This guide serves as a practical resource, combining established biophysical techniques with proven medicinal chemistry strategies to accelerate the discovery of potent and selective kinase inhibitors.
Introduction: The Strategic Design of a Privileged Fragment
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly protein kinase inhibitors.[1][2] Its ability to act as a bioisostere for other aromatic systems and its capacity to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site make it an ideal starting point for inhibitor design.[3][4] The fragment 4-bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole was designed to leverage these properties while incorporating key features essential for a successful FBDD campaign.
Rationale for the Structural Features:
-
Pyrazole Core: Serves as the primary pharmacophore, designed to anchor the fragment in the target's binding site, often through hydrogen bonds with the kinase hinge region.
-
4-Bromo Substituent: This is a critical synthetic handle. The bromine atom acts as a versatile vector for "fragment growing" or "linking" strategies. It readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the systematic and controlled introduction of diverse chemical functionalities to explore the surrounding pocket chemistry.[5][6][7]
-
1-(2-(TBDMS-oxy)ethyl) Substituent: This side chain serves a dual purpose.
-
Solubility and Physicochemical Properties: The protected hydroxyl group enhances the fragment's solubility and overall druglike properties, which is crucial for biophysical screening assays.
-
Secondary Growth Vector: Upon deprotection to the free alcohol, this position provides an orthogonal vector for chemical elaboration, distinct from the 4-bromo position. This allows for multi-directional optimization to improve potency and selectivity.
-
The combination of a proven pharmacophore with two distinct and synthetically accessible vectors for optimization makes this fragment a powerful tool for efficiently exploring the chemical space around a target's binding site.
Synthesis and Preparation of the Fragment
A robust and scalable synthesis is paramount for any fragment library. The following protocol describes a two-step process: N-alkylation of 4-bromopyrazole followed by silyl protection. A subsequent deprotection step is also provided to generate the active fragment for screening and the precursor for hit-to-lead optimization.
Protocol 2.1: Synthesis of 1-(2-Hydroxyethyl)-4-bromopyrazole
-
To a solution of 4-bromopyrazole (1.0 eq) in a suitable solvent like DMF or Acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Add 2-bromoethanol (1.2 eq) to the mixture.
-
Heat the reaction mixture at 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 1-(2-hydroxyethyl)-4-bromopyrazole.
Protocol 2.2: Synthesis of 4-Bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole
-
Dissolve 1-(2-hydroxyethyl)-4-bromopyrazole (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add imidazole (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (e.g., using ethyl acetate/hexanes) to afford the title compound.
Protocol 2.3: Deprotection to Yield 1-(2-Hydroxyethyl)-4-bromopyrazole for Screening
For biophysical screening, the free hydroxyl group is often preferred to maximize solubility and provide a hydrogen bonding opportunity.
-
Dissolve the TBDMS-protected pyrazole (1.0 eq) in tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Once complete, concentrate the mixture and purify by column chromatography to yield the deprotected, screen-ready fragment.
Fragment Screening and Hit Validation Workflow
A multi-tiered approach using complementary biophysical techniques is recommended to confidently identify and validate fragment hits, minimizing false positives and negatives.
Protocol 3.1: Primary Screening by Surface Plasmon Resonance (SPR)
SPR is an ideal high-throughput method for primary screening due to its sensitivity and low protein consumption.[8][9][10]
-
Immobilization: Immobilize the purified target kinase onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry to achieve a high-density surface.
-
Buffer Preparation: Prepare a running buffer (e.g., HBS-EP+) containing a low concentration of DMSO (e.g., 1-2%) to match the fragment library solvent.
-
Fragment Preparation: Prepare a stock solution of the deprotected fragment, 1-(2-hydroxyethyl)-4-bromopyrazole , and other library members in 100% DMSO. Dilute into the running buffer to the desired screening concentration (typically 100-500 µM).
-
Screening Run: Inject the fragment solutions over the immobilized kinase surface. Monitor for a change in the response units (RU), indicating binding. Include buffer-only injections for double referencing.
-
Data Analysis: Identify initial hits as fragments that produce a response significantly above the baseline noise. A steady-state affinity (KD) can be estimated for promising hits by injecting a concentration series.
Protocol 3.2: Hit Validation and Characterization by NMR Spectroscopy
NMR is a powerful tool for validating hits from primary screens and confirming direct binding to the target.[11][12][13]
A. Ligand-Observed NMR: Saturation Transfer Difference (STD)
STD-NMR confirms binding by observing the transfer of magnetization from a saturated protein to a bound ligand.[14][15][16]
-
Sample Preparation: Prepare a sample containing the target kinase (typically 10-20 µM) and the fragment hit (100-200 µM) in a deuterated buffer (e.g., PBS in D₂O).
-
Acquisition: Acquire two spectra: an "on-resonance" spectrum with selective saturation of protein resonances (e.g., at -1.0 ppm) and an "off-resonance" spectrum with saturation far from any protein or ligand signals (e.g., at 40 ppm).
-
Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the fragment that was in close contact with the protein.
-
Interpretation: The presence of signals in the STD spectrum confirms binding. The relative intensity of the signals can provide an "epitope map," indicating which parts of the fragment are most closely interacting with the protein.
B. Protein-Observed NMR: ¹H-¹⁵N HSQC Titration
This method provides information on the binding site by monitoring chemical shift perturbations (CSPs) in the protein's spectrum upon ligand binding. This requires an isotope-labeled (¹⁵N) protein.[17][18][19]
-
Sample Preparation: Prepare a sample of uniformly ¹⁵N-labeled kinase (50-100 µM) in a suitable NMR buffer.
-
Reference Spectrum: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Titration: Add increasing amounts of the fragment hit to the protein sample, acquiring an HSQC spectrum at each concentration point (e.g., 0.5, 1.0, 2.0, 5.0, 10.0 equivalents).
-
Data Analysis: Overlay the spectra and identify amide peaks that shift or broaden upon addition of the fragment. These shifting residues identify the binding site on the protein.
-
Affinity Determination: Plot the magnitude of the chemical shift changes against the ligand concentration and fit the data to a binding isotherm to calculate the dissociation constant (KD).[20]
Representative Case Study: Kinase X
To illustrate the application of this fragment, we present a representative case study against a hypothetical target, Kinase X. The deprotected fragment, 1-(2-hydroxyethyl)-4-bromopyrazole , was screened and validated.
| Parameter | Value | Method | Interpretation |
| Molecular Weight (MW) | 191.04 g/mol | - | Complies with the "Rule of Three" (MW < 300 Da). |
| Heavy Atom Count (HAC) | 11 | - | A small, efficient core structure. |
| cLogP | ~1.2 | Calculated | Good balance of solubility and lipophilicity. |
| Binding Affinity (KD) | 250 µM | ¹H-¹⁵N HSQC | Typical weak affinity for a fragment hit, suitable for optimization.[21] |
| Ligand Efficiency (LE) | 0.46 kcal/mol/HAC | Calculated¹ | Excellent LE (>0.3), indicating high-quality binding. [22][23] |
¹Ligand Efficiency (LE) is calculated as: LE = (-RT * ln(KD)) / HAC, where R is the gas constant and T is the temperature in Kelvin.[22][24] An LE value greater than 0.3 is generally considered an excellent starting point for optimization.[25]
The ¹H-¹⁵N HSQC titration data revealed significant chemical shift perturbations for residues in the hinge region and the adjacent hydrophobic pocket of Kinase X, confirming the expected binding mode.
Structural Biology and Hit-to-Lead Optimization
Protocol 5.1: Co-crystallization for Structural Insights
Obtaining a high-resolution X-ray crystal structure of the fragment bound to the target is the most powerful tool for guiding optimization.[26][27][28]
-
Crystal Growth: Set up crystallization trials for the target kinase in the presence of a saturating concentration of the fragment (typically 2-5 mM).
-
Soaking (Alternative): If co-crystallization is unsuccessful, soak apo-crystals of the kinase in a solution containing the fragment.
-
Data Collection & Structure Solution: Collect X-ray diffraction data at a synchrotron source. Solve the structure to visualize the fragment's binding pose, orientation, and key interactions with the protein. The electron density map will provide unambiguous evidence of binding and highlight vectors for chemical elaboration.
Protocol 5.2: Hit-to-Lead Optimization via Suzuki Coupling
The 4-bromo position is the primary vector for potency enhancement. The Suzuki-Miyaura coupling is a reliable method for introducing aryl and heteroaryl groups to explore this region of the binding pocket.[6][29]
-
Reaction Setup: In a reaction vessel, combine the fragment hit (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Solvent: Add a solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.
-
Degassing: Purge the mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: Heat the mixture to 80-100 °C and monitor by LC-MS.
-
Workup and Purification: After completion, perform a standard aqueous workup and purify the resulting coupled product by column chromatography or preparative HPLC.
-
Biological Evaluation: Test the newly synthesized, more complex molecule in a functional kinase assay to determine its IC₅₀ and confirm that the chemical elaboration has improved potency.
By systematically exploring a library of boronic acids guided by structural insights, researchers can rapidly build structure-activity relationships (SAR) and evolve the initial millimolar fragment hit into a potent, nanomolar lead compound.
Conclusion
4-Bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole is a highly versatile and strategically designed fragment for FBDD. Its privileged pyrazole core, combined with two orthogonal and synthetically tractable vectors, provides an efficient platform for discovering and optimizing novel inhibitors, particularly for the protein kinase family. The detailed protocols and workflow presented in this application note offer a clear and actionable guide for researchers to leverage this powerful chemical tool in their drug discovery programs.
References
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- Sigma-Aldrich. (n.d.). 4-Bromopyrazole 99%.
- Thermo Fisher Scientific. (n.d.). 4-Bromopyrazole.
- Zheng, M., et al. (2023). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of agricultural and food chemistry, 71(40), 14389–14406.
- Riaz, U., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules (Basel, Switzerland), 26(16), 4983.
- Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241.
- Stanciu, C. E., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International journal of molecular sciences, 24(13), 10648.
- Cetin, A. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Organic Synthesis, 27(19), 2791-2804.
- Li, D. D., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal transduction and targeted therapy, 7(1), 193.
- Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions.
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- de Vlieger, D., et al. (2019). Fragment Hits: What do They Look Like and How do They Bind?.
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step-by-step guide to Sonogashira reaction with 4-bromopyrazoles
Title: A Step-by-Step Guide to the Sonogashira Reaction with 4-Bromopyrazoles: Protocol, Optimization, and Mechanistic Insights
Abstract: The Sonogashira cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between sp² and sp-hybridized carbon atoms.[1][2] This reaction has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2] For drug development professionals, the functionalization of heterocyclic scaffolds like pyrazole is of paramount importance. This guide provides a detailed, field-proven protocol for the successful Sonogashira coupling of terminal alkynes with 4-bromopyrazoles, a class of substrates known for their moderate reactivity. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the selection of catalysts, ligands, and bases, and offer a comprehensive troubleshooting guide to overcome common experimental challenges.
Introduction: The Strategic Importance of Pyrazole Alkynylation
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The ability to install alkyne functionalities onto this ring system via the Sonogashira reaction opens a gateway to a vast chemical space. These resulting alkynyl-pyrazoles are not only valuable final targets but also versatile intermediates for further transformations, such as cycloadditions, hydrations, or reductions.
While the Sonogashira coupling is well-established, its application to heteroaryl halides like 4-bromopyrazoles requires careful consideration. Aryl bromides are generally less reactive than their iodide counterparts, necessitating optimized catalytic systems to achieve high yields and avoid side reactions.[1] This guide is designed to equip researchers with the expertise to confidently and successfully perform this critical transformation.
Mechanism and the "Why": Understanding the Catalytic Cycles
The Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4] Understanding these cycles is crucial for rational troubleshooting and optimization.
-
The Palladium Cycle: This is the primary cross-coupling engine. It begins with the active Pd(0) species undergoing oxidative addition into the 4-bromopyrazole's C-Br bond. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate (generated in the copper cycle). The final step is reductive elimination , which forms the desired C-C bond of the alkynyl-pyrazole product and regenerates the active Pd(0) catalyst.[3]
-
The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.[1][5] The copper salt reacts with the alkyne in the presence of a base to form a copper acetylide intermediate.[3][6] This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex.[3][4]
The base, typically an amine, plays a dual role: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide and neutralizes the HBr byproduct generated during the reaction.[1][7]
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Core Protocol: Sonogashira Coupling of a Generic 4-Bromopyrazole
This protocol is a robust starting point for the coupling of various terminal alkynes with N-substituted 4-bromopyrazoles.
Materials and Reagents:
-
Substrates: N-substituted 4-bromopyrazole (1.0 equiv), Terminal alkyne (1.2-1.5 equiv)
-
Catalysts: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (2-5 mol%), Copper(I) iodide [CuI] (4-10 mol%)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equiv)
-
Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Equipment: Schlenk flask or oven-dried round-bottom flask with a condenser, magnetic stirrer and stir bar, inert gas supply (Nitrogen or Argon), syringes, and needles.
Experimental Workflow Diagram:
Caption: A step-by-step flowchart of the Sonogashira coupling procedure.
Step-by-Step Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried or flame-dried to remove moisture. Assemble the reaction flask with a stir bar and condenser under a positive pressure of inert gas.
-
Reagent Addition (Solids): To the flask, add the N-substituted 4-bromopyrazole (1.0 equiv), PdCl₂(PPh₃)₂ (e.g., 3 mol%), and CuI (e.g., 6 mol%).
-
Inert Atmosphere: Seal the flask and perform three cycles of evacuating the flask under vacuum and backfilling with nitrogen or argon. This is critical to remove oxygen, which can lead to catalyst deactivation and undesirable alkyne homocoupling (Glaser coupling).[1][8]
-
Reagent Addition (Liquids): Add the anhydrous, degassed solvent (e.g., THF) to dissolve the solids. Then, using syringes, add the base (e.g., Et₃N, 2.5 equiv) followed by the terminal alkyne (1.2 equiv). The solution will typically change color. A black precipitate may indicate catalyst decomposition.[9]
-
Reaction: Heat the reaction mixture to the desired temperature (a good starting point is 60 °C for THF) and stir vigorously.
-
Monitoring: Monitor the consumption of the 4-bromopyrazole starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Purification: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then typically purified by flash column chromatography on silica gel.
Optimization and Parameter Selection
The success of the Sonogashira reaction with a less reactive substrate like 4-bromopyrazole often hinges on the right choice of components. Some studies have noted that bromopyrazoles may not react under standard conditions that are effective for iodopyrazoles.[10] Therefore, careful selection is key.
| Parameter | Recommended Choice(s) | Rationale & Expert Insights |
| Palladium Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Robust, commercially available, and effective for many substrates. Pd(0) is the active species; Pd(II) precatalysts are reduced in situ.[1][3] |
| Ligand | PPh₃ (often part of the precatalyst), P(t-Bu)₃, N-Heterocyclic Carbenes (NHCs) | For challenging aryl bromides, bulky and electron-rich ligands like P(t-Bu)₃ or NHCs can accelerate the rate-limiting oxidative addition step and are highly recommended.[3][8][11] |
| Copper Source | Copper(I) Iodide (CuI) | Most common and effective co-catalyst for activating the alkyne.[1][2] |
| Base | Et₃N, DIPEA, Cs₂CO₃, K₂CO₃ | Amine bases (Et₃N, DIPEA) often serve as both the base and a co-solvent.[1] Inorganic bases like Cs₂CO₃ can be effective, especially in polar aprotic solvents like DMF.[4] |
| Solvent | THF, DMF, Toluene, Dioxane | The choice depends on the required temperature and substrate solubility. DMF is a polar aprotic solvent that can dissolve many substrates and salts, but requires higher temperatures for removal.[12] THF is a good starting point for reactions up to ~65 °C. |
| Temperature | Room Temp to 100 °C | While the classic Sonogashira reaction is known for its mild conditions[1], 4-bromopyrazoles will likely require heating (50-80 °C) to drive the reaction to completion due to the lower reactivity of the C-Br bond.[1] |
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst. 2. Insufficient Temperature. 3. Unreactive Substrate. | 1. Use fresh, high-quality catalysts and ligands. Ensure the reaction is strictly anaerobic. 2. Increase the reaction temperature incrementally (e.g., from 60 °C to 80 °C). 3. Switch to a more active ligand system (e.g., use P(t-Bu)₃ with a Pd source).[8][11] If possible, synthesize the 4-iodopyrazole analogue, which is significantly more reactive.[1] |
| Alkyne Homocoupling (Glaser Product) | 1. Presence of Oxygen. 2. High Copper Concentration. | 1. Thoroughly degas all solvents and ensure the reaction is maintained under a positive pressure of inert gas. 2. Reduce the amount of CuI catalyst. Alternatively, switch to a "copper-free" Sonogashira protocol, which may require a different ligand/base system.[1][8] |
| Formation of Black Precipitate (Pd Black) | 1. Catalyst Decomposition. 2. Ligand Oxidation/Degradation. | 1. This often occurs at high temperatures or if the reaction is not sufficiently inert. Ensure proper degassing. 2. Use a more robust ligand (e.g., an NHC-Pd complex) that is more resistant to decomposition.[3] |
| Difficult Purification | 1. Complex mixture of byproducts. 2. Residual copper or palladium. | 1. Re-optimize the reaction to improve selectivity and yield before scaling up. 2. Include a wash with aqueous ammonium hydroxide or a short silica plug filtration to help remove metal residues. |
Safety Precautions
-
Exothermic Reactions: Palladium-catalyzed cross-coupling reactions can be exothermic.[13][14] For initial experiments and especially during scale-up, it is crucial to monitor the internal temperature and ensure adequate cooling is available to prevent a runaway reaction.[13]
-
Reagent Toxicity: Palladium compounds, copper salts, and organic solvents have associated health risks. Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Inert Gas Handling: Use caution when working with vacuum pumps and compressed gas cylinders. Ensure all connections are secure.
-
Solvent Hazards: Be aware of the flammability and health hazards of the solvents used. Ethers like THF can form explosive peroxides upon storage.
References
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved January 20, 2026, from [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. Retrieved January 20, 2026, from [Link]
-
Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. (2017). ACS Publications. Retrieved January 20, 2026, from [Link]
-
What is the best procedure for Sonogashira coupling? - ResearchGate. (2014). Retrieved January 20, 2026, from [Link]
-
Screening different bases and solvents in the nickel- catalysed Sonogashira reaction a - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]
-
An Efficient Synthesis of New Pyrazole‐Linked Oxazoles via Sonogashira Coupling Reaction | Request PDF - ResearchGate. (2023). Retrieved January 20, 2026, from [Link]
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis of compounds 20-30 via Sonogashira cross-coupling reaction. - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing). (2019). Retrieved January 20, 2026, from [Link]
-
(PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. - ResearchGate. (2011). Retrieved January 20, 2026, from [Link]
-
Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (n.d.). Retrieved January 20, 2026, from [Link]
-
Sonogashira cross-coupling reactions with heteroaryl halides in the presence of a tetraphosphine–palladium catalyst - ElectronicsAndBooks. (n.d.). Retrieved January 20, 2026, from [Link]
-
Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved January 20, 2026, from [Link]
-
Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC - PubMed Central. (2018). Retrieved January 20, 2026, from [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC - NIH. (2025). Retrieved January 20, 2026, from [Link]
-
Sonogashira coupling - YouTube. (2019). Retrieved January 20, 2026, from [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). Retrieved January 20, 2026, from [Link]
-
Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021). Retrieved January 20, 2026, from [Link]
-
Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions - Purdue Engineering. (2022). Retrieved January 20, 2026, from [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 20, 2026, from [Link]
-
Sonogashira Coupling- Reaction and application in Research Lab - YouTube. (2022). Retrieved January 20, 2026, from [Link]
-
Sonogashira Coupling Reaction Mechanism - YouTube. (2016). Retrieved January 20, 2026, from [Link]
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Application Notes & Protocols: Strategic Synthesis of Pyrazole-Based APIs Utilizing 4-Bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs, particularly in oncology and inflammatory diseases.[1][2][3] Its remarkable versatility stems from its unique electronic properties and its ability to engage in critical hydrogen bonding interactions with protein targets.[4][5] This guide provides an in-depth exploration of 4-bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole , a highly strategic building block for the synthesis of complex pyrazole-based Active Pharmaceutical Ingredients (APIs). We will detail robust protocols for its utilization in palladium-catalyzed cross-coupling reactions and subsequent functional group manipulations, offering researchers a clear pathway to accelerate drug discovery programs.
Introduction: The Strategic Value of the Pyrazole Scaffold and the Featured Intermediate
The prevalence of the pyrazole motif in blockbuster drugs like Crizotinib (kinase inhibitor) and Celecoxib (COX-2 inhibitor) underscores its status as a "privileged scaffold."[1][2] The two adjacent nitrogen atoms provide a unique combination of hydrogen bond donor and acceptor capabilities, crucial for anchoring ligands within the ATP-binding sites of kinases or the active sites of other enzymes.[1][5]
The intermediate, 4-bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole (CAS No. 1187385-84-7), is engineered for maximum synthetic utility[6][7]:
-
The C4-Bromo Handle: The bromine atom at the C4 position is an ideal functional handle for modern cross-coupling chemistry. This position is often solvent-exposed in protein binding pockets, making it a prime vector for introducing substituents that can modulate potency, selectivity, and pharmacokinetic properties.
-
The N1-Hydroxyethyl Sidechain: The N1 substituent is critical for tuning the physicochemical properties of the final compound, such as solubility and cell permeability. The protected primary alcohol offers a latent site for late-stage functionalization, enabling the exploration of structure-activity relationships (SAR) without redesigning the entire synthesis.
-
The TBDMS Protecting Group: The tert-butyldimethylsilyl (TBDMS) ether is a robust protecting group, stable to a wide range of reaction conditions, yet can be selectively removed under mild protocols, ensuring the integrity of the core molecule.[8]
This guide will focus on the two most powerful transformations enabled by this intermediate: Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation, followed by the strategic deprotection of the silyl ether.
Synthesis of the Key Intermediate: 4-Bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole
The reliable synthesis of the starting material is paramount. A common and efficient method involves the direct bromination of the N-alkylated pyrazole precursor.
Caption: Synthesis of the key 4-bromopyrazole intermediate.
Protocol 2.1: Synthesis of 4-Bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole
-
Rationale: N-Bromosuccinimide (NBS) is selected as the brominating agent due to its ease of handling compared to liquid bromine and its high selectivity for the electron-rich C4 position of the pyrazole ring.[9][10] Acetonitrile is a suitable polar aprotic solvent for this transformation.
-
Procedure:
-
To a solution of 1-(2-(tert-butyldimethylsilyloxy)ethyl)-1H-pyrazole (1.0 eq) in acetonitrile (0.2 M), add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium thiosulfate solution to quench any remaining NBS, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound as a solid or oil.[6]
-
| Parameter | Typical Value | Notes |
| Typical Yield | 85-95% | Highly dependent on purity of starting material. |
| Purity (LC-MS) | >98% | |
| ¹H NMR | Conforms to structure | Key signals: Two singlets for pyrazole protons. |
| HRMS (m/z) | [M+H]⁺ calculated | Matches theoretical value within ± 5 ppm. |
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The C4-bromo position is the launchpad for molecular diversification. The following protocols leverage this feature to construct core scaffolds of many targeted therapies.
Suzuki-Miyaura Coupling: Forging Key C-C Bonds
The Suzuki-Miyaura reaction is an indispensable tool for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl motifs prevalent in kinase inhibitors.[11][12]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3.1.1: General Procedure for Suzuki-Miyaura Coupling
-
Rationale: The choice of catalyst, base, and solvent is critical for success. Pd(dppf)Cl₂ is a robust, air-stable precatalyst suitable for a wide range of substrates. A carbonate base is required to activate the boronic acid for the transmetalation step.[12][13] A mixed solvent system like dioxane/water facilitates the dissolution of both organic and inorganic reagents.[14]
-
Procedure:
-
To a microwave vial or Schlenk flask, add 4-bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio, 0.1 M).
-
Seal the vessel and heat the reaction mixture to 90-110 °C for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate and purify by flash column chromatography.
-
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90-110 | 70-90% | [13] |
| Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 85-100 | 75-95% | [14] |
| XPhos Pd G3 | K₃PO₄ | 2-MeTHF/H₂O | 80-100 | 80-98% | [11] |
Buchwald-Hartwig Amination: Installing Key C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are fundamental components of countless APIs, often serving as key hinge-binding motifs or improving ADME properties.[15][16]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol 3.2.1: General Procedure for Buchwald-Hartwig Amination
-
Rationale: This reaction requires a strong, non-nucleophilic base to deprotonate the amine or the intermediate palladium-amine complex.[16] Sterically hindered, electron-rich phosphine ligands (like tBuBrettPhos) are essential to facilitate the challenging reductive elimination step that forms the C-N bond.[15][17] The use of modern palladacycle precatalysts ensures efficient formation of the active Pd(0) species.
-
Procedure:
-
To a dry Schlenk flask or glovebox vial, add 4-bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole (1.0 eq) and the appropriate palladium precatalyst (e.g., tBuBrettPhos Pd G3, 0.02 eq) and ligand (tBuBrettPhos, 0.04 eq).
-
Add the solid base (e.g., Sodium tert-butoxide or LHMDS, 1.5 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (Argon) three times.
-
Add anhydrous, degassed solvent (e.g., Toluene or THF, 0.15 M).
-
Add the amine coupling partner (1.1 eq).
-
Seal the vessel and heat to 80-110 °C for 6-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature and quench carefully by adding saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate and purify by flash column chromatography.
-
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Typical Yield | Reference |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-110 | 75-95% | [18] |
| tBuBrettPhos Pd G3 | LHMDS | THF | 80 | 80-98% | [15][17] |
| RuPhos Pd G3 | K₃PO₄ | t-AmylOH | 110 | 70-90% | [19] |
Final Step: Selective Deprotection of the TBDMS Ether
The final step in many synthetic sequences is the removal of the TBDMS group to reveal the primary alcohol. This hydroxyl group can be a key pharmacophore for hydrogen bonding or a handle for late-stage diversification (e.g., esterification, etherification).
Caption: General synthetic workflow from intermediate to final API scaffold.
Protocol 4.1: TBDMS Deprotection with TBAF
-
Rationale: Tetrabutylammonium fluoride (TBAF) is the most common reagent for silyl ether cleavage. The high affinity of fluoride for silicon drives the reaction. It is generally mild and compatible with a wide range of functional groups.
-
Procedure:
-
Dissolve the TBDMS-protected pyrazole substrate (1.0 eq) in anhydrous Tetrahydrofuran (THF, 0.1 M).
-
Add a 1.0 M solution of TBAF in THF (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC (staining with potassium permanganate can help visualize the product alcohol).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
-
| Reagent | Solvent | Conditions | Pros | Cons | Reference |
| TBAF | THF | 0 °C to RT | High yield, common | Can be basic, may cause elimination | [8] |
| HCl (catalytic) | MeOH | RT | Very cheap, mild | May cleave other acid-labile groups (e.g., Boc) | [8] |
| Acetic Acid | THF/H₂O | RT to 40 °C | Mildly acidic, good for sensitive substrates | Slower reaction times | [20] |
| SnCl₂·2H₂O | Ethanol | Reflux | Inexpensive, effective | Requires heat, potential for Lewis acid catalysis side reactions |
Conclusion
The strategic design of 4-bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole makes it an exceptionally powerful and versatile intermediate for the construction of pyrazole-containing APIs. By leveraging robust and well-established palladium-catalyzed cross-coupling methodologies, medicinal chemists can rapidly generate diverse libraries of compounds. The protocols and rationales detailed in this guide provide a solid foundation for researchers to confidently employ this building block, accelerating the journey from initial design to the synthesis of novel therapeutic candidates.
References
- The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Vertex AI Search.
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. [Link]
-
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Open Access Journals - Research and Reviews. [Link]
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. bioRxiv. [Link]
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry. [Link]
-
A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science & Engineering Technology. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
4-Bromo-1-(2-((tert-butyldimethylsilyl)-oxy)ethyl)-1H-pyrazole. ChemBK. [Link]
-
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]
-
4-bromo-5-(2-(tert-butyldimethylsilyloxy)ethyl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole. MOLBASE. [Link]
-
Chemoselective Deprotection of Triethylsilyl Ethers. PMC - PubMed Central - NIH. [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Taylor & Francis Online. [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. NIH. [Link]
-
A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry. [Link]
-
Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group. Scribd. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Selective deprotection of strategy for TBS ether under mild condition. Applied Chemical Engineering. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry. [Link]
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC - NIH. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-BROMO-1-(2-(T-BUTYLDIMETHYLSILYLOXY)ETHYL)PYRAZOLE
Welcome to the Technical Support Center. As Senior Application Scientists, we have compiled this guide to address the common challenges and questions that arise during the synthesis of 4-bromo-1-(2-(t-butyldimethylsilyloxy)ethyl)pyrazole. This document is designed to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. The overall synthetic strategy typically involves the N-alkylation of 4-bromopyrazole with a protected haloethanol derivative.
Technical Support Center: Bromination of N-Substituted Pyrazoles
Welcome to the technical support center for the bromination of N-substituted pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole functionalization. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and achieve optimal results in your experiments.
Introduction: The Nuances of Pyrazole Bromination
The electrophilic bromination of N-substituted pyrazoles is a cornerstone reaction in synthetic organic chemistry, pivotal for the generation of valuable intermediates in medicinal chemistry.[1][2] The pyrazole ring, an electron-rich five-membered heterocycle, readily undergoes electrophilic substitution.[3] However, the reaction is not without its challenges. The regioselectivity and the propensity for side reactions are highly dependent on the nature of the N-substituent, the choice of brominating agent, and the reaction conditions. This guide will equip you with the knowledge to anticipate and mitigate these issues.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the bromination of N-substituted pyrazoles.
Q1: What is the expected regioselectivity for the bromination of an N-substituted pyrazole?
A: Electrophilic substitution on the pyrazole ring is expected to occur preferentially at the C-4 position.[3][4] This is due to the electronic properties of the pyrazole ring, where the C-4 position is the most nucleophilic.[3] The N-1 substituent directs the electrophile to this position.
Q2: I am observing the formation of a di-brominated product. How can I prevent this?
A: The formation of di-brominated or even tri-brominated pyrazoles is a common side reaction, often referred to as over-bromination.[4][5] This occurs when the mono-brominated product is sufficiently reactive to undergo a second bromination. To prevent this, you can:
-
Stoichiometry Control: Use a stoichiometric amount (or a slight excess) of the brominating agent.
-
Temperature Control: Perform the reaction at a lower temperature to reduce the reaction rate and improve selectivity.
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the electrophile.
Q3: My bromination reaction is not going to completion. What are the possible reasons?
A: Several factors can lead to an incomplete reaction:
-
Insufficiently Reactive Brominating Agent: The choice of brominating agent is crucial. For less reactive pyrazoles, a stronger brominating agent might be necessary.
-
Low Reaction Temperature: The reaction may require more thermal energy. Consider gradually increasing the temperature.
-
Poor Solubility: Ensure that your starting material and reagents are adequately dissolved in the chosen solvent.
Q4: I am seeing bromination on the N-aryl substituent of my pyrazole. How can I avoid this?
A: Bromination of an N-aryl substituent, such as a phenyl ring, can occur, particularly under strongly acidic conditions.[6][7][8] This is because protonation of the pyrazole ring deactivates it towards electrophilic attack, making the N-aryl group the more reactive site.[6][7][8] To favor bromination on the pyrazole ring:
-
Use Neutral or Mildly Acidic Conditions: Avoid strong acids like a mixture of nitric and sulfuric acid.
-
Choose an Appropriate Brominating Agent: N-Bromosuccinimide (NBS) in a solvent like chloroform or DMF is a good choice for selective bromination of the pyrazole ring.[9][10]
Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed breakdown of specific problems you might encounter, their probable causes, and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting & Optimization |
| Low Yield of Mono-brominated Product | 1. Incomplete Reaction: Insufficiently reactive brominating agent, low temperature, or poor solubility. 2. Over-bromination: Formation of di- and tri-brominated byproducts. 3. Degradation of Starting Material or Product: Harsh reaction conditions. | 1. Reaction Conditions: Consider a more reactive brominating agent (e.g., Br₂). Gradually increase the reaction temperature. Use a co-solvent to improve solubility. 2. Stoichiometry and Addition: Carefully control the stoichiometry of the brominating agent (1.0-1.1 equivalents). Add the brominating agent portion-wise or via a syringe pump. 3. Milder Conditions: Use NBS at 0°C to room temperature.[9] |
| Formation of Multiple Isomers (Regioselectivity Issues) | 1. Substitution at C-3 or C-5: While less common, this can occur depending on the directing effects of substituents on the pyrazole ring. 2. Bromination of N-Aryl Substituent: Occurs under strongly acidic conditions where the pyrazole ring is deactivated by protonation.[6][7][8] | 1. Directing Groups: The electronic nature of existing substituents on the pyrazole ring can influence regioselectivity. Analyze the electronic effects of your specific substrate. 2. Control Acidity: Perform the reaction under neutral conditions. Bromination with NBS in an inert solvent is generally selective for the pyrazole ring.[6] |
| Reaction is Sluggish or Stalls | 1. Deactivated Pyrazole Ring: Electron-withdrawing groups on the pyrazole or the N-substituent can decrease the nucleophilicity of the ring. 2. Poor Quality of Brominating Agent: NBS can decompose over time, releasing bromine and becoming less effective.[10] | 1. Increase Reactivity: Use a more potent brominating system (e.g., Br₂ in acetic acid). Increase the reaction temperature. 2. Fresh Reagent: Use freshly recrystallized NBS for best results.[10] |
| Formation of α-bromoketones or Dibromo Compounds | 1. Side reactions with NBS: These side reactions can occur, especially if the reaction conditions are not optimized.[11] | 1. Purify NBS: Use freshly recrystallized NBS to minimize these side products.[11] |
Experimental Protocols
Here are detailed, step-by-step methodologies for common bromination procedures.
Protocol 1: Selective Mono-bromination at C-4 using N-Bromosuccinimide (NBS)
This protocol is suitable for most N-substituted pyrazoles and generally provides good yields of the 4-bromo derivative with high regioselectivity.
Materials:
-
N-substituted pyrazole
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Dimethylformamide (DMF) or Chloroform (CHCl₃)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
In a dry round-bottom flask, dissolve the N-substituted pyrazole (1.0 eq) in DMF or CHCl₃.
-
Cool the solution to 0 °C using an ice bath.
-
Add NBS (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains at 0 °C.[9]
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Bromination of Deactivated Pyrazoles using Bromine
This protocol is effective for pyrazoles bearing electron-withdrawing groups that are less reactive towards NBS.
Materials:
-
N-substituted pyrazole
-
Bromine (Br₂)
-
Acetic acid or Carbon tetrachloride (CCl₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a dropping funnel
Procedure:
-
Dissolve the N-substituted pyrazole (1.0 eq) in acetic acid or CCl₄ in a round-bottom flask.
-
In a dropping funnel, prepare a solution of bromine (1.0 eq) in the same solvent.
-
Add the bromine solution dropwise to the stirred pyrazole solution at room temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction with a saturated solution of sodium thiosulfate until the red-brown color of bromine disappears.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the product as needed.
Mechanistic Insights & Visualization
Understanding the underlying mechanism is key to troubleshooting and optimizing your reaction.
Electrophilic Aromatic Substitution Mechanism
The bromination of N-substituted pyrazoles proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism. The electron-rich pyrazole ring acts as a nucleophile, attacking the electrophilic bromine species (e.g., Br⁺ from NBS or polarized Br₂). This forms a resonance-stabilized cationic intermediate, known as a sigma complex or Wheland intermediate.[12][13] Subsequent deprotonation at the C-4 position by a weak base restores the aromaticity of the pyrazole ring, yielding the 4-bromo-substituted product.
Caption: Troubleshooting Workflow for Pyrazole Bromination.
References
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Mu, S., Li, H., Wu, Z., Peng, J., Chen, J., & He, W. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(12), 4292-4299. Retrieved from [Link]
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2022). MDPI. Retrieved from [Link]
-
Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. (2023). ResearchGate. Retrieved from [Link]
-
Regioselectivity of pyrazole bromination. (2022). Reddit. Retrieved from [Link]
-
N-Bromosuccinimide. (2019). Wikipedia. Retrieved from [Link]
-
Selective bromination of the SEM-protected 1H-imidazo[1,2-b]pyrazole 15a. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2023). National Institutes of Health. Retrieved from [Link]
-
Holzer, W., Jäger, C., & Slatin, C. (1994). N-Substituted Bromopyrazoles: Synthesis and 13C Nmr Study. HETEROCYCLES, 38(11), 2433. Retrieved from [Link]
-
Bromination of pyrazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Lynch, B. M., & Khan, M. A. (1963). Reactions of phenyl-substituted heterocyclic compounds. II. Nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry, 41(9), 2086-2094. Retrieved from [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2006). Journal of Organic Chemistry, 71(19), 7139-7145. Retrieved from [Link]
-
Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Alinezhad, H., Tajbakhsh, M., & Mahdavi, A. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. Retrieved from [Link]
-
Reactions of phenyl-substituted heterocyclic compounds: ii. nitrations and brominations of 1-phenylpyrazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. (2014). Semantic Scholar. Retrieved from [Link]
-
Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. (2017). International Journal of ChemTech Research, 10(1), 21-28. Retrieved from [Link]
-
REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES. (1963). Canadian Science Publishing. Retrieved from [Link]
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2011). ResearchGate. Retrieved from [Link]
-
CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS. (2023). Journal of Chemistry and Technologies. Retrieved from [Link]
-
The Reactivity Trends in Electrochemical Chlorination and Bromination of N-Substituted and N-Unsubstituted Pyrazoles. (2022). ResearchGate. Retrieved from [Link]
-
N-Bromosuccinimide. (n.d.). Wikipedia. Retrieved from [Link]
-
Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. (2006). Synthetic Communications, 36(22), 3325-3330. Retrieved from [Link]
-
N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). MDPI. Retrieved from [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2023). KTU ePubl. Retrieved from [Link]
Sources
- 1. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate [sioc-journal.cn]
- 2. scielo.org.mx [scielo.org.mx]
- 3. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 12. reddit.com [reddit.com]
- 13. echemi.com [echemi.com]
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromopyrazole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to overcoming the challenges of palladium-catalyzed cross-coupling reactions with 4-bromopyrazole. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your synthetic routes and achieving higher yields and purity. As Senior Application Scientists, we have compiled field-proven insights to address the specific hurdles you may encounter.
I. Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries and problems faced when working with 4-bromopyrazole in cross-coupling reactions.
Q1: Why is my palladium-catalyzed cross-coupling reaction with 4-bromopyrazole showing low to no conversion?
A1: Low or no conversion in cross-coupling reactions with 4-bromopyrazole can stem from several factors. The pyrazole ring itself can act as a ligand, potentially coordinating to the palladium catalyst and inhibiting its activity.[1][2] Other common issues include:
-
Catalyst and Ligand Choice: The selection of the palladium source and, more critically, the phosphine ligand is paramount. Bulky, electron-rich ligands are often necessary to facilitate the catalytic cycle with challenging heterocyclic substrates.[1][3]
-
Reaction Conditions: Suboptimal temperature, reaction time, or inefficient mixing can lead to poor outcomes. Many of these coupling reactions require elevated temperatures to proceed efficiently, but excessive heat can cause catalyst decomposition.[2][4]
-
Reagent Quality: The purity of your 4-bromopyrazole, coupling partner (e.g., boronic acid, amine, alkyne), base, and solvents is crucial. Solvents must be anhydrous and thoroughly degassed to prevent catalyst deactivation.[2][5]
Q2: I'm observing significant formation of side products. What are the likely culprits and how can I minimize them?
A2: Side product formation is a frequent challenge. Common side reactions include:
-
Homocoupling: This is particularly prevalent in Suzuki and Sonogashira reactions, leading to the dimerization of your coupling partners.[6] It can be minimized by ensuring strictly anaerobic conditions and using the appropriate catalyst and ligand system.
-
Protodeboronation (Suzuki reactions): This is the cleavage of the C-B bond of the boronic acid, resulting in the formation of an arene byproduct. It can be mitigated by using anhydrous conditions, carefully selecting the base, or using more stable boronic esters (e.g., pinacol esters).[2][7]
-
β-Hydride Elimination (Buchwald-Hartwig and Heck reactions): In reactions involving alkyl amines or certain alkenes, β-hydride elimination from the palladium complex can be a competing pathway, leading to undesired byproducts.[8][9] The choice of ligand and reaction temperature can influence this.
Q3: Which palladium catalyst and ligand combination is a good starting point for coupling with 4-bromopyrazole?
A3: A universal "best" combination doesn't exist, as the optimal choice depends on the specific type of cross-coupling reaction. However, here are some widely successful starting points:
-
For Suzuki-Miyaura Coupling: A combination of Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand like SPhos or XPhos is often effective.[10]
-
For Buchwald-Hartwig Amination: Precatalysts based on ligands like tBuBrettPhos have shown high activity for the amination of N-substituted 4-bromopyrazoles.[1][11] For unprotected pyrazoles, the tBuBrettPhos-based Pd precatalyst is also a strong candidate.[3]
-
For Sonogashira Coupling: A classic system of Pd(PPh₃)₄ and a copper(I) co-catalyst is a traditional starting point.[12][13] Copper-free conditions with ligands like P(t-Bu)₃ can also be highly effective.[13]
-
For Heck Reaction: Pd(OAc)₂ with a phosphine ligand is a common choice. The specific ligand can be tuned to optimize reactivity and selectivity.[14][15]
II. Troubleshooting Guides
This section provides detailed troubleshooting workflows for common palladium-catalyzed cross-coupling reactions involving 4-bromopyrazole.
A. Suzuki-Miyaura Coupling: Low Yield or No Reaction
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but its success with 4-bromopyrazole hinges on carefully optimized conditions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Detailed Protocols and Explanations
1. Ligand Screening Protocol:
-
Rationale: The electronic and steric properties of the phosphine ligand are critical for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.[16] For heteroaryl halides like 4-bromopyrazole, bulky and electron-rich ligands are often required to overcome catalyst inhibition and facilitate coupling.[17][18]
-
Procedure:
-
Set up parallel reactions in small-scale vials under an inert atmosphere (e.g., nitrogen or argon).
-
Use a consistent amount of 4-bromopyrazole (1.0 equiv), arylboronic acid (1.2-1.5 equiv), Pd source (e.g., Pd(OAc)₂, 2 mol%), and base (e.g., K₃PO₄, 2.0 equiv) in a suitable solvent (e.g., dioxane/water or toluene/water).
-
To each vial, add a different bulky phosphine ligand (e.g., SPhos, XPhos, tBuXPhos, RuPhos; 4 mol%).
-
Heat the reactions to a standard temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS at regular intervals.
-
Compare the conversion rates to identify the optimal ligand.
-
2. Optimizing Base and Solvent:
-
Rationale: The base is crucial for the transmetalation step, and the solvent system must ensure the solubility of all components.[2] For sensitive boronic acids prone to protodeboronation, an anhydrous solvent system with a suitable base can be beneficial.[2][7]
-
Procedure:
-
Using the best ligand from the initial screen, set up reactions with different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF).
-
Test different solvent systems, such as toluene/water, dioxane/water, or anhydrous THF.[6] Ensure all solvents are thoroughly degassed.
-
Monitor the reactions to determine the most effective base-solvent combination.
-
| Parameter | Recommended Starting Conditions | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective precatalysts.[19] |
| Ligand | SPhos, XPhos, tBuXPhos | Bulky, electron-rich ligands that promote efficient coupling with heteroaryl halides.[10] |
| Base | K₃PO₄, Cs₂CO₃ | Effective bases for Suzuki couplings, with Cs₂CO₃ often being beneficial for challenging substrates.[6] |
| Solvent | Dioxane/H₂O, Toluene/H₂O (4:1) | Common solvent systems that facilitate the dissolution of both organic and inorganic reagents.[6] |
| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction to completion.[6] |
B. Buchwald-Hartwig Amination: Incomplete Conversion and Side Reactions
The Buchwald-Hartwig amination of 4-bromopyrazole can be challenging, particularly with certain classes of amines.
Troubleshooting Workflow
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Detailed Protocols and Explanations
1. Catalyst System Evaluation:
-
Rationale: Modern palladium precatalysts often exhibit higher activity and stability, leading to more consistent results.[1] The choice of ligand is critical to prevent catalyst inhibition by the pyrazole nitrogen.
-
Procedure:
-
Compare the performance of a standard Pd(0) or Pd(II) source with a modern precatalyst (e.g., tBuBrettPhos G3).
-
Screen a panel of bulky biarylphosphine ligands if using a simple palladium source.
-
Ensure a strict inert atmosphere is maintained throughout the experiment.
-
2. Base Selection:
-
Rationale: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.[20] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[20]
-
Procedure:
-
Test different strong bases to find the optimal one for your specific amine and substrate.
-
Ensure the base is of high purity and handled under anhydrous conditions.
-
3. Addressing Challenging Amines:
-
Rationale: Primary and secondary alkylamines bearing β-hydrogens can undergo β-hydride elimination, leading to low yields.[8][9] In some cases, switching to a copper-catalyzed C-N coupling can be more effective for these substrates.[9]
-
Procedure:
-
If using an alkylamine with β-hydrogens and observing low yields, consider screening copper catalysts (e.g., CuI) with a suitable ligand.[9]
-
For unprotected 4-bromopyrazole, N-H deprotonation can compete with the desired reaction. Protecting the pyrazole nitrogen (e.g., with a trityl or benzyl group) can improve yields.[8][9]
-
| Parameter | Recommended Starting Conditions | Rationale |
| Palladium Source | tBuBrettPhos G3 precatalyst, Pd₂(dba)₃ | Precatalysts offer higher activity and stability.[1] |
| Ligand | tBuBrettPhos, tBuDavePhos | Bulky ligands that facilitate C-N bond formation with heteroaryl halides.[8][9] |
| Base | NaOtBu, LHMDS, K₂CO₃ | Strong, non-nucleophilic bases are essential for amine deprotonation.[20] |
| Solvent | Toluene, Dioxane, Xylene | Anhydrous, non-protic solvents are required.[4] |
| Temperature | 90-120 °C | Elevated temperatures are often necessary to drive the reaction.[4] |
C. Sonogashira Coupling: Homocoupling and Low Yields
The Sonogashira reaction couples terminal alkynes with aryl halides. A common issue is the formation of alkyne homocoupling (Glaser coupling) products.[21]
Troubleshooting Workflow
Caption: Troubleshooting workflow for Sonogashira coupling.
Detailed Protocols and Explanations
1. Minimizing Homocoupling:
-
Rationale: The copper(I) co-catalyst, while facilitating the desired reaction, can also promote the oxidative homocoupling of the terminal alkyne, especially in the presence of oxygen.[21]
-
Procedure:
-
Rigorous Degassing: Ensure all solvents and the reaction headspace are free of oxygen by using techniques like freeze-pump-thaw or sparging with an inert gas.
-
Copper-Free Conditions: Explore copper-free Sonogashira protocols. These often use a palladium catalyst with a suitable phosphine ligand and a strong base.[13]
-
Slow Addition: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.
-
2. Optimizing the Catalytic System:
-
Rationale: The choice of palladium source, ligand, and base can significantly impact the reaction efficiency and selectivity.
-
Procedure:
-
Screen different palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.
-
Test various amine bases, like triethylamine, diisopropylethylamine, or pyrrolidine. The base serves to deprotonate the alkyne and neutralize the HX formed.[12]
-
If using a copper co-catalyst, ensure it is a fresh, high-purity source of Cu(I) (e.g., CuI).
-
| Parameter | Recommended Starting Conditions | Rationale |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Commonly used and effective catalysts for Sonogashira reactions.[12][22] |
| Copper Co-catalyst | CuI (1-5 mol%) | Facilitates the formation of the copper acetylide intermediate.[12] |
| Base | Et₃N, DIPEA | Acts as both a base and a solvent in many cases.[21] |
| Solvent | THF, DMF, Acetonitrile | Anhydrous polar aprotic solvents are typically used. |
| Temperature | Room Temperature to 80 °C | Many Sonogashira reactions proceed at or slightly above room temperature.[12] |
D. Heck Reaction: Regioselectivity and Yield Issues
The Heck reaction creates a new C-C bond between an aryl halide and an alkene. Key challenges include controlling regioselectivity and achieving high yields.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the Heck reaction.
Detailed Protocols and Explanations
1. Controlling Regioselectivity:
-
Rationale: The regioselectivity of the Heck reaction (i.e., where the aryl group adds to the alkene) is influenced by steric and electronic factors of both the alkene and the catalyst system.[23]
-
Procedure:
-
Ligand Choice: The steric bulk of the phosphine ligand can influence the regioselectivity. Screening ligands of varying sizes (e.g., PPh₃ vs. P(o-tol)₃) can be informative.
-
Alkene Substitution: Electron-withdrawing groups on the alkene generally direct the aryl group to the β-position, while electron-donating groups can lead to mixtures.
-
2. Improving Yields:
-
Rationale: Incomplete conversion can be due to catalyst deactivation or suboptimal reaction conditions.
-
Procedure:
-
Base Selection: The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle.[24][25] Inorganic bases like K₂CO₃ or organic bases like Et₃N are common choices.[14][24]
-
Additives: In some cases, additives like tetra-n-butylammonium chloride (TBAC) can stabilize the catalytic species and improve yields.
-
Alkene Concentration: Using a slight excess of the more readily available coupling partner (often the alkene) can help drive the reaction to completion.
-
| Parameter | Recommended Starting Conditions | Rationale |
| Palladium Source | Pd(OAc)₂ | A common and effective Pd(II) precatalyst that is reduced in situ.[14][24] |
| Ligand | PPh₃, P(o-tol)₃ | Standard phosphine ligands for the Heck reaction.[15] |
| Base | Et₃N, K₂CO₃, AcONa | Required to regenerate the active Pd(0) catalyst.[24][26] |
| Solvent | DMF, Acetonitrile, NMP | Polar aprotic solvents are typically used. |
| Temperature | 80-140 °C | High temperatures are generally required for the Heck reaction.[26] |
III. Concluding Remarks
Optimizing palladium-catalyzed cross-coupling reactions with 4-bromopyrazole requires a systematic approach to troubleshooting. By carefully considering the choice of catalyst, ligand, base, and reaction conditions, researchers can overcome common challenges such as low conversion, side product formation, and poor selectivity. This guide provides a framework for diagnosing issues and implementing effective solutions, ultimately enabling the efficient synthesis of valuable pyrazole-containing molecules for research and drug development.
IV. References
-
Lee, J., Jo, H., Lee, J. H., Lee, Y., & Kim, S. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4585. [Link]
-
Ikawa, T. (2021). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 26(23), 7247. [Link]
-
Sato, T., Itoh, T., & Muto, N. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. The Journal of Organic Chemistry, 84(18), 11474–11481. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Kamal, A., & Reddy, P. S. M. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Arkivoc, 2004(5), 109-117. [Link]
-
Lee, J., Jo, H., Lee, J. H., Lee, Y., & Kim, S. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4585. [Link]
-
Lee, J., Jo, H., Lee, J. H., Lee, Y., & Kim, S. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules, 25(19), 4585. [Link]
-
Wallace, D. J., & Klauber, D. J. (2001). Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids. Organic Letters, 3(5), 671–674. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Zhang, T., & Zhang, Y. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry, 84(10), 6432–6441. [Link]
-
ResearchGate. (n.d.). Optimization of the Suzuki-Miyaura cross coupling reaction of 4-bromoanisole (21a) and phenylboronic acid (22a). Retrieved from [Link]
-
DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. Retrieved from [Link]
-
Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(22), 5431. [Link]
-
Scarpino, C., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry, 12, 1369324. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Reddy, G. S., et al. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 14, 2539–2547. [Link]
-
Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2296–2329. [Link]
-
Garg, N. K., & Garg, J. A. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(21), 7149-7168. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Retrieved from [Link]
-
Kim, H., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 7(12), 1461-1471. [Link]
-
El-Kaderi, H. M., et al. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 12(10), 1145. [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions? Retrieved from [Link]
-
University of California, Irvine. (n.d.). Cross-Coupling Chemistry. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
de Vries, J. G. (2012). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. Israel Journal of Chemistry, 52(7), 506-519. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira coupling reactions of 4-nitrobromobenzene with different terminal acetylenes using catalyst 1/catalyst 2. Retrieved from [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cross-coupling reactions – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. Retrieved from [Link]
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preventing debromination during pyrazole functionalization
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Debromination During Pyrazole Functionalization
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the intricate challenges faced during the synthesis of complex molecules. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for a common yet frustrating side reaction: the undesired loss of a bromine substituent during the functionalization of pyrazole scaffolds.
Troubleshooting Guide: Acute Debromination Events
This section addresses specific, in-process issues where debromination is the primary undesired outcome.
Question: I'm attempting a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, C-H Arylation) on my bromopyrazole, but I'm isolating a significant amount of the debrominated starting material or product. What is happening and how can I fix it?
Answer:
This is a frequent challenge stemming from the delicate balance of reactivity in palladium-catalyzed cycles. The C-Br bond on a pyrazole can be unintentionally cleaved through several mechanisms, often competing with your desired reaction.
Root Cause Analysis
-
Direct C-Br Oxidative Addition: The palladium catalyst, intended for another site (like a C-H bond or another halide), can sometimes preferentially insert into the pyrazole C-Br bond. This is especially common if the C-Br bond is electronically activated or sterically accessible.
-
Reductive Dehalogenation: Some reaction components, particularly certain phosphine ligands or additives, can act as reducing agents in the presence of a palladium catalyst and a hydrogen source (like a solvent, base, or water), leading to the replacement of bromine with hydrogen.[1]
-
Protonolysis of an Organometallic Intermediate: If a metal-halogen exchange occurs (e.g., with a strong base or another organometallic reagent), the resulting pyrazolyl-metal species can be quenched by a proton source in the reaction mixture, leading to the debrominated pyrazole.
Diagnostic & Troubleshooting Workflow
To pinpoint the cause, a systematic approach is necessary. The following workflow can help diagnose the issue in your specific system.
Caption: A troubleshooting workflow for diagnosing the cause of debromination.
Validated Protocols for Mitigation
If you suspect competing C-Br activation during a C-H functionalization reaction, consider the following phosphine-free protocol, which has been shown to be highly chemoselective.[2]
Protocol 1: Chemoselective C5-Arylation of 4-Bromopyrazoles [2][3]
| Component | Loading / Concentration | Purpose |
| 4-Bromo-N-substituted Pyrazole | 1.0 equiv | Starting Material |
| Aryl Bromide | 1.5 - 2.0 equiv | Coupling Partner |
| Palladium(II) Acetate (Pd(OAc)₂) | 1 mol% | Catalyst |
| Potassium Acetate (KOAc) | 2.0 equiv | Base |
| Dimethylacetamide (DMA) | 0.2 M | Solvent |
| Temperature | 130-150 °C | Thermal Energy |
Step-by-Step Methodology:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the 4-bromo-N-substituted pyrazole (1.0 equiv), aryl bromide (1.5-2.0 equiv), Pd(OAc)₂ (0.01 equiv), and KOAc (2.0 equiv).
-
Add anhydrous DMA to achieve the desired concentration.
-
Seal the tube and place it in a preheated oil bath at the specified temperature.
-
Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
The success of this phosphine-free system lies in its reduced propensity for oxidative addition into the C-Br bond compared to many palladium-phosphine complexes, thereby favoring the desired C-H activation pathway.[2]
Question: I'm trying to perform a lithium-halogen exchange on my bromopyrazole using n-BuLi, but I'm only recovering the debrominated starting material after quenching. Why is this happening?
Answer:
This is a classic issue of proton source management and relative rates of reaction. The lithiated pyrazole intermediate is a very strong base and will react rapidly with any available proton source, often faster than with your intended electrophile.
Root Cause Analysis
-
In-situ Proton Source: The most common culprit is a subtle proton source within the reaction itself. This can be the solvent (e.g., trace water in THF), the substrate if it has an acidic proton elsewhere, or even the electrophile if it's not added correctly.
-
Temperature Control: Halogen-metal exchange is typically performed at very low temperatures (e.g., -78 °C or lower) to ensure the stability of the organolithium intermediate and to control reaction rates.[4] If the temperature rises, the lithiated species may decompose or react with the solvent.
-
Slow Electrophile Addition: If the electrophile is added too slowly or if it is not reactive enough, the lithiated pyrazole has more time to find and react with stray proton sources.
Solutions & Protocols
To circumvent this, a modified approach using a combination of a Grignard reagent and an organolithium can be employed. This method can prevent the common issue of intermolecular quenching.[5][6]
Protocol 2: Bromine-Magnesium Exchange under Non-Cryogenic Conditions [5]
| Reagent | Amount | Purpose |
| Bromopyrazole | 1.0 equiv | Starting Material |
| i-PrMgCl | 1.1 equiv | Halogen-Metal Exchange |
| n-BuLi | 1.1 equiv | Activator/Co-reagent |
| Solvent | THF | Reaction Medium |
| Temperature | 0 °C to rt | Milder Conditions |
Step-by-Step Methodology:
-
Dissolve the bromopyrazole (1.0 equiv) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add i-PrMgCl (1.1 equiv) and stir for 30 minutes.
-
Add n-BuLi (1.1 equiv) dropwise and allow the reaction to warm to room temperature, stirring for 1-2 hours.
-
Cool the resulting organomagnesium solution back to the desired temperature for quenching (e.g., 0 °C or -78 °C).
-
Add your desired electrophile and stir until the reaction is complete.
-
Work up the reaction by quenching with saturated aqueous NH₄Cl solution.
This combination of reagents creates a more stable organometallic intermediate that is less prone to undesired side reactions than the corresponding organolithium species alone.[5][6]
Frequently Asked Questions (FAQs)
This section addresses broader, preventative strategies to design experiments that minimize the risk of debromination from the outset.
Q1: Why is the C-Br bond on my pyrazole so labile in the first place?
The reactivity of a C-Br bond on a pyrazole ring is highly dependent on its position. The pyrazole ring is an electron-rich heterocycle, but the electron distribution is not uniform.[7]
-
C4-Position: This position is the most electron-rich and nucleophilic, making it prone to electrophilic substitution.[8] Consequently, a C4-Br bond is generally the most stable and least likely to undergo unwanted cleavage.
-
C3/C5-Positions: These positions are adjacent to the nitrogen atoms and are more electron-deficient (electrophilic).[7] This makes C3-Br and C5-Br bonds more susceptible to nucleophilic attack, metal insertion, and other dehalogenation pathways. The presence of an N-H proton can further complicate matters by providing a site for deprotonation, which alters the ring's electronics.
Q2: How do I choose the right palladium catalyst and ligands to prevent debromination?
The choice of catalyst and ligand is critical for directing the reaction's chemoselectivity.
| Strategy | Rationale | Recommended Ligands/Catalysts |
| Increase Steric Hindrance | Bulky ligands can sterically block the catalyst from accessing and inserting into the C-Br bond. | Buchwald-type biaryl phosphines (e.g., SPhos, XPhos), bulky N-heterocyclic carbenes (NHCs). |
| Use Electron-Poor Ligands | Electron-poor ligands make the palladium center less nucleophilic and thus less likely to undergo oxidative addition into the C-Br bond. | P(OPh)₃, phosphine-free systems. |
| Go Phosphine-Free | As demonstrated in Protocol 1, simple palladium salts like Pd(OAc)₂ can be highly effective, avoiding complications from phosphine-mediated side reactions.[2] | Pd(OAc)₂, PdCl₂(MeCN)₂. |
Q3: Which bases are "safer" to use with bromopyrazoles?
Strong, nucleophilic bases can promote dehalogenation. It is generally safer to use weaker, non-nucleophilic inorganic bases.
-
Recommended: Potassium acetate (KOAc), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄). These are effective in many cross-coupling reactions without promoting significant debromination.[2]
-
Use with Caution: Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS). These strong bases are sometimes necessary but increase the risk of protonolysis and other side reactions.
-
Avoid (if possible): Organolithium reagents (unless intended for halogen-metal exchange), Grignard reagents.
Q4: When should I consider using a protecting group on the pyrazole nitrogen?
The N-H proton of an unsubstituted pyrazole is acidic and can be deprotonated by the base in your reaction. This can lead to catalyst poisoning or altered reactivity. Protecting the nitrogen is a powerful strategy to prevent these issues and suppress debromination.[1][9]
-
When to Protect:
-
When using strong bases.
-
When debromination is a persistent side reaction.
-
To improve solubility and handling.
-
To direct regioselectivity in C-H functionalization reactions.
-
-
Common Protecting Groups:
-
Boc (tert-butyloxycarbonyl): Stable to many coupling conditions but can be removed with acid.[1]
-
SEM (2-(trimethylsilyl)ethoxymethyl): A robust group that offers stability under various conditions.[1]
-
Benzyl (Bn): Stable but may require harsh hydrogenolysis for removal, which could also reduce the C-Br bond.
-
THP (tetrahydropyranyl): A green protecting group that can be introduced without solvents and removed under acidic conditions.[10][11]
-
The diagram below illustrates how a protecting group (PG) can simplify the catalytic cycle by preventing N-H related side reactions, thereby favoring the desired functionalization over debromination.
Caption: Simplified comparison of reaction pathways with and without N-protection.
References
- D. S. D. P. Jr, J. Jones, "A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H)
- BenchChem, "Troubleshooting guide for scaling up pyrazole synthesis reactions," BenchChem.
- BenchChem, "Troubleshooting the reaction mechanism of pyrazole form
- BenchChem, "Technical Support Center: Troubleshooting Pyrazole Synthesis with 5-Hydrazinoisophthalic Acid Hydrochloride," BenchChem.
- Y. Li, et al.
- N/A, "An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates," ResearchG
- H. Doucet, et al., "Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles without C–Br or C–I bond cleavage," Semantic Scholar, 2015.
- N/A, "Transition-metal-catalyzed C–H functionalization of pyrazoles," ResearchG
- N/A, "5.1.7.
- N/A, "Synthesis, Reactions and Medicinal Uses of Pyrazole," Pharmaguideline.
- H. Doucet, et al., "Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles," Organic Chemistry Frontiers, 2015.
- C. K. Brozek, et al.
- N/A, "Metal–halogen exchange," Wikipedia.
- N/A, "Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals," ResearchG
- N/A, "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles," MDPI.
- N/A, "Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles," RSC Publishing, 2015.
- N/A, "Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles," Semantic Scholar, 2015.
- N/A, "2.2: Pd-Catalyzed Cross Coupling Reactions," Chemistry LibreTexts, 2023.
- N/A, "Protecting Groups," Organic Chemistry Portal.
- N/A, "Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
- N/A, "Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate," ResearchG
- N/A, "Palladium-catalyzed cross-couplings by C–O bond activation," Catalysis Science & Technology, RSC Publishing.
- N/A, "Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams," Journal of Student Scholarhip, TCNJ.
- N/A, "Cross-coupling reaction," Wikipedia.
Sources
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- 8. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 9. Protective Groups [organic-chemistry.org]
- 10. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. semanticscholar.org [semanticscholar.org]
Technical Support Center: Troubleshooting Incomplete TBDMS Deprotection in Pyrazole Derivatives
As a Senior Application Scientist, I've frequently collaborated with research teams facing challenges in synthetic chemistry. A recurring and often nuanced issue is the incomplete deprotection of the tert-butyldimethylsilyl (TBDMS or TBS) group, especially when attached to complex heterocyclic systems like pyrazole derivatives. These structures are central to many drug development programs, and a stalled deprotection can bring a promising synthetic route to a halt.
This guide is structured from my field experience to move beyond simple protocol recitation. It aims to provide a logical framework for diagnosing and resolving issues with TBDMS cleavage on pyrazole scaffolds, focusing on the underlying chemical principles that govern success or failure.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for TBDMS deprotection, and which is the best starting point for pyrazole substrates?
A1: The three most common strategies for TBDMS ether cleavage are fluoride-based, acid-catalyzed, and using specialized reagents.
-
Fluoride-Based (e.g., TBAF in THF): This is the most common method. The high strength of the Silicon-Fluorine bond (Si-F) is the thermodynamic driving force for the reaction.[1] For most pyrazole derivatives, this is the recommended starting point due to its general efficacy.
-
Acid-Catalyzed (e.g., AcOH/H₂O/THF or cat. AcCl in MeOH): This method relies on protonation of the ether oxygen, making it a better leaving group. It is particularly useful when your molecule contains fluoride-sensitive or base-labile groups.[2][3]
-
Hydrogen Fluoride Complexes (e.g., HF-Pyridine): This is a powerful reagent, often reserved for sterically hindered or electronically stubborn TBDMS ethers that resist other methods.[4] However, it is highly corrosive and can cleave more robust silyl ethers, so it should be used judiciously.[5]
For a typical pyrazole derivative, begin with Tetrabutylammonium fluoride (TBAF) in Tetrahydrofuran (THF) at room temperature. It offers a good balance of reactivity and mildness.
Q2: My TBDMS deprotection with TBAF is extremely sluggish or has stalled completely. What are the most likely causes specific to a pyrazole substrate?
A2: This is a classic problem. Several factors, often compounding, can be at play:
-
Steric Hindrance: The bulky tert-butyl group on the silicon, combined with substitution on the pyrazole ring adjacent to the TBDMS-protected hydroxyl group, can severely restrict access for the fluoride ion.[2]
-
Reagent Quality: Commercial TBAF solutions in THF contain varying amounts of water. While a small amount of water can be beneficial, excessive water can slow the reaction. Conversely, completely anhydrous TBAF is a very strong base and can lead to unwanted side reactions.[6]
-
Substrate Solubility: If your pyrazole derivative has poor solubility in THF, the reaction will be slow due to the heterogeneous mixture.[7]
-
Electronic Effects: The electron-rich nature of the pyrazole ring system can, in some cases, influence the stability of the Si-O bond, although steric factors are typically more dominant.
Q3: I'm observing significant decomposition of my starting material when using TBAF. What is happening?
A3: Decomposition is often a result of the basicity of the TBAF reagent.[8] The fluoride ion itself is basic, and commercial TBAF solutions can contain residual hydroxide or alkoxide ions, making the solution surprisingly caustic. Pyrazole derivatives can possess other base-labile functional groups (e.g., esters, carbamates) or acidic protons that can lead to undesired side reactions under basic conditions.[6]
In-Depth Troubleshooting Guide
Problem: Low to Zero Conversion of Starting Material
Your TLC or LC-MS analysis shows predominantly starting material even after several hours.
Caption: Troubleshooting workflow for incomplete TBDMS deprotection.
-
Verify Reagent Potency: Commercial TBAF solutions degrade over time by absorbing moisture.
-
Action: Use a fresh bottle of TBAF (1M in THF). If the problem persists, consider that the water content may be suboptimal for your specific substrate.[2]
-
-
Increase Reagent Equivalents: The stoichiometry may be insufficient if other functional groups in the molecule are weakly interacting with the fluoride.
-
Action: Increase the equivalents of TBAF incrementally from the typical 1.1-1.5 eq. up to 2.5 eq. Monitor by TLC to assess the impact.
-
-
Elevate the Temperature: Reactions that are sterically impeded often require additional thermal energy.
-
Action: Gently warm the reaction to 40-50 °C. Be cautious, as higher temperatures can also accelerate side reactions.[7]
-
-
Improve Solubility: A poorly dissolved substrate cannot react efficiently.
-
Action: If solubility in THF is low, consider switching to a more polar aprotic solvent like Dimethylformamide (DMF).
-
-
Switch to a More Powerful Reagent: If the above steps fail, the Si-O bond is likely too sterically shielded for TBAF under mild conditions.
-
Action: Transition to a more potent reagent system like HF-Pyridine in THF. This reagent is significantly more reactive and can often cleave stubborn TBDMS ethers.[4]
-
Problem: Formation of Side Products & Decomposition
Your reaction mixture shows the desired product, but also multiple other spots on TLC, indicating degradation or isomerization.
TBAF is not just a fluoride source; it's a base. This basicity can be detrimental to sensitive substrates.
Caption: Competing reaction pathways with TBAF.
-
Buffer the Reaction: To mitigate base-catalyzed decomposition, you can neutralize the inherent basicity of the TBAF solution.
-
Action: Add 1.0-1.5 equivalents of acetic acid (AcOH) to your TBAF solution before adding it to the substrate. This creates a buffered system (TBAF/AcOH) that is still a potent fluoride source but is significantly less basic.[8]
-
-
Lower the Temperature: Reduce the reaction temperature to 0 °C or even -20 °C. Deprotection will be slower, but side reactions are often suppressed more effectively than the desired reaction.
-
Switch to Acidic Conditions: If base sensitivity is the primary issue, changing the pH of the reaction environment is the most logical step.
-
Action: Use a mild acidic protocol. A highly effective method is using a catalytic amount of acetyl chloride (AcCl) in dry methanol, which generates HCl in situ.[3] This method is often very clean and tolerates many other protecting groups. Alternatively, an aqueous acetic acid system (e.g., AcOH/THF/H₂O 3:1:1) can be effective.[2]
-
| Reagent System | Typical Conditions | Advantages | Disadvantages | Key Reference(s) |
| TBAF | 1.1-1.5 eq, THF, 0 °C to RT | Widely used, effective for many substrates | Can be basic, leading to side reactions; reagent quality varies | [2][9] |
| TBAF / AcOH | 1.5 eq TBAF, 1.5 eq AcOH, THF, RT | Buffered system, minimizes base-catalyzed decomposition | Slower than unbuffered TBAF | [8] |
| cat. AcCl / MeOH | 0.1 eq AcCl, dry MeOH, 0 °C to RT | Very mild, high yielding, tolerates many other groups | Requires anhydrous conditions; sensitive to water | [3] |
| AcOH / H₂O / THF | 3:1:1 v/v/v, RT to 40 °C | Good for substrates with acid-labile groups that are stable in weak acid | Can be slow; may not work for very hindered ethers | [2][10] |
| HF-Pyridine | 1.5-3.0 eq, THF, 0 °C to RT | Very powerful, effective for resistant substrates | Highly toxic and corrosive; can cleave other silyl ethers | [4][5] |
| Caption: Comparison of common TBDMS deprotection reagents. |
Detailed Experimental Protocols
Protocol 1: Buffered TBAF Deprotection
This protocol is recommended when standard TBAF causes substrate decomposition.
-
Preparation: In a separate flask, add glacial acetic acid (1.5 eq.) to a solution of TBAF (1.0 M in THF, 1.5 eq.). Stir for 5 minutes at room temperature.
-
Reaction Setup: Dissolve the TBDMS-protected pyrazole (1.0 eq.) in anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the prepared TBAF/AcOH solution dropwise to the substrate solution.
-
Monitoring: Allow the reaction to warm to room temperature and stir, monitoring progress by TLC or LC-MS every 30-60 minutes.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[11]
Protocol 2: Catalytic Acetyl Chloride in Methanol Deprotection
This is an excellent mild acidic alternative.
-
Reaction Setup: Dissolve the TBDMS-protected pyrazole (1.0 eq.) in anhydrous methanol (MeOH) in a flame-dried flask under an inert atmosphere (e.g., Nitrogen). Cool the solution to 0 °C.
-
Reagent Addition: Slowly add acetyl chloride (0.1 - 0.2 eq.) to the stirred solution. A small amount of HCl gas is generated in situ.
-
Monitoring: Allow the reaction to warm to room temperature. The reaction is often complete within 30 minutes to 2 hours. Monitor closely by TLC.
-
Work-up: Upon completion, carefully quench the reaction by adding solid NaHCO₃ until effervescence ceases. Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purification: The residue can be partitioned between water and an organic solvent like ethyl acetate. Dry and concentrate the organic phase, and purify the crude product by flash column chromatography.[3]
References
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
Reddy, K. L., et al. (2007). Chemoselective Deprotection of Triethylsilyl Ethers. Molecules, 12(9), 2159-2167. [Link]
-
ResearchGate. (2013). Discussion on Hydrogen fluoride-pyridine complex. [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
Khan, A. T., & Mondal, E. (2003). A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol. Synlett, 2003(05), 694-698. [Link]
-
Crouch, R. D., et al. (2006). Rapid, Acid-Mediated Deprotection of Silyl Ethers Using Microwave Heating. Synthetic Communications, 36(7), 959-964. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Column Chromatography Purification of 4-Bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole
Welcome to the technical support center for the purification of 4-bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the column chromatography purification of this silyl ether-protected pyrazole derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful purification process.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the column chromatography of 4-bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole, offering explanations and actionable solutions.
Issue 1: Co-elution of the Product with Impurities
Symptoms:
-
TLC analysis of collected fractions shows overlapping spots of the desired product and impurities.
-
NMR analysis of the "purified" product indicates the presence of starting materials or byproducts.
Root Causes & Solutions:
-
Inadequate Solvent System Selection: The polarity of the eluent may not be optimal for resolving the compound of interest from impurities with similar polarities.
-
Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) prior to running the column. A good starting point for this class of compound is a mixture of ethyl acetate and hexane (or petroleum ether).[1] Aim for an Rf value of approximately 0.3 for your product to ensure good separation on the column.[2] If separation is still poor, consider a shallower gradient or isocratic elution with the optimized solvent system.[1]
-
-
Column Overloading: Applying too much crude material to the column can lead to band broadening and poor separation.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, a lower ratio (e.g., 1:100 crude to silica) is recommended.[2]
-
-
Improper Sample Loading: Dissolving the sample in a solvent that is too strong (too polar) can cause the compound to streak down the column, leading to co-elution.
-
Solution: Dissolve the crude product in a minimal amount of a low-polarity solvent like dichloromethane or the initial mobile phase.[3] For optimal results, consider "dry loading." This involves adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[1][3]
-
Issue 2: Apparent Loss of Product or Low Yield After Chromatography
Symptoms:
-
The total mass of the collected fractions is significantly lower than the initial mass of the crude product.
-
NMR analysis of the crude material shows the presence of the desired product, but it is not recovered from the column.
Root Causes & Solutions:
-
Degradation of the TBDMS Group on Silica Gel: Silica gel is inherently acidic and can catalyze the cleavage of the tert-butyldimethylsilyl (TBDMS) ether, especially with prolonged exposure.[4][5][6] This is a common issue with silyl ethers.[4][6][7]
-
Solution 1: Neutralize the Silica Gel: Before packing the column, prepare a slurry of the silica gel in the mobile phase and add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v).[2][4][8] This will neutralize the acidic silanol groups on the silica surface.[4][9]
-
Solution 2: Use Pre-treated Silica Gel: Commercially available neutral silica gel can be used as an alternative.
-
Solution 3: Minimize Residence Time: Run the chromatography as quickly as possible (flash chromatography) to reduce the contact time between the compound and the stationary phase.[3]
-
-
Irreversible Adsorption to the Stationary Phase: Highly polar impurities or the product itself can sometimes bind strongly to the silica gel.
-
Solution: After eluting the product, flush the column with a highly polar solvent system (e.g., 10% methanol in dichloromethane) to check for any retained compounds. If the product is irreversibly adsorbed, consider using a less acidic stationary phase like alumina for future purifications.[8]
-
Issue 3: Product Elutes as a Broad Band or Streaks
Symptoms:
-
The product comes off the column over a large number of fractions.
-
TLC analysis shows tailing of the product spot.
Root Causes & Solutions:
-
Poor Solubility in the Mobile Phase: If the compound has limited solubility in the chosen eluent, it can lead to band broadening.
-
Solution: While maintaining a suitable polarity for separation, ensure the solvent system can adequately dissolve the sample. A small amount of a more polar, miscible solvent can sometimes improve solubility without drastically affecting the separation.
-
-
Acid-Base Interactions: The pyrazole ring has basic nitrogen atoms that can interact with the acidic silanol groups of the silica gel, causing tailing.
-
Uneven Column Packing: Voids or channels in the silica gel bed will lead to an uneven flow of the mobile phase and result in band distortion.
-
Solution: Ensure the column is packed uniformly. A "slurry packing" method, where the silica gel is suspended in the initial mobile phase and poured into the column, is generally preferred over dry packing for achieving a homogenous bed.[1]
-
II. Frequently Asked Questions (FAQs)
Q1: What is a typical mobile phase for the purification of 4-bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole on a silica gel column?
A1: A common and effective mobile phase for this type of compound is a gradient of ethyl acetate in a non-polar solvent like hexane or petroleum ether.[1] The initial polarity should be low, and then gradually increased to elute the product. The optimal ratio should be determined by preliminary TLC analysis.
Q2: How can I monitor the progress of the column chromatography?
A2: The most common method is to collect fractions and analyze them by TLC.[3] Spot a small amount from each fraction onto a TLC plate and run it in the optimized solvent system. Combine the fractions that contain the pure product.
Q3: Is the TBDMS protecting group stable to typical column chromatography conditions?
A3: The TBDMS group is generally considered robust and stable to chromatography.[10] However, it can be sensitive to acidic conditions.[10][11] Standard silica gel can be acidic enough to cause partial or complete cleavage of the TBDMS ether, especially with prolonged exposure.[4][6] Therefore, taking precautions such as neutralizing the silica gel is often recommended.[4]
Q4: My compound is a white or light yellow solid. Does this help in monitoring the purification?
A4: While the visual cue of a colored compound can be helpful, it is not a reliable indicator of purity.[2] Colorless impurities can co-elute with your product. Always rely on analytical techniques like TLC and NMR to confirm the purity of your fractions. The reported appearance of 4-bromo-1-(2-((tert-butyldimethylsilyl)-oxy)ethyl)-1H-pyrazole is a white or light yellow solid.[12]
Q5: Can I use reversed-phase chromatography for this purification?
A5: While normal-phase chromatography on silica gel is more common for this type of molecule, reversed-phase HPLC could be an option, particularly for high-resolution separation of closely related impurities.[3][13] A typical mobile phase for reversed-phase separation of pyrazoles would be a mixture of acetonitrile and water, possibly with an acidic modifier like formic or phosphoric acid.[13] However, the acidic conditions of reversed-phase chromatography could also pose a risk to the TBDMS group.[5]
III. Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the flash column chromatography purification of 4-bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole.
1. Preparation of the Slurry and Column Packing:
-
Weigh out the required amount of silica gel (230-400 mesh) into a beaker. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude material by weight.
-
In a separate container, prepare the initial mobile phase (e.g., 5% ethyl acetate in hexane) as determined by TLC analysis.
-
Add a small amount of the mobile phase to the silica gel to create a thick slurry.
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column, followed by a thin layer of sand.
-
Carefully pour the silica gel slurry into the column. Gently tap the sides of the column to ensure even packing and dislodge any air bubbles.
-
Add another thin layer of sand on top of the packed silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
2. Sample Loading (Dry Loading Method):
-
Dissolve the crude 4-bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
3. Elution and Fraction Collection:
-
Carefully add the initial mobile phase to the column.
-
Apply gentle pressure (e.g., using a pump or a syringe with a sealed cap) to begin the elution process.
-
Collect fractions in test tubes or vials.
-
Monitor the elution of compounds using TLC.
-
Gradually increase the polarity of the mobile phase (e.g., to 10%, 15% ethyl acetate in hexane) to elute the desired product.
4. Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified 4-bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole.
Quantitative Data Summary Table
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard and effective for this class of compounds.[1] |
| Silica Gel to Crude Ratio | 50:1 to 100:1 (w/w) | Ensures adequate separation capacity.[2] |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane | Provides a polarity range suitable for eluting the product.[1] |
| Initial Eluent Polarity | Low (e.g., 2-5% Ethyl Acetate) | Allows for the elution of non-polar impurities first. |
| Final Eluent Polarity | Moderate (e.g., 10-20% Ethyl Acetate) | Sufficient to elute the target compound. |
| TLC Rf of Product | ~0.3 | Optimal for good separation on the column.[2] |
| Base Additive (Optional) | 0.1-1% Triethylamine (v/v) | Neutralizes acidic silica to prevent TBDMS cleavage.[4][8] |
IV. Visualizing the Workflow
The following diagrams illustrate the key decision-making processes and workflows described in this guide.
Caption: A flowchart for troubleshooting common column chromatography issues.
Caption: A step-by-step workflow for the purification protocol.
V. References
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]
-
ChemBK. (2024, April 10). 4-Bromo-1-(2-((tert-butyldimethylsilyl)-oxy)ethyl)-1H-pyrazole. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]
-
ACS Publications. (2021, September 23). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Retrieved from [Link]
-
ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]
-
Reddit. (2024, July 16). Column chromatography issues. r/chemistry. Retrieved from [Link]
-
LCGC International. (2016, January 31). Detective Work, Part 4: Chemical Problems with the Column: Chemical Attack. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
LCGC International. (2006, November 1). What's Happening to My Column? Retrieved from [Link]
-
Reddit. (2023, October 18). TBDMS group lost during workup or purification. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2015, May 28). How to purify compound with TBDMS as a protective group? Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 12. chembk.com [chembk.com]
- 13. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Managing Regioselectivity in Pyrazole N-Alkylation
Welcome to the technical support center for pyrazole N-alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselective N-alkylation of pyrazole scaffolds. Here, we will delve into the core principles, troubleshoot common experimental issues, and provide detailed protocols to enhance the success of your synthetic endeavors.
Core Concepts: The "Why" Behind Regioselectivity
The regioselective functionalization of unsymmetrical pyrazoles is a persistent challenge due to the similar electronic properties of the two nitrogen atoms in the azole ring.[1][2][3] This often leads to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be difficult to separate.[4] A thorough understanding of the underlying principles is crucial for controlling the reaction outcome.
The Tautomeric Equilibrium
In solution, NH-pyrazoles exist as a mixture of two rapidly equilibrating tautomers.[1][2] Deprotonation with a base generates a pyrazolate anion, where the negative charge is delocalized across the N-N-C system. This delocalization is a key reason for the lack of selectivity in many N-alkylation reactions.[1][2]
Caption: Factors influencing the regioselectivity of pyrazole N-alkylation.
Troubleshooting Guide
Issue 1: Poor or No Regioselectivity (Mixture of Isomers)
Probable Causes:
-
Substituents at the 3- and 5-positions of the pyrazole have similar steric and electronic properties. [1]* The reaction conditions (base, solvent, temperature) are not optimized to favor one isomer.
-
The alkylating agent is too small to be influenced by the steric environment of the pyrazole.
Solutions & Protocols:
| Strategy | Description | When to Use | Reference Protocol |
| Steric Control | Use a bulkier alkylating agent or a pyrazole with a significantly larger substituent at one of the flanking positions. | When one nitrogen is clearly less hindered. | N/A |
| Solvent Modification | Switch to a different solvent. Polar aprotic solvents like DMF or DMSO often work well. [4][5]Consider fluorinated alcohols like TFE or HFIP for challenging cases. | When standard conditions fail to provide selectivity. | N/A |
| Base and Counter-ion | Change the base. For example, K₂CO₃ in DMSO is effective for regioselective N1-alkylation of 3-substituted pyrazoles. [5]NaH can also offer high selectivity. [4] | To alter the nature of the pyrazolate ion pair. | See Protocol 1. |
| Phase-Transfer Catalysis (PTC) | Employ a phase-transfer catalyst, such as a quaternary ammonium salt, which can enhance selectivity in biphasic systems. [6] | For reactions with solid bases or when seeking alternative conditions. | See Protocol 2. |
| Directing Groups | Install a removable directing group that favors alkylation at a specific nitrogen. The triphenylsilyl group has been used to direct alkylation before being removed. [5] | For complex substrates where other methods fail. | N/A |
Issue 2: Low Reaction Yield
Probable Causes:
-
Incomplete deprotonation of the pyrazole.
-
Poor reactivity of the alkylating agent.
-
Decomposition of starting materials or products under the reaction conditions.
-
Side reactions, such as O-alkylation in pyrazolone systems. [7] Solutions & Protocols:
| Strategy | Description | When to Use | Reference Protocol |
| Stronger Base/Anhydrous Conditions | Use a stronger base like sodium hydride (NaH) to ensure complete deprotonation. Ensure all reagents and solvents are anhydrous. | When using weaker bases like carbonates results in low conversion. | N/A |
| More Reactive Alkylating Agent | Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an iodide or triflate). | When the current alkylating agent is not reactive enough. | N/A |
| Optimize Temperature and Reaction Time | Systematically vary the temperature and monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and decomposition. | If decomposition is suspected or the reaction is sluggish. | N/A |
| Mitsunobu Reaction | For the alkylation with alcohols, the Mitsunobu reaction can be a mild and effective alternative to base-mediated methods. [8][9] | When using alcohol as the alkylating partner. | N/A |
Issue 3: Unexpected Side Products
Probable Causes:
-
O-alkylation: In pyrazolone tautomers, alkylation can occur on the exocyclic oxygen. [7]* C-alkylation: In some cases, particularly with pyrazolones, alkylation can occur at the C4 position.
-
Dialkylation: If the product is sufficiently nucleophilic, a second alkylation can occur, for instance on a pyridine nitrogen if present. [1] Solutions & Protocols:
| Strategy | Description | When to Use | Reference Protocol |
| Modify Reaction Conditions | The choice of solvent and base can influence the site of alkylation (N vs. O vs. C). Harder cations (like Li⁺) may favor O-alkylation, while softer cations (like K⁺ or Cs⁺) may favor N-alkylation. | When O- or C-alkylation is a significant side reaction. | N/A |
| Control Stoichiometry | Use a precise stoichiometry of the alkylating agent (e.g., 1.0-1.1 equivalents) to minimize dialkylation. [1] | When dialkylation is observed. | N/A |
| Protecting Groups | Protect other reactive functional groups in the molecule before performing the N-alkylation. | For substrates with multiple nucleophilic sites. | N/A |
Frequently Asked Questions (FAQs)
Q1: What are the standard starting conditions for a base-mediated pyrazole N-alkylation?
A1: A reliable starting point is to use potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like dimethylformamide (DMF). [4]Typically, the reaction is performed at room temperature or with gentle heating.
Q2: How can I predict which regioisomer will be major?
A2: While computational methods can offer predictions, a general rule of thumb is that the alkyl group will add to the sterically most accessible nitrogen atom. [10]If a bulky substituent is at the C3 position, alkylation will likely favor the N1 position.
Q3: Are there catalyst-free methods for N-alkylation?
A3: Yes, highly regioselective catalyst-free methods have been developed. For example, a Michael addition of pyrazoles to activated alkenes can proceed with high yield and excellent regioselectivity (>99.9:1 for N1-alkylation). [11][12][13] Q4: Can I use phase-transfer catalysis for pyrazole alkylation?
A4: Absolutely. Phase-transfer catalysis (PTC) is a powerful technique for N-alkylation, often performed without solvent, and can solve many common problems in these reactions. [6]It is particularly useful for reactions involving solid-liquid phase heterogeneity. [14][15][16] Q5: What is the role of the SEM (2-(trimethylsilyl)ethoxymethyl) group in controlling regioselectivity?
A5: The SEM group can be used as a protecting group that also allows for regioselective N-alkylation. [17]Furthermore, a "SEM switch" strategy has been developed where the group is transposed from one nitrogen to the other, enabling sequential functionalization of different positions on the pyrazole ring with complete regiocontrol. [17]
Experimental Protocols
Protocol 1: General Procedure for Regioselective N1-Alkylation of 3-Substituted Pyrazoles
This protocol is adapted from methodologies that have proven successful for achieving high N1-regioselectivity. [5]
-
Preparation: To a solution of the 3-substituted pyrazole (1.0 equiv.) in anhydrous DMSO, add potassium carbonate (K₂CO₃, 1.5 equiv.).
-
Reaction Initiation: Stir the suspension at room temperature for 30 minutes.
-
Addition of Alkylating Agent: Add the alkylating agent (e.g., alkyl halide, 1.1 equiv.) dropwise to the mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 25-80 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, pour it into water, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: N-Alkylation using Phase-Transfer Catalysis (PTC)
This protocol is based on the general principles of PTC for N-alkylation. [6][14][16]
-
Preparation: In a round-bottom flask, combine the pyrazole (1.0 equiv.), the alkylating agent (1.1-1.5 equiv.), a solid base (e.g., powdered KOH or K₂CO₃, 2-3 equiv.), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, 0.1 equiv.).
-
Solvent (Optional): The reaction can often be run neat (without solvent). [6]Alternatively, a non-polar solvent like toluene can be used.
-
Reaction: Stir the mixture vigorously at the desired temperature (e.g., 50-100 °C). Vigorous stirring is essential to ensure efficient mixing of the phases.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the mixture, add water, and extract with an organic solvent.
-
Purification: Wash the organic phase with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the product by distillation or chromatography.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. societachimica.it [societachimica.it]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Phase-Transfer Catalysis for the Alkylation of Pyrazolones - ChemistryViews [chemistryviews.org]
- 15. Catalytic Enantioselective Propargylation of Pyrazolones by Amide-Based Phase-Transfer Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Catalyst Poisoning in Cross-Coupling Reactions with 4-BROMO-1-(2-(TBDMS-OXY)ETHYL)PYRAZOLE
Prepared by the Senior Application Scientist Team
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of palladium-catalyzed cross-coupling reactions involving 4-bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole. This guide is structured to provide in-depth, field-proven insights into diagnosing and mitigating catalyst poisoning, ensuring the success and reproducibility of your synthetic campaigns.
Part 1: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing a logical workflow to identify and solve common problems.
Q1: My Suzuki-Miyaura reaction is sluggish or has stalled completely. What are the most likely causes and how do I fix it?
A stalled reaction is a common yet frustrating issue. The underlying cause is almost always the deactivation of the palladium catalyst. The diagnostic process should be systematic, starting with the most frequent culprits before moving to more substrate-specific issues.
Diagnostic Workflow:
The first step is to assess the foundational parameters of your reaction setup. Often, the issue lies in the reaction environment or the quality of the reagents.
-
Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Inadequate degassing or a poor seal can lead to rapid oxidation and deactivation.
-
Solution: Ensure all solvents are rigorously degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Assemble your reaction under a positive pressure of a high-purity inert gas (argon or nitrogen).[1]
-
-
Reagent Quality and Purity:
-
Solvents and Bases: Water and oxygen in solvents can poison the catalyst.[1][2] The choice and purity of the base are also critical for catalyst stability and activity.[2][3]
-
Boronic Acid/Ester: Boronic acids can degrade upon storage, forming anhydrides (boroxines) or undergoing protodeboronation, which can complicate the reaction and potentially introduce impurities that inhibit the catalyst.[1][4]
-
Solution: Use anhydrous, degassed solvents of the highest purity.[2] Ensure your base is fresh and has been stored properly. If the quality of the boronic acid is in doubt, consider using a freshly opened bottle or purifying it.
-
-
Substrate-Specific Inhibition: If the foundational parameters are correct, consider the inherent properties of your substrate. The pyrazole ring itself can be a source of inhibition.
-
The Pyrazole Problem: The nitrogen atoms in the pyrazole ring are Lewis basic and can coordinate to the electron-deficient palladium center.[5] This coordination can form stable, off-cycle complexes that are catalytically inactive, effectively poisoning the catalyst.
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs).[6][7] These ligands can promote a faster rate of reductive elimination, outcompeting the rate of inhibitory product coordination and preventing the catalyst from being trapped in an inactive state.
-
Troubleshooting Flowchart for Stalled Reactions
Caption: A step-by-step workflow for diagnosing stalled cross-coupling reactions.
Q2: My reaction mixture turned black, and the conversion stopped. What does this mean?
The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black (Pd(0) agglomerates).[8] This form of palladium is largely inactive for homogeneous cross-coupling.
Causality:
-
Ligand Degradation: Phosphine ligands, especially in the presence of trace oxygen or water at elevated temperatures, can be oxidized. Once the ligand is degraded, the palladium atoms are no longer stabilized and will agglomerate.
-
High Temperature: While heat can increase reaction rates, excessive temperatures can accelerate catalyst decomposition pathways.[1]
-
Insufficient Ligand: An incorrect palladium-to-ligand ratio can leave palladium centers coordinatively unsaturated and prone to aggregation.
Preventative Measures:
-
Optimize Ligand-to-Metal Ratio: For many reactions, a 2:1 or 1.5:1 ligand-to-palladium ratio is optimal for stabilizing the catalyst while allowing for substrate coordination.
-
Use Robust Ligands: Buchwald-type biarylphosphine ligands and NHC ligands are generally more thermally stable than simpler phosphines like PPh₃.[6]
-
Moderate Temperature: Do not overheat the reaction. If the reaction is slow, consider a more active catalyst system rather than simply increasing the temperature.
Q3: I'm observing significant homocoupling of my boronic acid (Glaser-type coupling). How can I suppress this side reaction?
Homocoupling is often a result of oxygen in the reaction mixture or an issue with the pre-catalyst reduction step.[9]
Mechanistic Insight:
-
Oxygen-Mediated: Oxygen can facilitate the homocoupling of boronic acids in the presence of a palladium catalyst.
-
Pre-catalyst Reduction: In Suzuki reactions, the active Pd(0) catalyst is often generated in situ from a Pd(II) pre-catalyst. The boronic acid itself can act as a reducing agent, but this can lead to homocoupling byproducts.[9]
Solutions:
-
Rigorous Degassing: This is the most effective way to minimize oxygen-mediated homocoupling.
-
Controlled Pre-catalyst Reduction: Using a pre-catalyst that reduces to Pd(0) cleanly without consuming the boronic acid can be beneficial. Some modern pre-catalysts are designed for this purpose.[9] Alternatively, ensuring the reaction conditions (e.g., presence of a suitable base) favor a clean reduction is key.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common sources of catalyst poisons for this reaction?
Catalyst poisons are substances that deactivate the catalyst even in small amounts. For palladium-catalyzed reactions, common poisons include:
-
Sulfur Compounds: Thiols, thioethers, and other sulfur-containing impurities from reagents or solvents can irreversibly bind to palladium.[10][11]
-
Oxygen: As discussed, oxygen oxidizes the active Pd(0) catalyst to inactive Pd(II) species.[1][11]
-
Halide Ions: High concentrations of certain halide ions, such as iodide, can sometimes form stable, less reactive palladium complexes.[12]
-
Coordinating Heterocycles: As with the pyrazole substrate, other nitrogen- or sulfur-containing heterocycles present as impurities can act as poisons.[5]
Q2: How exactly does the pyrazole moiety in my substrate inhibit the catalyst?
The pyrazole ring contains two nitrogen atoms. The lone pair of electrons on the N2 nitrogen can coordinate to the palladium center during the catalytic cycle. This is particularly problematic after the product is formed. The resulting product-palladium complex can be more stable than the catalyst's complex with a new molecule of the starting material, effectively sequestering the catalyst and preventing turnover.
Caption: Simplified catalytic cycle showing the point of catalyst inhibition.
Q3: Can the TBDMS protecting group cause issues?
The TBDMS (tert-butyldimethylsilyl) group is generally robust under typical Suzuki-Miyaura conditions.[13] However, problems can arise if fluoride ions are present, as they readily cleave silyl ethers.[13][14]
-
Source of Fluoride: Some bases, like cesium fluoride (CsF) or potassium fluoride (KF), are used in cross-coupling reactions. If such a base is used, deprotection of the TBDMS group is highly likely.
-
Consequences: Unmasking the primary alcohol creates a more polar molecule, which could alter solubility and chromatographic behavior. The free hydroxyl group could also potentially coordinate to the palladium catalyst, although this is generally less inhibitory than a pyrazole nitrogen.
Recommendation: Avoid fluoride-containing bases unless TBDMS cleavage is intended. Use carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases instead.[7]
Q4: Which catalyst system is best suited for coupling with 4-bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole?
For challenging heterocyclic substrates like this pyrazole, catalyst systems employing bulky, electron-rich ligands are highly recommended.[6][7] These ligands promote the crucial, often rate-limiting, steps of oxidative addition and reductive elimination.
Table 1: Comparison of Common Ligand Classes for Heterocyclic Suzuki Couplings
| Ligand Class | Examples | Advantages | Disadvantages |
| Monodentate Biarylphosphines | SPhos, XPhos, RuPhos | High activity for hindered substrates, thermally stable, commercially available as pre-catalysts.[6] | Higher cost compared to simple phosphines. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Very strong electron donors, highly active, very thermally stable.[6] | Can be more sensitive to air and moisture during preparation. |
| Simple Trialkyl/Triarylphosphines | PPh₃, PCy₃ | Inexpensive, readily available. | Lower activity for challenging substrates, prone to oxidation, can lead to catalyst decomposition.[6] |
Recommendation: Start with a system like Pd₂(dba)₃ / SPhos or a commercially available SPhos pre-catalyst. These are often highly effective for N-heterocyclic substrates.[6]
Part 3: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point. All steps must be performed under a strict inert atmosphere.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., SPhos-Pd-G3, 2 mol%), the boronic acid or ester (1.2 equivalents), and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Adding Substrate: Add 4-bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole (1.0 equivalent).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene, to make a ~0.1 M solution) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[7]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Solvent Degassing (Freeze-Pump-Thaw)
This technique provides the most rigorous removal of dissolved gases.
-
Freeze: Place the solvent in a flask with a sidearm and stopcock. Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen.
-
Pump: With the solvent frozen, open the stopcock to a high-vacuum line and evacuate for 10-15 minutes.
-
Thaw: Close the stopcock to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released.
-
Repeat: Repeat this three-cycle process at least two more times for optimal degassing. After the final cycle, backfill the flask with argon or nitrogen.
References
-
Biffis, A., et al. (2018). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
-
Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews. Available at: [Link]
-
ChemLibre Texts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
-
Joshi, A. V., et al. (2022). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Available at: [Link]
-
Vautravers, N. F., et al. (2011). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Available at: [Link]
-
Le, T. N., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available at: [Link]
-
Crich, D. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2001). Poisoning and deactivation of palladium catalysts. Available at: [Link]
-
White Rose Research Online. (2018). Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]
-
Institut Kimia Malaysia. (2023). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction. Available at: [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Available at: [Link]
-
SciSpace. (2001). Poisoning and deactivation of palladium catalysts. Available at: [Link]
-
ResearchGate. (2013). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. Available at: [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Infraserv. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Available at: [Link]
-
ResearchGate. (2005). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Available at: [Link]
-
Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition. Available at: [Link]
-
Chem LibreTexts. (2023). Heck Reaction. Available at: [Link]
-
Royal Society of Chemistry. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Available at: [Link]
-
ResearchGate. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Available at: [Link]
-
Leadbeater, N. E., & McGowan, C. (2008). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Organic Process Research & Development. Available at: [Link]
-
ArODES. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available at: [Link]
-
National Institutes of Health. (2016). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Available at: [Link]
-
PubMed. (2023). Fully exposed palladium clusters mitigate catalyst poisoning during water contaminant reduction. Available at: [Link]
-
National Institutes of Health. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Available at: [Link]
-
Chem-Station. (2014). Silyl Protective Groups. Available at: [Link]
-
ResearchGate. (2019). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Available at: [Link]
-
StudySmarter. (2024). Catalyst Poisoning: Palladium & Platinum. Available at: [Link]
-
Royal Society of Chemistry. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Available at: [Link]
-
ACS Publications. (2018). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Available at: [Link]
-
MDPI. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Available at: [Link]
-
Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Available at: [Link]
-
MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]
-
IntechOpen. (2021). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]
Sources
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- 2. arodes.hes-so.ch [arodes.hes-so.ch]
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- 4. researchgate.net [researchgate.net]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. Fully exposed palladium clusters mitigate catalyst poisoning during water contaminant reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. studysmarter.co.uk [studysmarter.co.uk]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Scaling Up the Synthesis of 4-Bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole
Welcome to the technical support center for the synthesis and scale-up of 4-bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of transitioning this synthesis from the bench to larger-scale production.
I. Synthesis Overview & Common Challenges
The synthesis of 4-bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole is a multi-step process that involves the protection of a di-functional starting material, N-alkylation of a heterocyclic core, and a regioselective bromination. While straightforward on a small scale, scaling up this synthesis can introduce a host of issues including decreased yields, increased impurity profiles, and difficulties in purification. This guide will address these challenges in a practical, question-and-answer format, grounded in established chemical principles.
Experimental Workflow Diagram
Caption: High-level workflow for the synthesis of the target compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis and scale-up.
Issue 1: Low Yield in the N-Alkylation Step
Q: My N-alkylation of 4-bromopyrazole is giving low yields on a larger scale, although it worked well on a 1-gram scale. What are the likely causes and how can I optimize this?
A: Low yields during the scale-up of N-alkylation of pyrazoles are a common problem and can be attributed to several factors.[1][2] A systematic approach to troubleshooting is recommended:
-
Inadequate Deprotonation: The choice and quantity of the base are critical for the deprotonation of the pyrazole nitrogen.[2]
-
Troubleshooting:
-
Base Strength: Ensure the base is strong enough. Sodium hydride (NaH) is a common choice, but potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, with Cs₂CO₃ often providing better results due to its higher solubility and the "caesium effect".[2]
-
Anhydrous Conditions: Water will quench the base and the pyrazole anion. Ensure all reagents and solvents are anhydrous.
-
Base Equivalents: A slight excess of the base is often beneficial to drive the reaction to completion.
-
-
-
Poor Solubility: The solubility of the 4-bromopyrazole and the base can significantly impact reaction rates, especially at higher concentrations.
-
Troubleshooting:
-
Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred to improve the solubility of the reactants.[2]
-
Phase-Transfer Catalysis: Consider using a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) to facilitate the reaction, particularly if you are using a less polar solvent or a solid-liquid biphasic system.[2]
-
-
-
Sub-optimal Reaction Temperature and Time:
-
Troubleshooting:
-
Temperature: While room temperature may be sufficient on a small scale, larger batches may require gentle heating (e.g., 40-60 °C) to ensure the reaction goes to completion. Monitor for potential side reactions at higher temperatures.
-
Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress and determine the optimal reaction time. Do not rely solely on the time from a small-scale experiment.
-
-
-
Regioselectivity Issues: For unsymmetrical pyrazoles, alkylation can occur at either the N1 or N2 position, leading to a mixture of isomers that can be difficult to separate and may lower the yield of the desired product.[1]
Issue 2: Formation of an Oily Product Instead of a Solid
Q: After workup and solvent removal of my bromination reaction, I am left with an orange oily liquid instead of the expected solid product. How can I induce crystallization and purify my compound?
A: Obtaining an oily product when a solid is expected is a common issue in organic synthesis, often due to the presence of residual solvent or impurities.[3]
-
Residual Solvent:
-
Troubleshooting:
-
High Vacuum Drying: Ensure all solvent (e.g., DMF) is thoroughly removed under high vacuum, possibly with gentle heating.
-
Azeotropic Removal: If residual water is suspected, co-evaporate the product with a solvent like toluene.
-
-
-
Impure Product:
-
Troubleshooting:
-
Trituration: Try adding a non-polar solvent in which the product is insoluble but the impurities are soluble (an "anti-solvent"), such as n-hexane, and stirring or sonicating the mixture.[3] This can often induce precipitation of the pure product.
-
Column Chromatography: If trituration fails, purification by flash column chromatography is the next logical step.[3]
-
Sublimation: For thermally stable compounds, sublimation can be a highly effective purification technique.[3]
-
-
Issue 3: Difficulties with the TBDMS Deprotection Step
Q: I am struggling with the selective deprotection of the TBDMS ether in the final step. What are the best conditions to achieve this without affecting the pyrazole ring?
A: The tert-butyldimethylsilyl (TBDMS) group is a robust protecting group, and its removal requires specific conditions.[4] The key is to find a method that is effective for the TBDMS ether but mild enough to not degrade other parts of your molecule.
-
Fluoride-Based Reagents:
-
Tetrabutylammonium fluoride (TBAF): This is the most common reagent for TBDMS deprotection. It is typically used in a solvent like THF.
-
Hydrofluoric acid (HF): HF in pyridine or acetonitrile is also effective but is highly corrosive and requires careful handling.
-
-
Acidic Conditions:
-
Acetic Acid: A mixture of acetic acid, THF, and water can cleave TBDMS ethers, though it may be slow.
-
Acetyl Chloride in Methanol: A catalytic amount of acetyl chloride in dry methanol generates HCl in situ and can be a very effective method.
-
-
Other Methods:
-
Oxone®: A 50% aqueous methanolic solution of Oxone® can selectively cleave primary TBDMS ethers at room temperature.[5]
-
Stannous Chloride: SnCl₂ in ethanol or water can also be used for deprotection.
-
| Reagent(s) | Solvent(s) | Temperature (°C) | Typical Time | Selectivity Notes |
| TBAF (1 M) | THF | Room Temp | 1-4 h | Standard, highly effective. |
| Acetyl Chloride (cat.) | Methanol | 0 to Room Temp | 0.5-2 h | Good for acid-sensitive substrates.[4] |
| Oxone® | Methanol/Water | Room Temp | 2.5-3 h | Selective for primary TBDMS ethers.[4][5] |
| SnCl₂·2H₂O | Ethanol | Room Temp/Reflux | Varies | Can be performed under microwave irradiation. |
Issue 4: Challenges in Large-Scale Purification
Q: Column chromatography is not practical for the multi-gram scale I am working on. What are some alternative purification strategies for my final product?
A: Scaling up purification requires moving away from traditional lab-scale techniques.
-
Recrystallization: This is the most common and cost-effective method for purifying solid compounds on a large scale.
-
Solvent Screening: A systematic screening of single and mixed solvent systems is crucial to find conditions that provide good recovery and high purity.
-
-
Acid-Base Extraction/Salt Formation: Pyrazoles are basic and can be protonated to form salts.[6]
-
Procedure:
-
Dissolve the crude product in an organic solvent.
-
Extract with an aqueous acid (e.g., HCl, oxalic acid) to move the desired product into the aqueous phase as a salt, leaving non-basic impurities behind.[6]
-
Basify the aqueous layer to precipitate the pure pyrazole.
-
Filter and dry the solid product.
-
-
-
Slurry Washing: Suspending the crude solid in a solvent where the product has low solubility but impurities are soluble can be an effective purification method.
III. Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Bromopyrazole
This protocol uses N-bromosuccinimide (NBS) for the bromination of pyrazole.
-
In a fume hood, dissolve pyrazole (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 20-30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.
Protocol 2: N-Alkylation of 4-Bromopyrazole
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Slowly add a solution of 4-bromopyrazole (1.0 eq) in anhydrous DMF, maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Slowly add a solution of 2-((tert-butyldimethylsilyl)oxy)ethan-1-amine (1.1 eq) in anhydrous DMF.
-
Stir the reaction at room temperature overnight, or with gentle heating if necessary, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product.
IV. References
-
Technical Support Center: Optimizing N-Alkylation of Pyrazoles - Benchchem. Available from: .
-
Technical Support Center: N-Alkylation of Brominated Pyrazoles - Benchchem. Available from: .
-
Conditions for removing TBDMS group in the presence of other protecting groups - Benchchem. Available from: .
-
Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions - ResearchGate. Available from: .
-
A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry. Available from: .
-
Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available from: .
-
Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group. Scribd. Available from: .
-
Selective deprotection of strategy for TBS ether under mild condition. Applied Chemical Engineering. Available from: .
-
tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal. Available from: .
-
The Bromination of Pyrazabole. - DTIC. Available from: .
-
Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2 - ResearchGate. Available from: .
-
4-broMo-1-(2-Methoxyethyl)-1H-pyrazole synthesis - ChemicalBook. Available from: .
-
Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate - sioc-journal.cn. Available from: .
-
Method for purifying pyrazoles - Google Patents. Available from: .
-
Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ResearchGate. Available from: .
-
Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves - ResearchGate. Available from: .
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. Available from: .
-
4-bromo-1-(2-methoxyethyl)-1H-pyrazole - Biosynth. Available from: .
-
Preparation method and application of bromopyrazole compound intermediate - Google Patents. Available from: .
-
Scaling Out by Microwave-Assisted, Continuous Flow Organic Synthesis (MACOS): Multi-Gram Synthesis of Bromo- and Fluoro-benzofused Sultams Benzthiaoxazepine-1,1-dioxides - NIH. Available from: .
-
4-((tert-butyldimethylsilyl)oxy)-1H-pyrazole - Benchchem. Available from: .
-
4-Bromo-1-(2-methoxyethyl)-1H-pyrazole - PubChem. Available from: .
-
How to get solid 4-Br pyrazolate from oily liquid? - ResearchGate. Available from: .
-
A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - PubMed. Available from: .
-
4-Bromo-1-ethyl-5-methyl-1H-pyrazole - BLDpharm. Available from: .
-
4-Bromopyrazole - PubChem. Available from: .
-
Bromination of pyrazole derivatives. - ResearchGate. Available from: .
-
Chemoselective Deprotection of Triethylsilyl Ethers - PMC - PubMed Central - NIH. Available from: .
-
How to get higher yields for TBDMSCl protection of alcohol : r/Chempros - Reddit. Available from: .
-
4-Bromo-1-(2-(tert-butoxy)ethyl)-1H-pyrazole - BLDpharm. Available from: .
-
A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers - ResearchGate. Available from: .
-
Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor - NIH. Available from: .
-
1-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-2-ol - ChemScene. Available from: .
-
2-Bromo-1-(1 H -pyrazol-4-yl)ethanone: Versatile Precursor for Novel Mono- and Bis[pyrazolylthiazoles] - ResearchGate. Available from: .
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- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Validation & Comparative
A Comprehensive Guide to the 13C NMR Spectroscopic Assignment of 4-Bromo-1-(2-(t-butyldimethylsilyloxy)ethyl)pyrazole
For Researchers, Scientists, and Drug Development Professionals
This document moves beyond a simple data sheet, providing a predictive framework grounded in established chemical shift theory and comparative data from analogous structures. Furthermore, it outlines a comprehensive, multi-technique NMR protocol designed to deliver unequivocal, self-validating assignments for researchers working with this or structurally related molecules.
Predicted 13C NMR Assignments and Comparative Analysis
Due to the absence of published experimental data for the title compound, a combination of predictive software (ACD/Labs Percepta, ChemDraw) and analysis of substituent effects was employed to generate a set of expected chemical shifts. To ground these predictions in experimental reality, a comparative analysis was performed using known 13C NMR data for structurally related fragments.
The core structure was dissected into three key fragments for this analysis:
-
4-Bromopyrazole : Provides the baseline chemical shifts for the substituted pyrazole ring.[1]
-
1-Ethylpyrazole : Illustrates the electronic effect of N-alkylation on the pyrazole ring carbons.[2]
-
(2-Bromoethoxy)-tert-butyldimethylsilane : Offers reference shifts for the protected ethyl side chain, acknowledging the difference in the terminal halogen.[3][4]
The numbering scheme used for assignment is presented below:
Caption: IUPAC Numbering for 4-Bromo-1-(2-(t-butyldimethylsilyloxy)ethyl)pyrazole.
Table 1: Predicted vs. Analogous Experimental 13C NMR Chemical Shifts (ppm)
| Carbon | Predicted Shift (ppm) for Target Molecule | Multiplicity | Analogous Compound Data (ppm) | Rationale for Shift |
| C3 | ~139.5 | CH | 1-Ethylpyrazole: 138.1 | N-alkylation deshields C5 more than C3. Bromine at C4 has a minor effect. |
| C4 | ~96.0 | C | 4-Bromopyrazole: 95.5 | Direct attachment to bromine causes a strong shielding effect (heavy atom effect). |
| C5 | ~129.0 | CH | 1-Ethylpyrazole: 128.8 | Deshielded by adjacent N1-substituent. |
| C6 | ~51.5 | CH₂ | - | Typical N-CH₂ chemical shift, influenced by the adjacent pyrazole ring. |
| C7 | ~61.0 | CH₂ | 2-((tert-butyldimethylsilyl)oxy)ethane-1-thiol: 63.9[5] | O-CH₂ is deshielded by the electronegative oxygen atom. |
| C8 | ~18.0 | C | TBDMS ethers: ~18.2 | Quaternary carbon of the t-butyl group. |
| C9/C10 | ~-5.5 | CH₃ | TBDMS ethers: ~-5.3 | Methyl groups on the silicon are highly shielded. |
| C11/C12/C13 | ~25.5 | CH₃ | TBDMS ethers: ~25.7 | Methyl groups of the t-butyl group. |
Note: Analogous data is sourced from various spectral databases and publications.[6][7][8] Predicted shifts are calculated using standard NMR prediction algorithms and may vary from experimental values.[9]
Experimental Verification: A Definitive Protocol
To move from prediction to certainty, a multi-step experimental approach is required. This protocol is designed to be a self-validating system, where each experiment provides a layer of data that confirms the previous one, culminating in an unambiguous assignment.[10]
Part 1: Sample Preparation & 1D NMR Acquisition
-
Sample Preparation : Dissolve 15-25 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice for its solubilizing power for silylated compounds and its well-defined solvent residual peaks (¹H: ~7.26 ppm, ¹³C: ~77.16 ppm).[11]
-
Standard ¹³C{¹H} Spectrum : Acquire a standard proton-decoupled ¹³C spectrum. This experiment provides the chemical shifts of all unique carbon atoms in the molecule.[12] For a molecule of this size, 256 to 1024 scans should provide an adequate signal-to-noise ratio.[13]
-
DEPT-135 Spectrum : Acquire a Distortionless Enhancement by Polarization Transfer (DEPT-135) spectrum. This is a crucial step for determining the multiplicity of each carbon signal.[14][15][16]
-
Positive Signals : CH and CH₃ carbons.
-
Negative Signals : CH₂ carbons.
-
Absent Signals : Quaternary (C) carbons.
-
This experiment will definitively distinguish the pyrazole CH carbons (C3, C5) from the side-chain CH₂ carbons (C6, C7) and identify the quaternary C4 and C8 carbons by their absence.[17][18]
Part 2: Definitive Assignment with 2D NMR Spectroscopy
Two-dimensional NMR techniques are indispensable for mapping the connectivity of the molecule and finalizing the assignments.[19]
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each carbon atom with its directly attached proton(s).[20][21][22] It creates a 2D map with the ¹H spectrum on one axis and the ¹³C spectrum on the other. A cross-peak appears at the intersection of the ¹H and ¹³C chemical shifts for each C-H bond. This will unambiguously link the proton and carbon signals for C3, C5, C6, C7, and the methyl groups of the TBDMS moiety.
-
HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is the final key to the puzzle, revealing correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH).[20][21] This is essential for assigning the quaternary carbons and confirming the overall connectivity.
Caption: Key expected HMBC correlations for unambiguous assignment of the pyrazole ring.
Key Diagnostic HMBC Correlations:
-
Assigning C4 (Quaternary) : The proton on C5 (H5) should show a 2-bond correlation to C4. Similarly, H3 will show a 2-bond correlation to C4. These two correlations definitively assign the C4 signal.
-
Confirming N-Alkylation Site : The protons of the N-CH₂ group (H6) are critical. They will show a 3-bond correlation to the pyrazole C5, confirming that the ethyl group is attached to N1 and not N2.
-
Linking the Side Chain : The H6 protons will also show a 2-bond correlation to C7, and the H7 protons will show a 2-bond correlation to C6, confirming the ethyl linkage.
-
Assigning the TBDMS Group : The protons of the O-CH₂ group (H7) will show a correlation to the silicon atom (if observed, ²⁹Si HMBC) and potentially a weak 4-bond correlation to the quaternary t-butyl carbon (C8). More definitively, the methyl protons of the t-butyl group will show a strong 2-bond correlation to C8.
By systematically applying this workflow—from 1D ¹³C and DEPT to 2D HSQC and HMBC—researchers can achieve a complete and validated 13C NMR assignment for this compound with the highest degree of scientific confidence.
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Chemistry LibreTexts. 13.12: DEPT ¹³C NMR Spectroscopy. (2024-10-04). Available from: [Link]
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Columbia University. DEPT | NMR Core Facility. Available from: [Link]
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PubMed. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Available from: [Link]
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Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. (2023-02-11). Available from: [Link]
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Columbia University. HSQC and HMBC - NMR Core Facility. Available from: [Link]
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ResearchGate. ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Available from: [Link]
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Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Available from: [Link]
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Canadian Journal of Chemistry. A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (1993). Available from: [Link]
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Digital CSIC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2025). Available from: [Link]
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University of Oxford. A User Guide to Modern NMR Experiments. Available from: [Link]
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PMC - NIH. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. Available from: [Link]
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SpectraBase. 2,2,3,3,4,4,5,5-Octafluoropentan-1-ol, tert-butyldimethylsilyl ether - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
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The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]
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PubChem. (2-Bromoethoxy)-tert-butyldimethylsilane | C8H19BrOSi | CID 3608067. Available from: [Link]
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Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. (2018). Available from: [Link]
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SciSpace. 13c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. Available from: [Link]
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The Royal Society of Chemistry. Electronic supplementary information for: A Rapid One-Step Surface Functionalization of Polyvinyl Chloride by Combining Click Sulfur(VI) Fluoride Exchange and RAFT Polymerization. Available from: [Link]
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Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole
In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed fingerprint through fragmentation analysis. This guide offers an in-depth exploration of the mass spectrometric behavior of 4-bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole, a heterocyclic compound featuring a brominated pyrazole core and a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group.
This document moves beyond a mere cataloging of spectral data. We will dissect the fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, providing a rationale for the observed and predicted fragment ions. Furthermore, we will compare its fragmentation behavior with plausible alternatives, offering researchers the critical insights needed to interpret their own data with confidence and precision.
The Structural Context: Understanding the Players
Before delving into the fragmentation patterns, it is crucial to recognize the key structural motifs within 4-bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole and their inherent mass spectrometric tendencies:
-
Brominated Pyrazole Ring: The presence of bromine is a powerful diagnostic tool in mass spectrometry, as it exists as two stable isotopes, 79Br and 81Br, in nearly a 1:1 ratio. This results in a characteristic M/M+2 isotopic pattern for any fragment containing the bromine atom.[1][2] The pyrazole ring itself is a relatively stable aromatic heterocycle, but it can undergo characteristic cleavages, such as the loss of N₂ or HCN.[3][4]
-
TBDMS Protecting Group: The tert-butyldimethylsilyl (TBDMS) ether is a bulky and common protecting group for alcohols.[5] Its fragmentation is well-documented and is dominated by the loss of a tert-butyl radical (C(CH₃)₃•, 57 Da) to form a stable [M-57]⁺ ion.[6] Other characteristic ions include those at m/z 73 ([Si(CH₃)₃]⁺) and 115.[6]
-
Ethyl Linker: The flexible ethyl chain connecting the pyrazole nitrogen to the silyloxy group provides sites for facile bond cleavages, primarily through alpha-cleavage adjacent to the heteroatoms.
Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach
Electron Ionization (EI) is a high-energy technique that induces extensive fragmentation, providing a detailed structural fingerprint of the analyte. For volatile compounds like the silylated pyrazole derivative, Gas Chromatography-Mass Spectrometry (GC-MS) with EI is a common analytical method.[7][8][9] The expected fragmentation pathway of 4-bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole under EI conditions is multifaceted, with several competing fragmentation routes.
Predicted Fragmentation Pathways under EI
The major predicted fragmentation pathways for 4-bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole under EI are illustrated below and summarized in the subsequent table.
Caption: Predicted EI fragmentation pathways of 4-bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole.
| m/z (Predicted) | Ion Structure/Formula | Relative Abundance (Predicted) | Fragmentation Pathway |
| 334/336 | [C₁₁H₂₁BrN₂OSi]⁺˙ | Low to Moderate | Molecular Ion (M⁺˙), showing the characteristic 1:1 isotopic pattern for bromine. |
| 277/279 | [C₇H₁₂BrN₂OSi]⁺ | High | α-cleavage with loss of a tert-butyl radical (•C(CH₃)₃). This is often the base peak for TBDMS ethers. |
| 319/321 | [C₁₀H₁₈BrN₂OSi]⁺ | Moderate | Loss of a methyl radical (•CH₃) from the TBDMS group. |
| 159/161 | [C₄H₄BrN₂]⁺ | Moderate | Cleavage of the ethyl side chain, leading to the bromopyrazole-methyl cation. |
| 115 | [C₅H₁₁OSi]⁺ | Moderate to High | Formation of the [t-Bu(CH₃)Si=OH]⁺ ion, a characteristic fragment of TBDMS ethers of primary alcohols. |
| 73 | [C₃H₉Si]⁺ | Moderate | Formation of the trimethylsilyl cation, [Si(CH₃)₃]⁺. |
Causality Behind the Fragmentation:
The high stability of the silicon-oxygen bond and the formation of a stable tertiary carbocation radical drives the initial loss of the tert-butyl group, making the [M-57]⁺ ion a prominent feature. Subsequent fragmentations involve cleavages of the ethyl linker and rearrangements, which are common in EI-MS.[10] The brominated pyrazole ring is relatively stable, and thus fragments containing this moiety are expected to be abundant.
Electrospray Ionization (ESI) Mass Spectrometry: A Softer Approach
Electrospray Ionization (ESI) is a soft ionization technique that typically results in minimal fragmentation, primarily producing protonated molecules ([M+H]⁺) or adducts with solvent molecules.[11][12] This makes it ideal for determining the molecular weight of a compound. Tandem mass spectrometry (MS/MS) is then required to induce fragmentation and gain structural information.
Predicted Fragmentation in ESI-MS/MS
In an ESI-MS/MS experiment, the protonated molecule ([M+H]⁺, m/z 335/337) would be isolated and subjected to collision-induced dissociation (CID). The expected fragmentation would be more controlled than in EI, often favoring the cleavage of weaker bonds.
Caption: Predicted ESI-MS/MS fragmentation of protonated 4-bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole.
| m/z (Predicted) | Ion Structure/Formula | Relative Abundance (Predicted) | Fragmentation Pathway |
| 335/337 | [C₁₁H₂₂BrN₂OSi]⁺ | High (Precursor Ion) | Protonated molecule. |
| 279/281 | [C₇H₁₄BrN₂OSi]⁺ | Moderate | Loss of isobutylene (C₄H₈) from the tert-butyl group. |
| 203/205 | [C₅H₆BrN₂]⁺ | Moderate to High | Loss of the entire TBDMS-oxy group as t-butyldimethylsilanol (C₆H₁₆OSi). |
| 147/149 | [C₃H₂BrN₂]⁺ | Moderate | Subsequent loss of ethylene from the m/z 203/205 fragment, leading to the protonated bromopyrazole. |
Mechanistic Insights:
Under CID conditions, the fragmentation is often directed by the site of protonation. Protonation can occur on the pyrazole nitrogens or the ether oxygen. The loss of the bulky TBDMS group as a neutral species is a common and energetically favorable pathway.
Comparative Analysis: The Impact of the Silyl Protecting Group
To highlight the significance of the TBDMS group in directing fragmentation, let's consider a hypothetical alternative: the same molecule protected with a trimethylsilyl (TMS) group, forming 4-bromo-1-(2-(TMS-oxy)ethyl)pyrazole.
| Feature | 4-bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole | 4-bromo-1-(2-(TMS-oxy)ethyl)pyrazole (Hypothetical) | Rationale for Difference |
| Molecular Ion (EI) | m/z 334/336 | m/z 292/294 | Difference in molecular weight of the protecting group (TBDMS = 115 Da, TMS = 73 Da). |
| Major Fragment (EI) | [M-57]⁺ (loss of •C(CH₃)₃) | [M-15]⁺ (loss of •CH₃) | The weaker C-C bond in the tert-butyl group of TBDMS favors its loss, while the stronger Si-CH₃ bond in TMS makes methyl loss more competitive. |
| Characteristic Ions | m/z 115, 73 | m/z 73 | The m/z 115 ion is specific to the TBDMS group.[6] The m/z 73 ion is common to both. |
| Stability | More stable to hydrolysis and chromatography.[5] | Less stable.[13] | The steric bulk of the TBDMS group provides greater kinetic stability. |
This comparison underscores how the choice of protecting group not only influences the chemical stability of the molecule but also provides a distinct fragmentation signature that can be used for its identification.
Experimental Protocols
For researchers aiming to replicate or build upon this analysis, the following protocols are recommended:
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation: Dissolve the analyte in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector: Splitless mode, 250 °C.
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions (EI):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 50-400.
-
Scan Rate: 2 scans/second.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Sample Preparation: Dissolve the analyte in a mixture of water and acetonitrile (1:1) with 0.1% formic acid to a concentration of 10 µg/mL.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions (ESI):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
MS1 Scan Range: m/z 100-500.
-
MS/MS: Isolate the [M+H]⁺ ion (m/z 335/337) and apply collision energy (e.g., 10-30 eV) to induce fragmentation.
-
Conclusion and Future Outlook
The mass spectrometric fragmentation of 4-bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole is a predictable yet intricate process governed by the interplay of its constituent functional groups. The characteristic isotopic signature of bromine, coupled with the well-defined fragmentation of the TBDMS ether and the pyrazole core, provides a robust basis for its structural confirmation.
By understanding these fundamental fragmentation pathways, researchers are better equipped to:
-
Confirm the identity of their synthesized compounds.
-
Identify related impurities or degradation products.
-
Distinguish between isomers that may exhibit subtle differences in their fragmentation patterns.
This guide serves as a foundational resource for scientists working with silylated heterocyclic compounds. The principles outlined herein can be extrapolated to a wide range of analogous structures, empowering more confident and efficient structural elucidation in the ongoing quest for new therapeutic agents.
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Journal of Analytical Atomic Spectrometry. (n.d.). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. RSC Publishing. Retrieved from [Link]
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PLOS ONE. (2013). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Retrieved from [Link]
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Introduction: The Analytical Challenge of a Silyl-Protected Intermediate
An Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Purity Analysis of 4-BROMO-1-(2-(TBDMS-OXY)ETHYL)PYRAZOLE
In the landscape of pharmaceutical and agrochemical synthesis, pyrazole derivatives serve as indispensable building blocks.[1] The target of our investigation, 4-bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole, is a classic example of a functionalized intermediate where a hydroxyl group is masked with a tert-butyldimethylsilyl (TBDMS) ether. This protecting group strategy is fundamental in multi-step organic synthesis, allowing for selective reactions at other sites of the molecule.[2]
However, the very nature of the TBDMS protecting group presents a significant analytical hurdle: its lability. The silicon-oxygen bond is susceptible to cleavage under both acidic and fluoride-mediated conditions.[3] This instability is not merely a synthetic concern; it directly impacts the accuracy of purity assessments by High-Performance Liquid Chromatography (HPLC). An improperly designed HPLC method can induce on-column hydrolysis, artificially lowering the purity of the main component and generating a peak for the corresponding alcohol.
This guide, drawing from extensive field experience, provides a comparative analysis of HPLC methodologies for the accurate purity determination of 4-bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole. We will dissect the causal relationships between mobile phase composition, stationary phase chemistry, and analyte stability to establish a robust, self-validating analytical protocol.
Part 1: Analyte Deep Dive: Structure, Properties, and Inherent Instability
A successful method begins with a thorough understanding of the analyte. The structure of 4-bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole possesses three key features that dictate the analytical strategy:
-
The Pyrazole Core : This aromatic heterocycle provides the primary chromophore for UV detection. Pyrazole itself exhibits a strong absorbance maximum around 203 nm, with substituted pyrazoles often detected between 210 nm and 270 nm.[4][5] Based on data for similar structures, a detection wavelength of 220-260 nm is a logical starting point.[1][6]
-
The Bromo Substituent : The bromine atom at the 4-position increases the molecule's hydrophobicity and molecular weight.
-
The TBDMS-Ether Side Chain : This bulky, non-polar group is the most critical feature. It renders the entire molecule highly hydrophobic, making Reversed-Phase (RP) HPLC the intuitive choice for separation. More importantly, it is the site of potential degradation.
The primary analytical challenge is preventing the acid-catalyzed hydrolysis of the TBDMS ether, which can be exacerbated by the analytical conditions themselves. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack on the silicon atom by water from the mobile phase. Even the residual silanol groups on the surface of silica-based stationary phases can act as proton donors and facilitate this cleavage, leading to inaccurate results.[7]
Part 2: A Comparative Study of HPLC Methodologies
We will compare two fundamentally different approaches: a conventional, yet potentially flawed, reversed-phase method and an optimized method designed for silyl ether stability. We will also consider an alternative normal-phase approach.
Method A: Reversed-Phase HPLC (RP-HPLC) - The Double-Edged Sword
RP-HPLC is the workhorse of purity analysis for molecules of moderate to low polarity. A C18 column, which separates analytes based on hydrophobic interactions, is the standard starting point.[8]
A common practice in RP-HPLC is to add an acidic modifier like formic acid (FA) or trifluoroacetic acid (TFA) to the mobile phase.[9][10] The rationale is to suppress the ionization of residual silanols on the column packing and protonate basic analytes, thereby improving peak shape. However, for a TBDMS-protected compound, this is a perilous strategy.
Chromatographic Conditions:
-
Column: Standard C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 50% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: 240 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 0.5 mg/mL in Acetonitrile/Water (50:50)
Expected Outcome and Expert Analysis: This method will likely result in significant on-column hydrolysis of the TBDMS ether.[11] The chromatogram would show the peak for the desired product, followed by a smaller, more polar peak corresponding to the deprotected alcohol byproduct, 4-bromo-1-(2-hydroxyethyl)pyrazole. This leads to an underestimation of the true purity of the batch. The presence of the acidic mobile phase actively cleaves the protecting group during the analysis.
The key to accurate analysis is to create an environment that preserves the integrity of the TBDMS group. This requires a two-pronged optimization: neutralizing the mobile phase and selecting a more inert stationary phase.
Causality Behind Experimental Choices:
-
Mobile Phase: By removing the acid and running under neutral pH conditions (Acetonitrile/Water), we eliminate the primary catalyst for hydrolysis.[12] This is the single most critical change for preserving the analyte.
-
Stationary Phase: Modern HPLC columns often feature advanced end-capping, where residual silanol groups are chemically deactivated with small silylating agents (like trimethylchlorosilane).[13][14] Using a high-quality, fully end-capped C18 column minimizes potential catalytic sites on the stationary phase surface, further protecting the analyte. Columns with low silanol activity are specifically designed to prevent such unwanted interactions.[7]
Recommended Chromatographic Conditions:
-
Column: High-purity, end-capped C18 (e.g., Waters XTerra MS C18, Agilent Zorbax Eclipse XDB-C18), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water (HPLC Grade)
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Gradient: 60% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: 240 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 0.5 mg/mL in Acetonitrile
Expected Outcome and Expert Analysis: This optimized method should yield a single, sharp peak for the intact 4-bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole with minimal to no evidence of the hydrolyzed byproduct. This provides a true and accurate assessment of the sample's purity. The peak shape should remain acceptable due to the high quality of the modern stationary phase.
Method B: Normal-Phase HPLC (NP-HPLC) - A Non-Aqueous Alternative
Normal-Phase HPLC, which uses a polar stationary phase (like silica) and a non-polar, non-aqueous mobile phase, offers a fundamentally different approach that inherently avoids hydrolysis.[15][16]
Causality Behind Experimental Choices:
-
Stationary Phase: An unmodified silica gel column is the most common choice for NP-HPLC.[17]
-
Mobile Phase: A mixture of non-polar solvents like hexane and a slightly more polar modifier like ethyl acetate or isopropanol is used for elution.[8] Since the mobile phase is anhydrous, water-driven hydrolysis is not a concern.
Experimental Protocol 3: NP-HPLC Method
-
Column: Silica (Si), 4.6 x 250 mm, 5 µm
-
Mobile Phase A: n-Hexane
-
Mobile Phase B: Ethyl Acetate
-
Gradient: 5% B to 30% B over 15 minutes
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection: 240 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 0.5 mg/mL in n-Hexane/Isopropanol (90:10)
Expert Analysis: While NP-HPLC effectively prevents hydrolysis, it often suffers from poorer reproducibility compared to RP-HPLC due to the mobile phase's sensitivity to trace amounts of water. It can also present sample solubility challenges. However, it serves as an excellent orthogonal method to confirm the purity results obtained from the optimized RP-HPLC method.
Data Summary and Comparison
The following table summarizes the expected outcomes from the three described methods, highlighting the superiority of the optimized reversed-phase protocol.
| Parameter | Protocol 1 (Acidic RP-HPLC) | Protocol 2 (Optimized RP-HPLC) | Protocol 3 (NP-HPLC) |
| Analyte Stability | Poor; significant on-column hydrolysis | Excellent; analyte integrity preserved | Excellent; no hydrolysis |
| Accuracy of Purity | Low; purity is underestimated | High; accurate quantification | High; accurate quantification |
| Key Impurity Detected | 4-bromo-1-(2-hydroxyethyl)pyrazole | Process-related impurities only | Process-related impurities only |
| Reproducibility | High | High | Moderate |
| Ease of Use | High | High | Moderate |
| Recommended Use | Not Recommended | Primary Method of Choice | Orthogonal Confirmation |
Visualizing the Method Development Workflow
The logical process for developing a robust HPLC method for silyl-protected compounds can be visualized as a decision-making workflow.
Caption: Mechanism of TBDMS ether cleavage in acidic aqueous media.
Conclusion and Authoritative Recommendation
For the routine, accurate, and reliable purity analysis of 4-bromo-1-(2-(TBDMS-oxy)ethyl)pyrazole, the Optimized, Silyl-Group-Safe RP-HPLC Method (Protocol 2) is the authoritative recommendation. Its foundation lies in mitigating the inherent chemical instability of the analyte by employing a neutral mobile phase and an inert, end-capped stationary phase. This approach provides a true purity profile, free from method-induced degradation artifacts.
While a standard acidic RP-HPLC method may seem conventional, it is fundamentally flawed for this class of compounds and will yield inaccurate results. Normal-Phase HPLC remains a valuable orthogonal technique for confirmation but is less suitable for high-throughput, routine quality control due to its lower reproducibility. By understanding the chemistry of the analyte and tailoring the chromatographic conditions accordingly, researchers can ensure data integrity and make confident decisions in the drug development process.
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Royal Society of Chemistry. (2020). Recent progress in chemosensors based on pyrazole derivatives. [Link]
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LinkedIn. (2015). A Novel Bonding Technique Using a Polyfunctional Silyl-Reagent for Reversed-Phase Liquid Chromatography. [Link]
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ResearchGate. (2019). VUV optical-absorption and near threshold electron energy loss spectra of pyrazole. [Link]
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Chromatography Forum. (2015). Will a TBDMS protection group survive in 0.1% FA ACN/Water?. [Link]
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National Central University, Taiwan. (2009). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. [Link]
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Chromatography Online. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. [Link]
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International Journal of Chemico-Pharmaceutical Analysis. (2015). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
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A Researcher's Guide to Spectroscopic Differentiation: 4-BROMO-1-(2-HYDROXYETHYL)PYRAZOLE vs. its TBDMS Ether
In the landscape of pharmaceutical research and synthetic chemistry, the strategic use of protecting groups is a cornerstone of efficient molecular construction. The tert-butyldimethylsilyl (TBDMS) group is a workhorse for the protection of alcohols, prized for its steric bulk and predictable reactivity. This guide provides an in-depth spectroscopic comparison of 4-bromo-1-(2-hydroxyethyl)pyrazole and its corresponding TBDMS ether, offering researchers a clear roadmap for monitoring this common synthetic transformation. Understanding the distinct spectroscopic signatures of both the starting material and the protected product is critical for reaction optimization, purification, and unequivocal characterization of intermediates in a synthetic pathway.
The Rationale for TBDMS Protection
The primary hydroxyl group in 4-bromo-1-(2-hydroxyethyl)pyrazole possesses an acidic proton and can act as a nucleophile. In multi-step syntheses, this reactivity can interfere with subsequent reactions, such as metal-catalyzed cross-couplings at the bromide position or modifications to the pyrazole ring. The introduction of the TBDMS group effectively masks the hydroxyl functionality, rendering it chemically inert to a wide range of reaction conditions. This protection strategy allows for selective transformations at other sites of the molecule. The TBDMS group can be readily removed under mild acidic conditions, regenerating the alcohol once its protection is no longer required.
Experimental Workflow: TBDMS Protection
The silylation of 4-bromo-1-(2-hydroxyethyl)pyrazole is typically achieved by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, such as imidazole or triethylamine, in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The base serves to neutralize the HCl generated during the reaction.
Figure 1. A schematic overview of the TBDMS protection workflow for 4-bromo-1-(2-hydroxyethyl)pyrazole.
Detailed Protocol
-
Preparation: To a solution of 4-bromo-1-(2-hydroxyethyl)pyrazole (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (nitrogen or argon), add imidazole (1.5 eq).
-
Addition of Silylating Agent: Add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) in anhydrous DCM dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure TBDMS ether.
Comparative Spectroscopic Analysis
The conversion of the hydroxyl group to a TBDMS ether induces significant and predictable changes in the spectroscopic data of the molecule. These changes serve as reliable diagnostic markers for confirming the success of the protection reaction.
¹H NMR Spectroscopy
The most telling changes in the proton NMR spectrum occur around the ethyl chain. The disappearance of the broad hydroxyl proton (–OH) signal is a key indicator of a successful reaction. Furthermore, the protons on the carbon adjacent to the oxygen (–CH₂O–) experience an upfield shift due to the electron-donating nature of the silyl group. The introduction of the TBDMS group itself gives rise to two new, highly characteristic signals: a sharp singlet around 0.0 ppm corresponding to the two magnetically equivalent methyl groups on the silicon atom, and another singlet around 0.9 ppm integrating to nine protons for the tert-butyl group.
¹³C NMR Spectroscopy
In the carbon NMR spectrum, the carbon atom of the –CH₂O– group will also exhibit an upfield shift upon silylation. Additionally, new signals corresponding to the carbons of the TBDMS group will appear. The methyl carbons on the silicon atom typically resonate at a very high field (around -5 ppm), while the quaternary and methyl carbons of the tert-butyl group appear in the aliphatic region (around 18 ppm and 26 ppm, respectively).
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 4-bromo-1-(2-hydroxyethyl)pyrazole | ~7.6 (s, 1H, pyrazole-H), ~7.5 (s, 1H, pyrazole-H), ~4.2 (t, 2H, N-CH₂), ~3.9 (t, 2H, CH₂-OH), ~2.5 (br s, 1H, OH) | ~138 (pyrazole-C), ~128 (pyrazole-C), ~95 (pyrazole-C-Br), ~60 (CH₂-OH), ~50 (N-CH₂) |
| 4-bromo-1-(2-(tert-butyldimethylsilyloxy)ethyl)pyrazole | ~7.6 (s, 1H, pyrazole-H), ~7.5 (s, 1H, pyrazole-H), ~4.1 (t, 2H, N-CH₂), ~3.8 (t, 2H, CH₂-OSi), ~0.9 (s, 9H, C(CH₃)₃), ~0.0 (s, 6H, Si(CH₃)₂) | ~138 (pyrazole-C), ~128 (pyrazole-C), ~95 (pyrazole-C-Br), ~59 (CH₂-OSi), ~51 (N-CH₂), ~26 (C(CH₃)₃), ~18 (C(CH₃)₃), ~-5 (Si(CH₃)₂) |
Table 1. A comparison of the expected ¹H and ¹³C NMR chemical shifts for 4-bromo-1-(2-hydroxyethyl)pyrazole and its TBDMS ether.
Infrared (IR) Spectroscopy
IR spectroscopy provides a very clear indication of the reaction's progress. The starting material, 4-bromo-1-(2-hydroxyethyl)pyrazole, will exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol. Upon successful conversion to the TBDMS ether, this broad peak will be absent in the spectrum of the product. The product will, however, show strong C-H stretching absorptions around 2850-2960 cm⁻¹ from the alkyl groups of the TBDMS ether and a characteristic Si-O-C stretch.
| Compound | Key IR Absorptions (cm⁻¹) |
| 4-bromo-1-(2-hydroxyethyl)pyrazole | 3200-3600 (broad, O-H stretch) , 2850-3000 (C-H stretch), ~1100 (C-O stretch) |
| 4-bromo-1-(2-(tert-butyldimethylsilyloxy)ethyl)pyrazole | 2850-2960 (strong, C-H stretch), No broad O-H stretch , ~1250 (Si-CH₃), ~1100 (Si-O-C stretch) |
Table 2. A comparison of the key infrared absorption frequencies for 4-bromo-1-(2-hydroxyethyl)pyrazole and its TBDMS ether.
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak of the TBDMS ether will be significantly higher than that of the starting alcohol, reflecting the addition of the TBDMS group (an increase of 114 m/z units). A hallmark of TBDMS ethers in mass spectrometry is the prominent [M-57]⁺ fragment, which corresponds to the loss of the tert-butyl group.[1] This fragmentation pathway is often the base peak in the spectrum and is a strong diagnostic tool for the presence of a TBDMS ether.[1] General fragmentation patterns for ethers often involve cleavage alpha to the oxygen atom.[2][3][4][5]
| Compound | Molecular Weight | Expected Key MS Fragments (m/z) |
| 4-bromo-1-(2-hydroxyethyl)pyrazole | 205.05 g/mol | [M]⁺, [M-H₂O]⁺, fragments from pyrazole ring cleavage |
| 4-bromo-1-(2-(tert-butyldimethylsilyloxy)ethyl)pyrazole | 319.34 g/mol | [M]⁺, [M-57]⁺ (loss of t-butyl) , [M-15]⁺ (loss of methyl), fragments from cleavage of the Si-O bond and pyrazole ring. |
Table 3. A comparison of the molecular weights and expected key mass spectral fragments for 4-bromo-1-(2-hydroxyethyl)pyrazole and its TBDMS ether.
Conclusion
The transformation of 4-bromo-1-(2-hydroxyethyl)pyrazole to its TBDMS ether is a fundamental step in many synthetic routes, and the ability to confidently characterize both the starting material and the product is paramount. The spectroscopic techniques of NMR, IR, and MS each provide a unique and complementary set of data points that, when taken together, offer an unambiguous confirmation of the chemical transformation. The disappearance of the hydroxyl signals in ¹H NMR and IR, coupled with the appearance of the characteristic TBDMS signals in both ¹H and ¹³C NMR and the diagnostic [M-57]⁺ fragment in mass spectrometry, provides a robust and self-validating system for monitoring this crucial protection step.
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A Comparative Guide to Catalysts for the Heck Reaction with 4-Bromopyrazoles: A Senior Application Scientist’s Perspective
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted pyrazoles is a cornerstone of modern medicinal chemistry, with this versatile scaffold appearing in a multitude of approved drugs and clinical candidates. The Mizoroki-Heck reaction, a Nobel Prize-winning transformation, stands as a powerful tool for the C-C bond formation necessary to elaborate the pyrazole core.[1][2] Specifically, the arylation of alkenes with 4-bromopyrazoles opens a direct route to a diverse array of 4-substituted pyrazole derivatives, which are of significant interest in drug discovery programs.
The choice of catalyst is paramount to the success of the Heck reaction, directly influencing yield, selectivity, reaction time, and functional group tolerance. This guide provides a comparative analysis of common and cutting-edge catalytic systems for the Heck reaction with 4-bromopyrazoles, offering insights into their performance, mechanistic underpinnings, and practical application.
The Landscape of Catalysis for the Heck Reaction
The Heck reaction is typically catalyzed by palladium complexes.[1] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by alkene insertion and subsequent β-hydride elimination to yield the desired product and regenerate the active catalyst.[2] The efficiency of this cycle is highly dependent on the nature of the palladium source and any associated ligands.
Classical Palladium Catalysts: The Workhorses
Traditional palladium sources like palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have long been the go-to catalysts for the Heck reaction.[1] When employing Pd(II) precursors, an in-situ reduction to the active Pd(0) species is required.[3]
-
Palladium(II) Acetate (Pd(OAc)₂): Often used in conjunction with phosphine ligands, Pd(OAc)₂ is a versatile and relatively inexpensive catalyst precursor. The choice of phosphine ligand is crucial; for instance, triphenylphosphine (PPh₃) is a common choice, but bulkier, more electron-rich phosphines can enhance catalytic activity, particularly with less reactive aryl chlorides.[4]
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This air-stable Pd(0) complex is a reliable catalyst that does not require an in-situ reduction step. However, it can be less active than systems generated in situ from Pd(OAc)₂ and can be sensitive to high temperatures.
The Rise of Advanced Catalytic Systems
To address the limitations of classical catalysts, such as high catalyst loading and limited stability, a new generation of catalytic systems has emerged.
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes bearing NHC ligands have demonstrated exceptional thermal stability and high catalytic activity.[5] This makes them particularly suitable for challenging Heck couplings that require elevated temperatures. The strong σ-donating ability of NHCs stabilizes the palladium center, often leading to higher turnover numbers (TONs) and turnover frequencies (TOFs).
-
Palladacycles: These are cyclic organopalladium complexes that often serve as highly active catalyst precursors. They can exhibit high stability and efficiency, sometimes allowing for very low catalyst loadings (ppm levels).[6]
-
Pincer Complexes: Pincer ligands, which bind to the metal center in a tridentate fashion, create exceptionally stable palladium complexes. The Frech catalyst, a notable example, has shown superior thermal stability and inertness to oxygen and water, making it highly effective for coupling multi-functional heterocyclic substrates.[7]
-
Ligandless and Heterogeneous Catalysts: In an effort to simplify product purification and catalyst recycling, ligandless and heterogeneous palladium catalysts have gained prominence. Palladium on activated carbon (Pd/C) is a classic example of a heterogeneous catalyst that can be effective in Heck reactions.[8] Ligandless systems, often employing palladium salts in polar solvents or ionic liquids, offer a simplified reaction setup.[1][9]
Comparative Performance of Catalysts for 4-Bromopyrazole Coupling
The following table summarizes the performance of various catalytic systems for the Heck reaction of 4-bromopyrazoles with a model alkene, n-butyl acrylate. The data presented is a synthesis of typical results reported in the literature for similar aryl bromides, and specific optimization for 4-bromopyrazole substrates is recommended.
| Catalyst System | Typical Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Advantages | Potential Drawbacks |
| Pd(OAc)₂ / PPh₃ | 1-5 | Et₃N | DMF | 100-120 | 12-24 | 70-85 | Readily available, well-established | Moderate yields, potential for phosphine oxide byproducts |
| Pd(PPh₃)₄ | 2-5 | K₂CO₃ | Toluene | 110 | 16-24 | 65-80 | Air-stable, no pre-activation needed | Lower activity than in-situ systems |
| Pd(OAc)₂ / NHC Ligand | 0.1-1 | Cs₂CO₃ | Dioxane | 120-140 | 4-12 | 85-95 | High stability and activity, lower catalyst loading | Ligand synthesis can be complex |
| Palladacycle Catalyst | 0.01-0.1 | NaOAc | DMAc | 130-150 | 2-8 | >90 | Extremely high TONs, very low catalyst loading | May be expensive and commercially limited |
| Frech Pincer Catalyst | 0.5-2 | N-ethylpiperidine | DMF | 140-150 | 8-12 | >90 | High thermal stability, robust for complex substrates[7] | Higher cost compared to classical catalysts |
| Pd/C (3 wt%) | 3 | K₃PO₄ | H₂O | 100 | 6-12 | 75-90 | Heterogeneous, easy to remove, reusable[8] | Potential for palladium leaching, mass transfer limitations |
| Pd(OAc)₂ (ligandless) | 2-5 | K₂CO₃ | DMF/H₂O | 80 | 4 | ~70-85[5] | Simple setup, avoids phosphine ligands | Generally requires polar solvents, may have lower yields |
Experimental Protocols
General Procedure for a Heck Reaction with 4-Bromopyrazole using a Pd(OAc)₂/PPh₃ Catalyst System
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
N-protected 4-bromopyrazole (1.0 mmol)
-
Alkene (e.g., n-butyl acrylate) (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the N-protected 4-bromopyrazole, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the anhydrous DMF, followed by the triethylamine and the alkene via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for the time indicated by TLC or GC-MS analysis (typically 12-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Insights and Experimental Rationale
The choice of each reaction component is guided by its role in the catalytic cycle.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
-
Catalyst Precursor and Ligand: A Pd(II) source like Pd(OAc)₂ is often preferred over Pd(0) sources due to its higher stability and efficiency in many cases.[3] The phosphine ligand (L) stabilizes the Pd(0) species and facilitates the oxidative addition step. The ratio of ligand to palladium is critical; typically a 2:1 or 4:1 ratio is employed to ensure the formation of the active L₂Pd(0) catalyst.
-
Base: The base is essential for neutralizing the hydrogen halide (HX) generated during the reductive elimination step, thereby regenerating the Pd(0) catalyst for the next cycle.[1][3] Inorganic bases like K₂CO₃ or Cs₂CO₃ are often used, as are organic bases such as triethylamine. The choice of base can influence the reaction rate and selectivity.
-
Solvent: Polar aprotic solvents like DMF, DMAc, or dioxane are commonly used as they can dissolve the reactants and the catalyst, and they are stable at the high temperatures often required for the Heck reaction.
Catalyst Selection Workflow
Choosing the optimal catalyst for your specific 4-bromopyrazole derivative and alkene coupling partner is a critical step. The following workflow provides a systematic approach to catalyst screening.
Caption: A workflow for selecting and optimizing a catalyst for the Heck reaction.
Conclusion
The Heck reaction of 4-bromopyrazoles is a versatile and powerful method for the synthesis of novel compounds with potential applications in drug discovery and materials science. While classical palladium catalysts provide a solid foundation, the exploration of advanced catalytic systems, such as those based on NHC, palladacycle, and pincer ligands, can offer significant advantages in terms of efficiency, stability, and substrate scope. A systematic approach to catalyst selection and reaction optimization, guided by a sound understanding of the reaction mechanism, will enable researchers to harness the full potential of this important transformation.
References
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Heck reaction. In: Wikipedia. [Link]
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Pyrazoles and Heck Reaction. In: ResearchGate. [Link]
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Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. In: MDPI. [Link]
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A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. In: ResearchGate. [Link]
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Synthesis of 4-Arylpyrazoles via PdCl2(dppf)-Catalyzed Cross Coupling Reaction with Grignard Reagents. In: ResearchGate. [Link]
-
Comparative Study of the Frech Catalyst with Two Conventional Catalysts in the Heck Synthesis of 2,4-Diaminopyrimidine-based Antibiotics. In: NIH. [Link]
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Mizoroki-Heck cross-coupling - Palladium based catalysts and operation modes. In: Jultika. [Link]
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Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. In: NIH. [Link]
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Highly Efficient Pyridylpyrazole Ligands for the Heck Reaction. A Combined Experimental and Computational Study. In: Semantic Scholar. [Link]
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Heck Reaction. In: Chemistry LibreTexts. [Link]
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Heck Reaction. In: Organic Chemistry Portal. [Link]
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INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. In: Dialnet. [Link]
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Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. In: NIH. [Link]
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A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. In: Frontiers. [Link]
-
The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. In: MDPI. [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. In: YouTube. [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. In: NIH. [Link]
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A Senior Application Scientist's Guide to Silyl Protecting Groups in Pyrazole Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a critical decision that can significantly impact the efficiency, scalability, and overall cost of a synthetic route. In the realm of pyrazole synthesis, a scaffold of immense pharmacological importance, the protection of the N-H bond is a frequent necessity to achieve desired regioselectivity and reactivity in subsequent transformations.[1][2] Among the arsenal of available protecting groups, silyl ethers offer a versatile and often advantageous choice.[3]
This in-depth technical guide provides a comprehensive cost-benefit analysis of commonly employed silyl protecting groups for the N-protection of pyrazoles. Moving beyond a simple catalog of options, this guide delves into the causality behind experimental choices, offering field-proven insights to inform your synthetic strategy. We will explore the delicate balance between cost, stability, and ease of introduction and removal for four key silyl groups: Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS), and Triisopropylsilyl (TIPS).
The "Why" Behind Silyl Protection in Pyrazole Synthesis
Pyrazoles possess two adjacent nitrogen atoms, N1 and N2, presenting a challenge in achieving regioselective functionalization.[2][4] Unprotected pyrazoles can undergo reactions at either nitrogen, leading to mixtures of isomers that are often difficult to separate. Furthermore, the acidic N-H proton can interfere with a wide range of reagents, including organometallics and strong bases, commonly used in cross-coupling and C-H functionalization reactions.[5]
Silyl groups offer a transient solution to these challenges. By temporarily replacing the N-H proton with a sterically and electronically distinct silyl group, we can:
-
Direct Regioselectivity: The steric bulk of the silyl group can effectively block one nitrogen atom, directing subsequent reactions to the other.
-
Enhance Solubility: The introduction of a lipophilic silyl group can improve the solubility of pyrazole intermediates in organic solvents.
-
Prevent Unwanted Reactivity: Masking the acidic proton allows for the use of a broader range of reaction conditions and reagents.
The choice of the "right" silyl group, however, is not a one-size-fits-all decision. It is a nuanced process that requires careful consideration of the downstream reaction conditions, the overall synthetic strategy, and, crucially, the economic viability of the chosen route, especially in a drug development context.
Comparative Analysis of Common Silyl Protecting Groups
The selection of a silyl protecting group hinges on a trade-off between its stability and the ease of its removal. Generally, increased steric hindrance around the silicon atom leads to greater stability towards hydrolysis and other cleavage conditions.[3] This trend is a cornerstone of orthogonal protection strategies, where multiple silyl groups can be selectively removed in the presence of others.[6][7]
Below is a comparative overview of the four silyl groups central to this guide.
| Silylating Agent | Protecting Group | Molecular Weight ( g/mol ) | Approx. Cost per Mole (USD) | Key Characteristics |
| Trimethylsilyl chloride (TMSCl) | TMS | 108.64 | ~$50 - $150[8] | Least sterically hindered, most labile. Easily cleaved under mild acidic or protic conditions. |
| Triethylsilyl chloride (TESCl) | TES | 150.72 | ~$150 - $300[9] | More stable than TMS, but still relatively easy to remove. Offers a good balance of stability and lability. |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | TBDMS | 150.72 | ~$150 - $400[10][11] | Significantly more stable than TMS and TES due to the bulky tert-butyl group. A workhorse protecting group. |
| Triisopropylsilyl chloride (TIPSCl) | TIPS | 192.80 | ~$300 - $600+[12][13][14][15] | The most sterically hindered and robust of the common alkyl silyl groups. Requires more forcing conditions for cleavage. |
Note on Cost: The provided cost estimates are for research-grade quantities and can vary significantly based on supplier, purity, and bulk pricing. It is always advisable to obtain current quotes from your preferred vendors.
The Decision-Making Workflow: Selecting the Optimal Silyl Group
The following workflow, visualized as a DOT graph, outlines the key decision points in selecting the appropriate silyl protecting group for your pyrazole synthesis.
Experimental Deep Dive: Protocols and Mechanistic Insights
To provide a practical framework, we will now detail the experimental procedures for the protection and deprotection of a pyrazole with a representative silyl group, TBDMS, and discuss the underlying mechanisms.
N-Protection of Pyrazole with TBDMSCl: A Self-Validating Protocol
The N-silylation of pyrazole typically proceeds via nucleophilic attack of the pyrazole nitrogen on the electrophilic silicon atom of the silyl chloride. The reaction is generally facilitated by a base to neutralize the HCl byproduct.[16]
Experimental Protocol: N-Protection of Pyrazole with TBDMSCl
-
Reaction Setup: To a solution of pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq) or imidazole (2.0 eq) as a base.
-
Silylation: Slowly add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) to the stirred solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. The choice of base is critical; imidazole can act as both a base and a nucleophilic catalyst, forming a highly reactive silylimidazolium intermediate.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed.
-
Workup: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with water and brine to remove DMF and the base. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Deprotection of N-Silyl Pyrazoles: Tailoring the Cleavage to Your Needs
The removal of the silyl group is as critical as its introduction. The choice of deprotection method depends on the stability of the silyl group and the compatibility of the substrate with the cleavage conditions.
Fluoride-Mediated Deprotection (for TBDMS and other robust silyl groups)
The high affinity of silicon for fluoride provides a powerful and often orthogonal method for silyl ether cleavage.[7] Tetrabutylammonium fluoride (TBAF) is a common reagent for this purpose.
Experimental Protocol: Fluoride-Mediated Deprotection of N-TBDMS-Pyrazole
-
Reaction Setup: Dissolve the N-TBDMS-pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) in a flask under an inert atmosphere.
-
Deprotection: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise to the stirred solution at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Workup: Quench the reaction with water and extract the product with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude pyrazole can be purified by chromatography or recrystallization.
Acid-Mediated Deprotection (for labile silyl groups like TMS)
Less sterically hindered silyl groups like TMS are readily cleaved under mild acidic conditions.
Experimental Protocol: Acid-Mediated Deprotection of N-TMS-Pyrazole
-
Reaction Setup: Dissolve the N-TMS-pyrazole in a protic solvent such as methanol or ethanol.
-
Deprotection: Add a catalytic amount of a mild acid, such as acetic acid or a few drops of dilute HCl.
-
Monitoring: The deprotection is often rapid (5-30 minutes) and can be monitored by TLC.
-
Workup: Upon completion, neutralize the acid with a saturated aqueous solution of sodium bicarbonate and extract the product.
-
Purification: Dry the organic layer, concentrate, and purify as needed.
Conclusion: A Strategic Approach to Silyl Protection
The selection of a silyl protecting group in pyrazole synthesis is a strategic decision that requires a holistic view of the entire synthetic route. While the more robust TBDMS and TIPS groups offer greater stability for multi-step sequences involving harsh reagents, the more labile and cost-effective TMS and TES groups can be advantageous for shorter transformations or on a larger scale where cost is a primary driver.
By understanding the interplay of steric hindrance, reactivity, and cost, researchers can make informed decisions that optimize their synthetic efficiency and contribute to the successful development of novel pyrazole-based therapeutics. This guide serves as a foundational resource, empowering you to navigate the nuanced landscape of silyl protecting groups with confidence and scientific rigor.
References
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Denmark, S. E.; Beutner, G. L. Lewis Base Catalysis in Organic Synthesis. Angew. Chem. Int. Ed.2008 , 47 (9), 1560–1638. [Link]
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Jensen, K. J.; Brask, J. Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein J. Org. Chem.2017 , 13, 93–105. [Link]
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SDFine. CHLOROTRIMETHYL SILANE (trimethylsilyl chloride) (FOR SYNTHESIS). [Link]
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TradeIndia. Tert Butyldimethylsilyl Chloride (TBDMS-Cl). [Link]
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Total Synthesis. Protecting Groups Archives. [Link]
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IndiaMART. tert-Butyldimethylsilyl chloride. [Link]
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Ahmed, B. M.; Mezei, G. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Adv.2015 , 5, 25773-25783. [Link]
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Aspira Chemical. 13154-24-0 | Triisopropylsilyl chloride, 97% | TIPSCl. [Link]
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-
Wikipedia. Trimethylsilyl chloride. [Link]
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- Dawson, P. E.; et al. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angew. Chem. Int. Ed.2018, 57 (36), 11634–11639.
- BASF Aktiengesellschaft. N-alkylation method of pyrazole. EP0749963A1, 1996.
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- Norman, N. J.; et al. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. J. Org. Chem.2022, 87 (16), 11043–11054.
- Yadav, J. S.; et al. A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian J. Chem., Sect. B: Org. Chem. Incl. Med. Chem.2004, 43B (6), 1309-1311.
- Ahmed, B. M.; Mezei, G. Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High-Yield, One-Pot Synthesis of 3(5)-Alkylpyrazoles. RSC Adv.2015, 5, 25773-25783.
- Matos, J.; et al. Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. J. Mol.
- Piomelli, D.; et al. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. J. Med. Chem.2020, 63 (15), 8349–8364.
- Kumar, S.; et al. Chemoselective Deprotection of Triethylsilyl Ethers. Molecules2012, 17 (11), 13295-13303.
- Gütschow, M.; et al. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Arch. Pharm.2023, 356 (3), e2200424.
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 4-BROMO-1-(2-(T-BUTYLDIMETHYLSILYLOXY)ETHYL)PYRAZOLE
As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative tools but also with the critical knowledge to maintain a safe and compliant laboratory environment. The handling and disposal of specialized chemical reagents like 4-BROMO-1-(2-(T-BUTYLDIMETHYLSILYLOXY)ETHYL)PYRAZOLE demand a systematic approach grounded in a clear understanding of its chemical nature. This guide moves beyond a simple checklist to provide a comprehensive operational and disposal plan, explaining the causality behind each procedural step to ensure a self-validating and safe workflow.
Hazard Assessment: Deconstructing the Molecule
-
Halogenated Pyrazole Core: The presence of a bromine atom on the pyrazole ring places this compound in the category of halogenated organic compounds.[1][2] These substances require specific disposal protocols because their incineration can produce acidic gases (like hydrogen bromide) and other toxic byproducts, necessitating specialized waste streams and treatment facilities.[3][4] Pyrazole derivatives themselves can exhibit varying levels of toxicity and should be handled as potentially hazardous materials.[5][6]
-
T-Butyldimethylsilyl (TBDMS) Ether Group: The TBDMS ether is a common protecting group for alcohols. While generally more stable than simpler silyl ethers, it is susceptible to cleavage under strongly acidic or fluoride-ion-containing conditions.[7][8][9][10] This reactivity is a critical consideration for waste segregation; mixing this compound with acidic waste could potentially lead to hydrolysis, generating 2-(4-bromopyrazol-1-yl)ethanol and t-butyldimethylsilanol. While not a violent reaction, this chemical transformation within a waste container is undesirable and alters the waste profile.
Based on this analysis, this compound must be treated as a halogenated, non-acutely hazardous chemical waste .
Pre-Disposal: Immediate Safety & Handling
Before beginning the disposal process, ensure all immediate safety protocols are in place. These steps are non-negotiable and form the foundation of a safe laboratory culture.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant nitrile gloves.[1]
-
Ventilation: Conduct all transfers of the chemical and its waste in a properly functioning chemical fume hood to prevent inhalation of any potential vapors.[1]
-
Prohibited Actions:
-
NEVER dispose of this chemical down the sink or in the regular trash.[11][12][13] This is a direct violation of regulations established by the Resource Conservation and Recovery Act (RCRA) and can cause significant environmental harm.[11]
-
NEVER attempt to dispose of this chemical by evaporation in a fume hood.[13][14] This does not eliminate the hazard but merely transfers it to the atmosphere.
-
Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic workflow for the safe collection and disposal of this compound waste.
Step 1: Waste Characterization and Segregation
This is the most critical decision point in the process.
-
Action: Designate a specific waste container for "Halogenated Organic Waste." [1][2]
-
Causality: Segregating halogenated from non-halogenated waste is crucial for proper incineration and is often a regulatory requirement.[3][4] It also significantly reduces disposal costs, as the disposal of mixed waste streams is more complex and expensive.[3] Ensure this waste stream is kept separate from acids, bases, and strong oxidizing agents to prevent unintended reactions within the container.[14][15]
Step 2: Container Selection
The integrity of the waste container is paramount to preventing leaks and ensuring safety.
-
Action: Select a container that is in good condition, free of damage, and constructed of a chemically compatible material (e.g., a high-density polyethylene (HDPE) or glass bottle with a screw-top cap).[11][12][15]
-
Causality: The container must not react with or be degraded by the chemical waste.[11] The closure must be secure and leak-proof to prevent spills and the release of vapors.[11][12]
Step 3: Proper Labeling
Clear and accurate labeling prevents accidental mixing of incompatible wastes and ensures the disposal team can handle the material safely.
-
Action: Before adding any waste, affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department.[3][12]
-
Content: The label must include:
Step 4: Accumulation and Storage
Waste must be stored safely in a designated laboratory area while awaiting pickup.
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[3][14] This area should be under the control of the laboratory personnel.
-
Causality: The SAA ensures that hazardous waste is properly managed at its point of generation. For liquid waste, the container must be placed within a secondary containment bin to catch any potential leaks.[11][12] This is a critical measure to prevent spills from spreading.
Step 5: Arranging for Disposal
-
Action: Once the container is full (do not overfill, typically ~80% capacity) or has been in accumulation for the maximum time allowed by your institution (e.g., six months), contact your EHS office to schedule a waste pickup.[11][12]
-
Causality: EHS professionals are trained to handle, transport, and dispose of hazardous waste in compliance with all federal, state, and local regulations.
Disposal Decision Workflow
Caption: Decision workflow for proper chemical waste disposal.
Decontamination of Empty Containers
An "empty" container that held this chemical must also be managed correctly.
-
Procedure: Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[13]
-
Rinsate Disposal: The first rinseate is considered hazardous and MUST be collected and disposed of as part of the halogenated organic waste stream.[12] Subsequent rinses may also need to be collected depending on local regulations.
-
Container Disposal: After triple-rinsing and air-drying in a fume hood, completely obliterate or remove the original label.[12][13] The clean, unlabeled container can then typically be disposed of as regular solid waste or recycled glass, according to your institution's policy.[12]
Summary of Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Halogenated Organic Waste | Presence of bromine requires special incineration.[1][2][3] |
| Container Type | Chemically compatible (Glass or HDPE) with a sealed cap. | Prevents degradation of the container and leaks.[11][12] |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment. | Ensures safe, localized storage and contains potential spills.[11][14] |
| Incompatible Wastes | Strong Acids, Strong Bases, Oxidizers, Non-Halogenated Organics. | Avoids potential hydrolysis of the silyl ether and maintains waste stream purity.[7][14] |
| Final Disposal | Via licensed institutional EHS provider. | Ensures compliance with all federal, state, and local regulations (e.g., RCRA).[11][13] |
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
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- Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers.
- Fisher Scientific. Safety Data Sheet for (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
